Alanosine
Description
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
Properties
Key on ui mechanism of action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. |
|---|---|
CAS No. |
5854-93-3 |
Molecular Formula |
C3H7N3O4 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-3-[hydroxy(nitroso)amino]propanoate |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI Key |
MLFKVJCWGUZWNV-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[N+](=NO)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Alanosine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Alanosine is a natural antimetabolite and antibiotic produced by Streptomyces alanosinicus. It functions as a potent inhibitor of de novo purine biosynthesis, a pathway crucial for the synthesis of nucleotides required for DNA and RNA replication. This guide provides a detailed technical overview of Alanosine's mechanism of action, focusing on its enzymatic targets, metabolic consequences, and the rationale for its selective antitumor activity. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for research and development.
Core Mechanism of Action: Inhibition of Purine Biosynthesis
This compound is a pro-drug that, once inside the cell, is converted to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1][2] This conversion is a critical step for its cytotoxic activity. The primary mechanism of action of this compound is the potent inhibition of two key enzymes in the de novo purine synthesis pathway.
Primary Target: Adenylosuccinate Synthetase (ADSS)
The principal target of this compound's active metabolite is adenylosuccinate synthetase (ADSS).[3][4][5][6] This enzyme catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP), a crucial branch point in purine metabolism.[3][7] Alanosyl-AICOR acts as a powerful inhibitor of ADSS, effectively halting the conversion of IMP to adenylosuccinate.[1][2] This blockade leads to a significant depletion of the intracellular pools of AMP, and subsequently, adenosine diphosphate (ADP) and adenosine triphosphate (ATP).[4] The parent compound, L-Alanosine, has a very weak affinity for ADSS, underscoring the necessity of its intracellular conversion to the active metabolite.[2]
Secondary Target: Adenylosuccinate Lyase (ADSL)
In addition to its potent effect on ADSS, alanosyl-AICOR also acts as a competitive inhibitor of adenylosuccinate lyase (ADSL).[8][9] ADSL is another bifunctional enzyme in the purine synthesis pathway, responsible for two distinct reactions: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate to AMP.[9] By inhibiting ADSL, this compound's metabolite further disrupts the synthesis of AMP.
The Principle of Synthetic Lethality in MTAP-Deficient Cancers
The antitumor efficacy of this compound is significantly enhanced in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][10][11] MTAP is a critical enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids.
-
Normal Cells (MTAP-proficient): Possess both the de novo synthesis and the salvage pathways. If the de novo pathway is blocked by this compound, they can still generate purines via the salvage pathway, thus surviving the treatment.[12]
-
MTAP-deficient Cancer Cells: These cells lack a functional purine salvage pathway and are therefore entirely dependent on the de novo pathway for their purine supply.[3][10] Inhibition of ADSS by this compound in these cells leads to a catastrophic depletion of purines, resulting in selective cell death. This concept is known as synthetic lethality.
Downstream Cellular Consequences
The this compound-induced depletion of adenine nucleotides triggers a cascade of downstream effects:
-
Bioenergetic Crisis: A sharp decrease in ATP levels impairs cellular energy metabolism.[4]
-
Inhibition of Macromolecule Synthesis: The lack of purine precursors directly inhibits the synthesis of DNA and RNA, leading to a halt in cell proliferation.[4]
-
Cell Cycle Arrest: this compound treatment can cause cells to accumulate in the late G2 or M phase of the cell cycle.[4]
-
Mitochondrial Dysfunction: Studies have shown that purine blockade with this compound impairs mitochondrial function, notably by reducing spare respiratory capacity.[8][13]
-
Induction of Cell Migration: Paradoxically, purine depletion has been shown to stimulate cell migration by shunting glycolytic carbon into the serine synthesis pathway, which can promote an epithelial-mesenchymal transition (EMT).
Quantitative Data
The inhibitory potency of this compound and its active metabolite has been quantified in various assays.
| Compound | Target Enzyme | Parameter | Value | Reference |
| L-Alanosine | Adenylosuccinate Synthetase | Ki | 57.23 mM | [2] |
| Alanosyl-AICOR | Adenylosuccinate Synthetase | Ki | 0.228 µM | [2] |
| Alanosyl-AICOR | Adenylosuccinate Lyase | Ki | ~1.3 µM - 1.5 µM | [8][9] |
| Cell Line | Cancer Type | Parameter | Value | Reference |
| T-ALL (MTAP-deficient) | T-cell Acute Lymphoblastic Leukemia | IC50 | 4.8 µM (mean) | [10] |
| CAK-1 (MTAP-deficient) | Renal Cell Carcinoma | IC50 | 10 µM | [10] |
| GBM12 (MTAP-deficient) | Glioblastoma | IC50 | ~0.5 µM | [6] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of exposure.
Experimental Protocols
Protocol for Determining IC50 via MTT Cell Viability Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., MTAP-deficient and proficient pair)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle-only control.
-
Remove the old medium from the wells and add 100 µL of the corresponding drug dilution or control medium.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol for Adenylosuccinate Synthetase (ADSS) Inhibition Assay
Principle: The activity of ADSS can be monitored spectrophotometrically by measuring the formation of adenylosuccinate from IMP and aspartate, which results in an increase in absorbance at 280 nm. The assay is performed in the presence and absence of the inhibitor (alanosyl-AICOR) to determine its effect on the enzyme's kinetics.
Materials:
-
Purified ADSS enzyme
-
Inosine 5'-monophosphate (IMP)
-
L-aspartate
-
Guanosine 5'-triphosphate (GTP)
-
MgCl2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Alanosyl-AICOR (inhibitor)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in the assay buffer containing IMP, L-aspartate, GTP, and MgCl2 at desired concentrations.
-
Prepare a parallel set of reaction mixtures containing various concentrations of the inhibitor, alanosyl-AICOR.
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified ADSS enzyme.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the increase in absorbance at 280 nm over time. The initial linear rate of the reaction (ΔA280/min) is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.
-
Protocol for Mitochondrial Respiration Assay (Seahorse XF)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A), key parameters of mitochondrial function such as basal respiration, ATP production, and maximal respiration can be determined.[8]
Materials:
-
Seahorse XF Analyzer and consumables (microplates, cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells treated with this compound or vehicle control
-
Seahorse XF Assay Medium
Procedure:
-
Cell Culture:
-
Seed cells in a Seahorse XF microplate and treat with this compound for the desired duration.
-
-
Assay Preparation:
-
One day prior to the assay, hydrate the sensor cartridge.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Analyzer Run:
-
Load the prepared sensor cartridge with the mitochondrial inhibitors into the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer.
-
Run the pre-programmed Mito Stress Test, which will sequentially inject the inhibitors and measure OCR at each stage.
-
-
Data Analysis:
-
The Seahorse software automatically calculates OCR and other parameters.
-
Compare the mitochondrial function profiles of this compound-treated cells with control cells to assess the impact on respiration.
-
Conclusion
L-Alanosine's mechanism of action is a well-defined example of targeted antimetabolite therapy. Its intracellular conversion to a potent dual inhibitor of adenylosuccinate synthetase and adenylosuccinate lyase effectively shuts down de novo AMP synthesis. The resulting synthetic lethality in MTAP-deficient tumors provides a clear rationale for its use as a selective anticancer agent. The downstream effects on cellular bioenergetics, macromolecular synthesis, and mitochondrial function further contribute to its cytotoxicity. The protocols and data presented in this guide offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound.
References
- 1. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
An In-Depth Technical Guide to L-Alanosine: Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanosine, a natural product isolated from Streptomyces alanosinicus, is an antitumor antibiotic that functions as an antimetabolite. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evaluation of L-Alanosine. It details the biochemical basis of its selective cytotoxicity in tumors with methylthioadenosine phosphorylase (MTAP) deficiency, summarizes key preclinical and clinical findings, and provides detailed experimental protocols relevant to its study. This document is intended to serve as a core resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Discovery and History
L-Alanosine (also known as NSC-153353 and SDX-102) is an amino acid analogue first isolated from the fermentation broth of the bacterium Streptomyces alanosinicus.[1] As a natural product, it possesses a unique N-nitrosohydroxylamino group on an aliphatic chain.[2] Initial investigations revealed its potential as an antineoplastic agent, leading to further studies to elucidate its mechanism of action and antitumor activity.[3] Early clinical trials in the 1980s showed limited efficacy and notable toxicity, which led to a decline in interest.[4] However, the discovery that L-Alanosine's cytotoxicity is significantly enhanced in cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP) has renewed interest in its potential as a targeted therapy.[5]
Mechanism of Action
L-Alanosine is a prodrug that is actively transported into cells. Intracellularly, it is converted to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (L-alanosyl-AICOR), through a reaction with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[6] This active metabolite is a potent inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[7] Adenylosuccinate synthetase catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[8] By inhibiting this step, L-Alanosine effectively blocks the synthesis of adenine nucleotides, leading to cell growth inhibition and apoptosis.[7]
The selectivity of L-Alanosine for MTAP-deficient tumors stems from the role of MTAP in the purine salvage pathway. Normal cells and MTAP-proficient cancer cells can salvage adenine from the breakdown of methylthioadenosine (MTA), thus bypassing the block in de novo synthesis. In contrast, MTAP-deficient cells are solely reliant on the de novo pathway for their adenine supply and are therefore highly susceptible to inhibitors like L-Alanosine.[5]
Below is a diagram illustrating the de novo purine synthesis pathway and the mechanism of action of L-Alanosine.
Caption: L-Alanosine inhibits de novo purine synthesis.
Quantitative Data Summary
In Vitro Activity
The following table summarizes the inhibitory constants (Ki) for L-Alanosine and its active metabolite, as well as the 50% inhibitory concentrations (IC50) in representative cancer cell lines.
| Compound/Cell Line | Target/Assay | Value | Reference |
| L-Alanosine | Adenylosuccinate Synthetase | Ki = 57.23 mM | [9] |
| L-alanosyl-AICOR | Adenylosuccinate Synthetase | Ki = 0.228 µM | [9] |
| L-alanosyl-AICOR | Adenylosuccinate Lyase | Ki ≈ 1.3-1.5 µM | [9] |
| L-Alanosine in MTAP- T-ALL cells | DNA Synthesis ([3H]thymidine incorporation) | Mean IC50 = 4.8 µM | [5] |
| L-Alanosine in MTAP+ T-ALL cells | DNA Synthesis ([3H]thymidine incorporation) | Mean IC50 = 19 µM (for 60% of cells) | [5] |
In Vivo Antitumor Activity
Preclinical studies in murine models have demonstrated the antitumor efficacy of L-Alanosine.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| BALB/cBy male mice | Murine fibrosarcoma (Meth-A) | L-Alanosine (600 mg/kg) + X-irradiation (20 Gy) | 62% tumor control | [3] |
| BALB/cBy male mice | Murine fibrosarcoma (Meth-A) | X-irradiation (20 Gy) alone | <5% tumor control | [3] |
| CD2F1 mice | P388 Leukemia | L-Alanosine (5.0 mg/kg/injection, i.p.) | 111.0% Increase in Median Survival Time | [6] |
| CD2F1 mice | P388 Leukemia | L-Alanosine (10.0 mg/kg/injection, i.p.) | 130.0% Increase in Median Survival Time | [6] |
Clinical Trial Data
Several Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of L-Alanosine.
| Trial Identifier/Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| NCT00062283 / Phase II | 55 evaluable patients with MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | 80 mg/m²/day by continuous IV infusion for 5 days every 21 days | No objective responses; 24% had stable disease. Ineffective at this dose and schedule. | [8] |
| Phase I | 49 patients with various cancers | 8-375 mg/m²/day for 3 days every 3 weeks | Dose-limiting toxicity was mucositis. Recommended Phase II dose: 250 mg/m²/day x 3 every 3 weeks. No antitumor activity noted. | [4] |
Experimental Protocols
Fermentation and Purification of L-Alanosine from Streptomyces alanosinicus
This protocol is a generalized procedure based on common methods for isolating natural products from Streptomyces.
4.1.1. Fermentation Workflow
Caption: Workflow for L-Alanosine production.
4.1.2. Step-by-Step Protocol
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., containing yeast extract, glucose, and peptone) with a spore suspension or vegetative culture of Streptomyces alanosinicus. Incubate at 28-30°C with shaking for 48-72 hours.
-
Production Fermentation: Transfer the seed culture to a larger production fermenter containing a production medium (e.g., containing starch, soybean meal, and mineral salts). Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days.
-
Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation or filtration.
-
Initial Purification (Adsorption Chromatography): Adjust the pH of the supernatant and apply it to an adsorbent resin column (e.g., activated carbon or a polymeric adsorbent).
-
Elution: Wash the column with water and then elute L-Alanosine using a suitable solvent gradient (e.g., aqueous methanol or ethanol).
-
Ion-Exchange Chromatography: Further purify the L-Alanosine-containing fractions using a cation or anion exchange resin, depending on the pH and the isoelectric point of L-Alanosine.
-
Final Purification and Crystallization: Concentrate the purified fractions under vacuum and induce crystallization by adding a non-solvent (e.g., acetone). Collect the crystals by filtration and dry under vacuum.
Adenylosuccinate Synthetase Inhibition Assay
This is a continuous spectrophotometric assay adapted from protocols for similar enzymes.[10]
-
Principle: The activity of adenylosuccinate synthetase is measured by monitoring the increase in absorbance at 280 nm due to the formation of adenylosuccinate.
-
Reagents:
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl.
-
Substrates: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP).
-
Enzyme: Purified adenylosuccinate synthetase.
-
Inhibitor: L-Alanosine or L-alanosyl-AICOR.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, IMP, L-aspartate, and GTP at appropriate concentrations.
-
If testing for inhibition, add varying concentrations of L-Alanosine or L-alanosyl-AICOR to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding the enzyme.
-
Monitor the change in absorbance at 280 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For inhibition studies, determine the Ki by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
-
Determination of MTAP Deficiency in Tumor Samples
4.3.1. Immunohistochemistry (IHC)
-
Principle: IHC uses antibodies to detect the presence or absence of the MTAP protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Procedure:
-
Deparaffinize and rehydrate FFPE tumor sections.
-
Perform antigen retrieval using a suitable buffer and heat.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for MTAP.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the antibody-antigen complex.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Interpretation: The absence of staining in tumor cells, with positive staining in adjacent normal tissue (internal control), indicates MTAP deficiency.
-
4.3.2. Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH uses fluorescently labeled DNA probes to detect the deletion of the MTAP gene on chromosome 9p21.
-
Procedure:
-
Prepare slides with FFPE tumor tissue sections.
-
Deparaffinize, rehydrate, and perform protease treatment.
-
Apply a DNA probe specific for the MTAP gene locus and a control probe for the centromeric region of chromosome 9.
-
Denature the DNA on the slide and the probe.
-
Hybridize the probe to the target DNA overnight.
-
Perform post-hybridization washes to remove unbound probe.
-
Apply a counterstain (e.g., DAPI).
-
Visualize the fluorescent signals using a fluorescence microscope.
-
Interpretation: The absence of the MTAP gene signal in the presence of the centromere 9 signal in tumor cell nuclei indicates a homozygous deletion of the MTAP gene.
-
Conclusion
L-Alanosine is a well-characterized antimetabolite with a clear mechanism of action and a defined molecular target. While its broad clinical application has been limited by toxicity and a narrow therapeutic window, the understanding of its enhanced activity in MTAP-deficient cancers has opened new avenues for its development as a targeted therapy. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of L-Alanosine and the development of strategies to improve its efficacy and safety profile in appropriately selected patient populations. Future work may focus on combination therapies, novel drug delivery systems, or the development of second-generation inhibitors with improved pharmacological properties.
References
- 1. IMP Alone Organizes the Active Site of Adenylosuccinate Synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Screening Data Summary [dtp.cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Alanosine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanosine, a naturally occurring amino acid analogue produced by Streptomyces alanosinicus, has garnered significant interest in the scientific community for its potent antimetabolite and potential antineoplastic activities.[1][2] This technical guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, and a detailed overview of its biosynthetic and chemical synthesis pathways. The document also elucidates its mechanism of action and provides relevant experimental data and methodologies to support further research and development.
Chemical Structure and Properties
This compound, chemically known as (S)-2-Amino-3-[hydroxy(nitroso)amino]propanoic acid, is distinguished by the presence of a unique N-nitrosohydroxylamine functional group attached to an alanine backbone.[3][4] This structural feature is central to its biological activity.
Chemical Identifiers:
-
IUPAC Name: (2S)-2-azaniumyl-3-[hydroxy(nitroso)amino]propanoate[1]
-
CAS Number: 5854-93-3[1]
-
Molecular Formula: C₃H₇N₃O₄[1]
-
SMILES: C(--INVALID-LINK--[NH3+])N(N=O)O[1]
A summary of the key physicochemical properties of L-Alanosine is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 149.11 g/mol | [1] |
| Melting Point | 190°C (decomposes) | [4] |
| pKa | 4.8 | [4] |
| Optical Rotation | [α]D +8° (in 1N HCl), -46° (in 0.1N NaOH), -37.8° (in water) | [4] |
| UV Absorption max (λmax) | 228 nm (in 0.1N HCl), 250 nm (in 0.1N NaOH) | [4] |
| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions. | [4] |
Mechanism of Action
This compound exerts its biological effects primarily by acting as an antimetabolite in the de novo purine biosynthesis pathway.[1][2] It specifically inhibits the enzyme adenylosuccinate synthetase, which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][5] This inhibition leads to a disruption of adenine nucleotide pools, which is particularly effective against tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), as they are more reliant on the de novo pathway for purine synthesis.[1][5][6]
Synthesis Pathways
Biosynthesis in Streptomyces alanosinicus
The biosynthesis of L-Alanosine in Streptomyces alanosinicus involves a dedicated gene cluster.[7][8] The pathway initiates from the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), which is synthesized and then loaded onto a peptidyl carrier protein (PCP).[8] The two nitrogen atoms in the characteristic diazeniumdiolate group of this compound are derived from glutamic acid and aspartic acid.[9] While the exact enzymatic steps for the N-N bond formation are still under investigation, it is proposed to involve N-hydroxylation and N-nitrosation of the L-Dap precursor.[8]
An alternative biosynthetic route has been identified in other producing strains that lack the aspartate-nitrosuccinate pathway genes.[10] In this pathway, nitrate is reduced to nitrite by a unique set of nitrate and nitrite reductases, with the resulting nitric oxide participating in the formation of the diazeniumdiolate group.[10]
Chemical Synthesis
While detailed, high-yield chemical synthesis protocols for this compound are not extensively published, a general approach involves the protection of the amino and carboxyl groups of a suitable alanine derivative, followed by the introduction of the N-nitrosohydroxylamine moiety. One reported synthetic route starts from 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine.[11]
A generalized workflow for the chemical synthesis and purification of this compound is depicted below.
Experimental Protocols
Fermentation for this compound Production
This protocol is a general guideline based on the fermentation of Streptomyces alanosinicus.
1. Media Preparation:
-
Prepare a suitable fermentation medium. A typical medium might contain glucose, soybean meal, peptone, yeast extract, and inorganic salts.
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.[3]
2. Inoculation and Fermentation:
-
Inoculate the sterile medium with a seed culture of Streptomyces alanosinicus.
-
Incubate the culture flasks on a rotary shaker at an appropriate temperature (e.g., 28-30°C) for 72 hours or until optimal production is achieved.[3]
3. Extraction and Purification:
-
Separate the mycelium from the fermentation broth by centrifugation.[3]
-
The supernatant containing this compound can be further purified using techniques such as ion-exchange chromatography and crystallization.
In Vitro Assay for Adenylosuccinate Synthetase Inhibition
This protocol provides a framework for assessing the inhibitory activity of this compound.
1. Enzyme and Substrates:
-
Purified adenylosuccinate synthetase.
-
Substrates: Inosine monophosphate (IMP), L-aspartate, and GTP.
-
Test compound: L-Alanosine.
2. Assay Procedure:
-
Prepare a reaction mixture containing the enzyme, substrates, and varying concentrations of L-Alanosine in a suitable buffer.
-
Initiate the reaction and incubate at a constant temperature.
-
Monitor the reaction progress by measuring the formation of the product, adenylosuccinate, or the consumption of a substrate (e.g., by HPLC or spectrophotometry).
3. Data Analysis:
-
Determine the initial reaction rates at different this compound concentrations.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Cell Line/Condition | Value | Reference |
| IC₅₀ (Antineoplastic Activity) | MTAP-deficient T-ALL cells | 4.8 µM (mean) | [6] |
| IC₅₀ (Antineoplastic Activity) | MTAP-deficient CAK-1 cells | 10 µM | [6] |
| LD₅₀ (in mice) | Intraperitoneal (i.p.) | 600 mg/kg | [4] |
| LD₅₀ (in mice) | Intravenous (i.v.) | 300 mg/kg | [4] |
Conclusion
This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activity. This guide has provided a comprehensive overview of its chemical properties, synthesis pathways, and mechanism of action. The detailed information and experimental frameworks presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intriguing natural product.
References
- 1. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound | 5854-93-3 [chemicalbook.com]
- 4. L-Alanosine [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the Biosynthetic Pathway of Alanosine in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-alanosine is a naturally occurring N-nitrosohydroxylamine-containing amino acid produced by the bacterium Streptomyces alanosinicus.[1][2] This metabolite has garnered significant interest within the scientific community due to its potent antibacterial, antiviral, and antitumor activities.[1][2] The unique diazeniumdiolate functional group is central to its biological activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of L-alanosine, detailing the genetic basis, enzymatic transformations, and key intermediates. The information presented herein is intended to support further research into this important natural product, including pathway engineering for enhanced production and the development of novel therapeutics.
The Alanosine Biosynthetic Gene Cluster (ala)
The genetic blueprint for L-alanosine biosynthesis is encoded within a 13.5 kb gene cluster, designated the ala cluster, in Streptomyces alanosinicus ATCC 15710.[1] This cluster contains the genes encoding all the necessary enzymatic machinery to construct L-alanosine from primary metabolic precursors.
Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Homologs |
| alaA | L-2,3-diaminopropionate synthase, PLP-dependent aminotransferase subunit | SbnA |
| alaB | L-2,3-diaminopropionate synthase, deaminase subunit | SbnB |
| alaC | L-2,3-diaminopropionate-specific adenylation (A) domain | - |
| alaD | Flavin-dependent N-hydroxylase | - |
| alaF | Thioesterase (TE) | - |
| alaH | Putative flavin reductase | - |
| alaI | Nitrite synthase, CreE homolog | CreE |
| alaJ | Nitrite synthase, CreD homolog | CreD |
| alaL | Free-standing peptidyl carrier protein (PCP) | - |
| alnA | Fusion protein with N-terminal cupin domain and C-terminal AraC-like DNA-binding domain | - |
The Biosynthetic Pathway of L-Alanosine
The biosynthesis of L-alanosine is a multi-step enzymatic cascade that begins with precursors from primary metabolism. The pathway can be conceptually divided into three main stages: 1) formation of the key intermediate L-2,3-diaminopropionic acid (L-Dap), 2) activation and modification of L-Dap on a peptidyl carrier protein, and 3) formation of the diazeniumdiolate group and release of the final product.
Stage 1: Synthesis of L-2,3-diaminopropionic acid (L-Dap)
The initial steps of the pathway are dedicated to the synthesis of the non-proteinogenic amino acid L-Dap. This process is catalyzed by the enzymes AlaA and AlaB, which are homologous to the L-Dap synthase enzymes SbnA and SbnB, respectively.[1]
-
Formation of a Schiff Base: The biosynthesis is proposed to initiate with the pyridoxal 5'-phosphate (PLP)-dependent enzyme AlaA, which catalyzes the formation of a Schiff base with O-phospho-L-serine.
-
Amination and Dephosphorylation: Subsequently, L-glutamate serves as the amino donor for an aminotransferase reaction, followed by dephosphorylation, to yield an intermediate.
-
Deamination to L-Dap: The deaminase AlaB then catalyzes the removal of the glutamate moiety, yielding L-2,3-diaminopropionic acid (L-Dap).
Stage 2: Activation and Carrier Protein Loading
Once synthesized, L-Dap is activated and tethered to a carrier protein for subsequent modifications.
-
Adenylation of L-Dap: The L-Dap specific adenylation (A) domain-containing enzyme, AlaC, activates L-Dap by catalyzing its reaction with ATP to form an L-Dap-AMP intermediate and releasing pyrophosphate.[1][3]
-
Thioesterification to AlaL: The activated L-Dap is then transferred to the phosphopantetheinyl arm of the free-standing peptidyl carrier protein (PCP), AlaL, forming a thioester bond. This covalent attachment is proposed to be a mechanism for handling unstable intermediates.[1][4][5]
Stage 3: Diazeniumdiolate Formation and Release
The final steps of the pathway involve the intricate formation of the N-nitrosohydroxylamine group and the release of L-alanosine.
-
N-Hydroxylation: It is proposed that the L-Dap tethered to AlaL undergoes N-hydroxylation, a reaction likely catalyzed by the flavin-dependent N-hydroxylase, AlaD.[1]
-
Nitrosation: The formation of the diazeniumdiolate moiety requires a source of nitric oxide (NO) or a related reactive nitrogen species. Isotope labeling studies have shown that the two nitrogen atoms in the diazeniumdiolate of L-alanosine originate from glutamic acid and aspartic acid.[6] The enzymes AlaI and AlaJ, homologous to CreE and CreD, are implicated in the production of nitrite from L-aspartic acid.[1] This nitrite can then be reduced to nitric oxide. In some this compound-producing strains, an alternative pathway for nitric oxide generation involving dedicated nitrate and nitrite reductases has been identified.
-
Release of L-Alanosine: The final step is the release of L-alanosine from the PCP, AlaL. This is likely accomplished by the thioesterase (TE) enzyme, AlaF, which hydrolyzes the thioester bond.[1]
The fusion protein AlnA, which possesses a cupin domain and an AraC-like DNA-binding domain, has been demonstrated to be essential for this compound biosynthesis, although its precise catalytic or regulatory role remains to be fully elucidated.[6]
Quantitative Data
Quantitative kinetic data for the specific enzymes of the S. alanosinicus this compound biosynthetic pathway are not extensively available in the literature. However, data from homologous enzymes provide valuable insights into their function.
Table 2: Enzyme Kinetic Parameters of Homologous Enzymes
| Enzyme | Homolog | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| L,L-diaminopimelate aminotransferase (DapL-like activity of AlaB) | DapL | Arabidopsis thaliana | L,L-DAP | 0.25 ± 0.03 | - | 1.8 ± 0.1 | [7] |
| Chlamydomonas reinhardtii | L,L-DAP | 0.31 ± 0.05 | - | 2.1 ± 0.2 | [7] | ||
| meso-diaminopimelate decarboxylase (DAPDC-like activity) | CsDAPDC | Cyanothece sp. ATCC 51142 | meso-DAP | 1.20 ± 0.17 | 1.68 | 1.68 ± 0.06 (µM/s) | [8] |
Note: This table presents data from homologous enzymes and should be considered as an approximation of the kinetic parameters for the this compound biosynthetic enzymes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections provide an overview of the key experimental methodologies.
Gene Disruption in Streptomyces alanosinicus
Gene knockouts are essential for confirming the involvement of specific genes in the biosynthetic pathway. A commonly used method is PCR-targeting mutagenesis.
Protocol for In-Frame Gene Deletion via PCR-Targeting:
-
Primer Design: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest and 20-22 nucleotide priming sequences that anneal to a disruption cassette (e.g., containing an apramycin resistance gene, aac(3)IV, and an origin of transfer, oriT).
-
Amplification of Disruption Cassette: Perform PCR using a template plasmid carrying the disruption cassette and the designed primers to generate a linear DNA fragment.
-
Electroporation and Recombination in E. coli: Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and containing a cosmid with the target Streptomyces genomic region. This facilitates the replacement of the target gene on the cosmid with the disruption cassette.
-
Conjugation into Streptomyces: Transfer the recombinant cosmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. alanosinicus via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone a double-crossover event, resulting in the replacement of the genomic copy of the gene with the disruption cassette. This is typically achieved by selecting for resistance to the antibiotic marker in the cassette and sensitivity to the antibiotic resistance marker on the cosmid backbone.
-
Verification: Confirm the gene deletion by PCR analysis of the genomic DNA from the putative mutants.
Heterologous Expression and Purification of this compound Biosynthetic Enzymes
To characterize the function of the ala enzymes in vitro, they are typically overexpressed in a heterologous host such as E. coli.
Protocol for Protein Expression and Purification:
-
Gene Cloning: Amplify the gene of interest from S. alanosinicus genomic DNA and clone it into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.4-0.6). Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or French press.
-
Purification: Clarify the cell lysate by centrifugation. Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assays
Biochemical assays with purified enzymes are crucial for determining their specific function and kinetic parameters.
Example Protocol for L-Dap Activating Enzyme (AlaC) Assay (Pyrophosphate Detection):
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl2, the purified AlaC enzyme, and the substrate (L-Dap).
-
Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction, for example, by adding a quenching solution.
-
Pyrophosphate Detection: Quantify the amount of pyrophosphate produced using a commercially available pyrophosphate detection kit, which often involves a coupled enzymatic reaction that leads to a colorimetric or fluorometric readout.
-
Data Analysis: Determine the enzyme activity based on the rate of pyrophosphate formation. For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax values.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of L-alanosine in Streptomyces.
Experimental Workflow for Gene Disruption
Caption: Workflow for PCR-targeting based gene disruption.
Experimental Workflow for Heterologous Protein Expression
Caption: Workflow for heterologous expression and purification of proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
The Natural Synthesis of Alanosine: A Technical Guide for Researchers
An In-depth Examination of the Microbial Production, Biosynthesis, and Experimental Protocols for the Antitumor Antibiotic Alanosine
Executive Summary
This compound, a naturally occurring antibiotic with significant antiviral and antitumor properties, is exclusively produced by the soil-dwelling bacterium Streptomyces alanosinicus. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the microbial origin, biosynthesis, and experimental methodologies related to this promising therapeutic agent. We delve into the genetic and biochemical pathways of this compound synthesis, detail protocols for its fermentation, extraction, and quantification, and explore the regulatory mechanisms that govern its production. This document consolidates current knowledge to facilitate further research and development of this compound and its derivatives.
Introduction: The Sole Microbial Source of this compound
This compound, also known as L-2-amino-3-(N-nitrosohydroxylamino)propionic acid, is a potent antimetabolite that has garnered interest for its therapeutic potential. The exclusive natural producer of this compound is the Gram-positive, filamentous bacterium Streptomyces alanosinicus.[1][2] First isolated from a soil sample in Brazil, this species has been the focus of research aimed at understanding and optimizing the production of this compound.[2]
Fermentation and Production of this compound
The cultivation of Streptomyces alanosinicus for this compound production is a critical step. While optimization of fermentation parameters can significantly enhance yields, a foundational understanding of the required conditions is essential.
Culture Media and Fermentation Parameters
Initial studies on this compound production utilized specific fermentation media to support the growth of S. alanosinicus and the biosynthesis of the antibiotic. The composition of a suitable fermentation medium is detailed in Table 1.
Table 1: Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) |
| Meat Extract | 5.0 |
| Peptone | 5.0 |
| Yeast Extract | 5.0 |
| Enzymatic Casein Hydrolysate | 3.0 |
| Dextrose (Cerelose) | 2.0 |
| Sodium Chloride (NaCl) | 1.5 |
| pH | 7.2 (prior to sterilization) |
Source: US Patent 3,676,490
Optimal fermentation is typically carried out at a temperature of 28°C for a duration of 1 to 5 days with aerobic conditions maintained through shaking. While specific yield data from modern fermentation processes is limited in publicly available literature, these initial parameters provide a solid baseline for production.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces alanosinicus is governed by a dedicated biosynthetic gene cluster (BGC), designated as the ala cluster. This cluster encodes a series of enzymes that catalyze the conversion of primary metabolites into the final this compound product.
Precursors and Key Intermediates
Isotope labeling studies have revealed that the backbone of this compound is derived from the amino acids L-aspartic acid and L-glutamic acid.[3] A key non-proteinogenic amino acid intermediate in the pathway is L-2,3-diaminopropionic acid (L-Dap).[1]
The ala Biosynthetic Gene Cluster
The ala gene cluster contains the necessary enzymatic machinery for this compound biosynthesis. Key genes and their putative functions are summarized in Table 2.
Table 2: Key Genes in the ala Biosynthetic Gene Cluster and Their Functions
| Gene | Putative Function |
| alaA, alaB | Homologs of SbnA and SbnB, involved in L-Dap synthesis. |
| alaC | Amino acid adenylation domain-containing protein. |
| alaL | Free-standing peptidyl carrier protein (PCP) domain. |
| alaF | Thioesterase (TE) enzyme. |
| alaI, alaJ | Homologs of CreE and CreD, involved in nitrite (NO₂⁻) production from L-aspartic acid. |
| alaD | Predicted flavin-dependent N-hydroxylase. |
| alaH | Potential flavin reductase. |
Source: The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis (NIH)
The proposed biosynthetic pathway, which can be visualized in the diagram below, begins with the formation of L-Dap. This intermediate is then loaded onto a peptidyl carrier protein, setting the stage for a series of modifications that ultimately lead to the formation of the characteristic N-nitrosohydroxylamine group of this compound.
Regulatory Mechanisms
The production of this compound is likely tightly regulated to coordinate with the physiological state of the bacterium. The ala gene cluster contains several putative regulatory genes that suggest a complex control network.
Putative Regulatory Proteins
Within the ala gene cluster, alaK is predicted to be a transcriptional regulator, while alaE (containing a GAF domain) and alaG (containing a PAS domain) may be involved in sensing intracellular or environmental signals. The GAF and PAS domains are commonly found in sensor proteins, suggesting that this compound biosynthesis could be responsive to specific molecular cues.
The diagram below illustrates the potential regulatory logic where environmental or physiological signals are perceived by sensor proteins, which in turn modulate the activity of a transcriptional regulator that controls the expression of the biosynthetic genes.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound, from production to analysis.
Fermentation and Extraction of this compound
The following protocol is based on the original methods described for this compound production and can be adapted and optimized for laboratory-scale fermentation.
Protocol 1: Laboratory-Scale Fermentation and Extraction
-
Inoculum Preparation: Inoculate a suitable seed medium with spores or a mycelial suspension of S. alanosinicus ATCC 15710 and incubate at 28°C with shaking for 48 hours.
-
Fermentation: Transfer the seed culture (5% v/v) to the production medium (Table 1) and incubate at 28°C with vigorous shaking for 3-5 days.
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extraction: a. To the clarified broth, add activated charcoal (e.g., Darco G-60) at a concentration of 6% (w/v) and stir for 30 minutes. b. Filter to remove the charcoal. c. Concentrate the filtrate under vacuum at 45-50°C. d. Precipitate the crude this compound by adding the concentrated solution to methanol (1:3 v/v). e. Collect the precipitate by filtration, wash with acetone, and dry under vacuum.
Quantification of this compound by HPLC-MS/MS
Modern analytical techniques are essential for the accurate quantification of this compound in fermentation broths and purified samples.
Protocol 2: this compound Quantification by LC-MS/MS
-
Sample Preparation: a. Centrifuge the fermentation broth to pellet the mycelium. b. Filter the supernatant through a 0.22 µm filter. c. Dilute the sample as necessary with an appropriate solvent (e.g., water with 0.1% formic acid).
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the parent ion of this compound and one or more characteristic fragment ions.
-
-
Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Gene Disruption in Streptomyces alanosinicus
Investigating the function of genes in the ala cluster requires targeted gene disruption. CRISPR-Cas9 has emerged as a powerful tool for genome editing in Streptomyces.
Protocol 3: General Workflow for CRISPR-Cas9 Mediated Gene Deletion
-
Design and Construction of the Editing Plasmid: a. Design a single guide RNA (sgRNA) targeting the gene of interest. b. Clone the sgRNA expression cassette into a Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease. c. Clone homology arms (typically ~1-2 kb) flanking the target gene into the same plasmid to serve as a repair template.
-
Transformation: Introduce the editing plasmid into S. alanosinicus via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Screening: a. Select for exconjugants or transformants carrying the plasmid. b. Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.
-
Plasmid Curing: Cure the editing plasmid from the mutant strain, often by growth at a non-permissive temperature for plasmid replication.
Conclusion and Future Perspectives
Streptomyces alanosinicus remains the sole known natural source of the promising antitumor and antiviral agent, this compound. A thorough understanding of its biosynthesis, regulation, and the methodologies for its production and study are paramount for advancing its therapeutic development. While significant strides have been made in elucidating the biosynthetic pathway, further research is needed to fully characterize the regulatory network and to optimize fermentation processes for higher yields. The application of modern genetic tools, such as CRISPR-Cas9, will undoubtedly accelerate the functional characterization of the ala gene cluster and enable the engineering of strains with improved production capabilities. This guide serves as a foundational resource to empower researchers in their efforts to unlock the full potential of this compound.
References
Alanosine: A Technical Guide to its Antiviral and Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanosine, a natural amino acid analog produced by Streptomyces alanosinicus, has demonstrated both antiviral and anticancer properties. Its primary mechanism of action involves the inhibition of de novo purine biosynthesis, a pathway crucial for the proliferation of both cancer cells and viruses. This technical guide provides an in-depth overview of Alanosine, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. Particular emphasis is placed on its selective activity in cancers with methylthioadenosine phosphorylase (MTAP) deficiency.
Mechanism of Action: Targeting Purine Biosynthesis
This compound itself is not the active inhibitor. It is metabolized within the cell to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This metabolite is a potent competitive inhibitor of adenylosuccinate synthetase (ADSS) , a critical enzyme in the de novo purine synthesis pathway. ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1] By blocking this step, alanosyl-AICOR depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.
The cytotoxic effects of this compound are particularly pronounced in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP) .[2] MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient cells, the salvage pathway is compromised, making them heavily reliant on the de novo synthesis pathway for their purine supply.[3] This creates a synthetic lethal interaction where the inhibition of the de novo pathway by this compound is highly toxic to MTAP-deficient cancer cells, while normal cells with a functional MTAP-mediated salvage pathway are less affected.[2]
Signaling Pathway: De Novo and Salvage Purine Synthesis
The following diagram illustrates the interplay between the de novo and salvage purine synthesis pathways and the point of inhibition by this compound's active metabolite.
Anticancer Properties
This compound has been investigated as a potential anticancer agent, primarily in tumors with MTAP deficiency. Preclinical studies have shown its selective cytotoxicity against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Reference |
| L-5178Y/AR | Murine Leukemia | Not Specified | Not Specified | [4] |
| P388/S | Murine Leukemia | Not Specified | Not Specified | [5] |
| P388/ADR | Murine Leukemia (Adriamycin-Resistant) | Not Specified | Not Specified | [5] |
| P388/VCR | Murine Leukemia (Vincristine-Resistant) | Not Specified | Not Specified | [5] |
Note: While several studies demonstrate this compound's activity, specific IC50 values across a broad, MTAP-stratified cancer cell line panel are not consistently reported in the available literature.
Clinical Trials
Several Phase I and Phase II clinical trials have been conducted to evaluate the safety and efficacy of this compound in various cancers.
| Phase | Cancer Type(s) | Key Findings | Reference |
| Phase I | Solid Tumors | Maximum tolerated dose determined to be 320 mg/m²/day for 5 days. Dose-limiting toxicity was mucositis. Recommended Phase II dose: 160 mg/m²/day for 5 days. | [6] |
| Phase I | Solid Tumors | On a daily x 3 schedule, the recommended Phase II dose was 250 mg/m²/day. Dose-limiting toxicity was mucositis. No antitumor activity was noted in this study. | [7] |
| Phase II | Advanced Large Bowel Carcinoma | 30 patients treated with 160 mg/m²/day for 5 days. No complete or partial responses were observed. Major toxicity was stomatitis. | [4] |
| Phase II | MTAP-deficient solid tumors (Mesothelioma, NSCLC, Sarcoma, Pancreatic Cancer) | 65 patients enrolled. No objective responses were observed. 24% of patients had stable disease. The treatment was considered ineffective at the tested dose and schedule. | [8] |
Antiviral Properties
The antiviral activity of this compound stems from the same mechanism as its anticancer effects – the inhibition of de novo purine synthesis, which is essential for viral replication. Viruses rely on the host cell's machinery to produce new viral particles, including the synthesis of nucleic acids. By depleting the pool of adenine nucleotides, this compound can effectively inhibit the replication of a variety of DNA and RNA viruses.
Quantitative Data: In Vitro Antiviral Activity
| Virus | Cell Line | IC50 (µM) | Reference |
| Vaccinia Virus | Not Specified | Not Specified | [9] |
| Herpes Simplex Virus-1 (HSV-1) | Vero Cells | Not Specified | [7] |
| Influenza A Virus (H1N1, H3N2) | MDCK Cells | Not Specified | [10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Antiviral Activity Assessment: Plaque Reduction Assay
This protocol describes a plaque reduction assay to quantify the antiviral activity of this compound.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates and grow to confluency.
-
Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of this compound with a fixed amount of virus for 1 hour.
-
Infection: Remove the culture medium from the cells and infect the monolayers with the virus-Alanosine mixtures.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Fix and stain the cells with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no this compound) and determine the IC50 value.
Adenylosuccinate Synthetase (ADSS) Inhibition Assay
This is a generalized spectrophotometric assay to measure the activity of ADSS and its inhibition by compounds like the active metabolite of this compound.
Materials:
-
Purified ADSS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Substrates: IMP, L-aspartate, and GTP
-
Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound or its active metabolite (alanosyl-AICOR)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, IMP, L-aspartate, GTP, PEP, NADH, PK, and LDH.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (alanosyl-AICOR) to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of ADSS enzyme.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is coupled to the production of GDP by ADSS.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Determine the kinetic parameters, including the inhibition constant (Ki), by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for screening and characterizing a potential anticancer drug like this compound, and the logical relationship of its mechanism of action.
Anticancer Drug Screening Workflow
Logical Relationship of this compound's Mechanism
Conclusion
L-Alanosine is a well-characterized inhibitor of de novo purine synthesis with demonstrated anticancer and antiviral activities. Its selective toxicity towards MTAP-deficient cancer cells provides a strong rationale for its development as a targeted therapy. While clinical trials have so far shown limited efficacy, a deeper understanding of patient selection, dosing schedules, and potential combination therapies may unlock its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working on this compound and other inhibitors of nucleotide metabolism. Further investigation into its antiviral spectrum and the development of more potent and selective analogs are warranted.
References
- 1. medium.com [medium.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study of this compound in advanced large bowel carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Inhibitors that Block Vaccinia Virus Infection by Targeting the DNA Synthesis Processivity Factor D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
Alanosine as an Inhibitor of Adenylosuccinate Synthetase: A Technical Guide for Researchers
December 17, 2025
Abstract
This technical guide provides an in-depth overview of L-alanosine as an inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant biological pathways. L-alanosine, an antibiotic derived from Streptomyces alanosinicus, acts as an antimetabolite with potential antineoplastic activities.[1][2] Its therapeutic potential is particularly pronounced in cancers with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, which renders them more dependent on the de novo purine synthesis for survival.[3][4] This guide details the conversion of alanosine to its highly potent metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, and presents its interaction with ADSS. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
Introduction
L-alanosine is an amino acid analogue with established antimetabolite and potential anticancer properties.[1][2] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP).[1][5] The disruption of this pathway is particularly cytotoxic to tumor cells that have a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme. MTAP is a crucial component of the purine salvage pathway.[3][4] Its absence in some cancers, often due to co-deletion with the p16/CDKN2A tumor suppressor gene, creates a metabolic vulnerability. These MTAP-deficient cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary purines for DNA replication and cellular metabolism.[3][4]
This compound itself is a prodrug. Inside the cell, it is converted into L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. This metabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than the parent compound.[6][7] This targeted inhibition of AMP synthesis leads to a depletion of the adenine nucleotide pool, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
This guide will provide a detailed examination of the biochemical and cellular effects of this compound, with a focus on its role as an ADSS inhibitor. We will present quantitative data on its inhibitory activity, provide detailed protocols for relevant experimental assays, and visualize the key biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on adenylosuccinate synthetase through its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. The formation of this metabolite and its subsequent inhibition of the de novo purine synthesis pathway is a key aspect of this compound's anticancer activity.
The De Novo Purine Biosynthesis Pathway
The de novo synthesis of purines is a fundamental metabolic pathway that produces inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Adenylosuccinate synthetase (ADSS) catalyzes the first committed step in the conversion of IMP to AMP.[8] This reaction involves the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[8] Subsequently, adenylosuccinate lyase (ADSL) cleaves adenylosuccinate to yield AMP and fumarate.
Inhibition by this compound's Metabolite
L-alanosine is intracellularly converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. This metabolite acts as a potent competitive inhibitor of adenylosuccinate synthetase.[7] By blocking ADSS, the this compound metabolite prevents the synthesis of adenylosuccinate, thereby depleting the cell of AMP and subsequently ADP and ATP. This depletion of the adenine nucleotide pool has profound effects on cellular processes, including DNA and RNA synthesis, energy metabolism, and cell signaling, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and its active metabolite against adenylosuccinate synthetase has been quantified in several studies. The data clearly demonstrates that the metabolite is a significantly more potent inhibitor than the parent compound.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Reference(s) |
| L-Alanosine | Adenylosuccinate Synthetase | Murine Leukemia (L5178Y/AR) | 57.23 mM | Not Reported | [7] |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | Murine Leukemia (L5178Y/AR) | 0.228 µM | Not Reported | [7] |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase | Rat Skeletal Muscle | ~1.3 µM and ~1.5 µM | Not Reported | [9] |
| L-Alanosine | Various Cancer Cell Lines | NCI-60 Panel | Not Reported | Mean GI50 of 10 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as an inhibitor of adenylosuccinate synthetase.
In Vitro Adenylosuccinate Synthetase Activity Assay (Coupled Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to measure the activity of mammalian adenylosuccinate synthetase by coupling the production of GDP to the oxidation of NADH.
Principle:
The production of GDP by adenylosuccinate synthetase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts GDP and phosphoenolpyruvate (PEP) to GTP and pyruvate. LDH then catalyzes the oxidation of NADH to NAD+ while reducing pyruvate to lactate. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the activity of adenylosuccinate synthetase.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP), Phosphoenolpyruvate (PEP), and NADH in assay buffer.
-
Enzyme: Purified mammalian adenylosuccinate synthetase.
-
Inhibitor: L-alanosine or its active metabolite.
Procedure:
-
Prepare the assay buffer and all reagent solutions.
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
Enzyme Mix (to a final concentration of ~10 units/mL PK and ~15 units/mL LDH)
-
Substrate Mix (to a final concentration of desired [IMP], [Aspartate], [GTP], 1 mM PEP, and 0.2 mM NADH)
-
Inhibitor at various concentrations (or vehicle control).
-
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding purified adenylosuccinate synthetase to each well.
-
Immediately place the plate in a microplate reader capable of reading absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.
-
To determine Ki, perform the assay with varying concentrations of one substrate while keeping the others constant, in the presence of different fixed concentrations of the inhibitor.
Cell-Based Assay: Seahorse XF Mito Stress Test
This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration in live cancer cells.
Principle:
The Seahorse XF Mito Stress Test measures the oxygen consumption rate (OCR) of cells in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone and antimycin A), key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be determined. This compound's effect on purine synthesis can impact mitochondrial function, which can be quantified with this assay.
Materials:
-
Cancer cell line of interest (e.g., MTAP-deficient glioblastoma cells).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Analyzer.
-
Seahorse XF Calibrant.
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound.
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed the cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-72 hours).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Seahorse XF Analyzer Run: Calibrate the instrument with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.
-
Data Analysis: Analyze the OCR data to determine the different parameters of mitochondrial respiration and compare the effects of different this compound concentrations to the control.
Visualizations of Pathways and Workflows
Graphical representations of the signaling pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in this compound research.
Signaling Pathway: De Novo Purine Synthesis and this compound Inhibition
Experimental Workflow: Characterization of this compound as an ADSS Inhibitor
Conclusion
L-alanosine represents a promising therapeutic agent, particularly for the treatment of MTAP-deficient cancers. Its mechanism of action, involving the potent inhibition of adenylosuccinate synthetase by its intracellular metabolite, provides a clear rationale for its selective cytotoxicity. This technical guide has provided a comprehensive overview of the key aspects of this compound's function, including its impact on the de novo purine synthesis pathway, quantitative measures of its inhibitory activity, and detailed protocols for essential in vitro and cell-based assays. The provided visualizations of the relevant signaling pathway and a typical experimental workflow are intended to serve as valuable resources for researchers in the field. Further investigation into the clinical efficacy of this compound, potentially in combination with other therapeutic agents, is warranted to fully realize its potential in the treatment of cancer.
References
- 1. rcsb.org [rcsb.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PDB-1loo: Crystal Structure of the Mouse-Muscle Adenylosuccinate Synthetase... - Yorodumi [pdbj.org]
- 7. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. | Semantic Scholar [semanticscholar.org]
- 9. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Alanosine: A Technical Guide to Early Research and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, also known as L-alanosine, is a naturally occurring amino acid analog originally isolated from the bacterium Streptomyces alanosinicus.[1] It functions as an antimetabolite and has been investigated for its potential as an antineoplastic agent.[1] Early research identified its unique mechanism of action as an inhibitor of the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cancer cells.[2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound, with a focus on its mechanism of action, quantitative data from early studies, and detailed experimental protocols.
Core Mechanism of Action
This compound's primary mode of action is the inhibition of adenylosuccinate synthetase , a crucial enzyme in the de novo purine synthesis pathway.[2] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[2] By blocking this step, this compound effectively disrupts the synthesis of adenine nucleotides, leading to a depletion of the building blocks necessary for DNA and RNA replication and ultimately inducing cell growth arrest and apoptosis.
The antitumor activity of this compound is particularly pronounced in tumor cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) .[2] MTAP is a key component of the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient tumors, the salvage pathway is non-functional, making these cells highly dependent on the de novo synthesis pathway for their purine supply.[2][3] This creates a synthetic lethal interaction where this compound's inhibition of the de novo pathway has a significantly greater cytotoxic effect on MTAP-deficient cancer cells compared to normal cells with a functional salvage pathway.
Preclinical Research: In Vitro and In Vivo Studies
Early preclinical research on this compound focused on elucidating its mechanism of action, determining its cytotoxic activity against various cancer cell lines, and evaluating its efficacy in animal models.
In Vitro Cytotoxicity
A number of studies investigated the in vitro cytotoxic effects of this compound against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were determined for various cell types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 4.8 | [4] |
| CAK-1 | 10 | [4] | |
| CEM/ADR5000 | MTAP-deficient tumor cells | Not explicitly stated, but growth inhibition observed at 0.1-100 µM | [5] |
| HL-60/AR | MTAP-deficient tumor cells | Not explicitly stated, but growth inhibition observed at 0.1-100 µM | [5] |
| MDA-MB-231-BCRP | MTAP-deficient tumor cells | Not explicitly stated, but growth inhibition observed at 0.1-100 µM | [5] |
In Vivo Efficacy
Animal studies were crucial in evaluating the antitumor activity and toxicity profile of this compound before its progression to clinical trials.
| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| Mice | L-5178Y/AR tumor | Intraperitoneal injection | LD50 of approximately 2 g/kg. Significant damage to tumor, small intestine, liver, and lung. | [6] |
| GBM 12-0160 xenograft mouse models | Glioblastoma | 150 mg/kg, ip, three times a week for 7 weeks | Exhibited antitumor activity in combination with Temozolomide, prolonged survival rate. | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol):
-
Cell Culture: Cancer cell lines were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., water), was added to the wells at various concentrations.
-
Incubation: Cells were incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (sulforhodamine B) assay. The absorbance was measured using a microplate reader.
-
IC50 Determination: The IC50 value was calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated control cells.
In Vivo Xenograft Study (General Protocol):
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Drug Administration: Once tumors reached a specified size, mice were randomized into treatment and control groups. This compound was administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group. Animal survival was also monitored.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study. At the end of the study, organs were often harvested for histological analysis to assess for any drug-related toxicity.
Clinical Trials: Early Phase I and II Studies
Following promising preclinical results, this compound entered clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.
Phase I Clinical Trials
Phase I trials were designed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound.
| Trial Identifier | Dosing Schedule | Number of Patients | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) | Recommended Phase II Dose | Reference |
| Goldsmith et al., 1983 | Daily x 5 every 3 weeks | 22 | 320 mg/m²/day x 5 | Mucositis (oral) | 160 mg/m²/day x 5 | [5] |
| Dosik et al., 1982 | Daily x 3 every 3 weeks | 49 | Not explicitly defined, doses up to 375 mg/m²/day x 3 administered | Mucositis | 250 mg/m²/day x 3 | [7] |
Phase II Clinical Trials
Phase II trials were conducted to assess the antitumor activity of this compound in specific cancer types, with a later focus on patients with MTAP-deficient tumors.
| Trial Identifier / Reference | Patient Population | Dosing Regimen | Number of Patients | Objective Response Rate | Key Findings & Toxicities |
| Kindler et al. (NCT00062283) | MTAP-deficient solid tumors (mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, pancreatic cancer) | 80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days | 65 enrolled, 55 evaluable | 0% | No objective responses. 24% had stable disease. Grade 3/4 toxicities included mucositis (11%), fatigue (6%), nausea (3%), and renal failure (1.5%).[2][8] |
| Early NCI trials (1980s) | Common tumors (e.g., breast, colon) | Not specified | Not specified | Not significant | Discontinued due to toxicity and lack of significant response.[9] |
| UCSD trials (as of May 2001) | NSCLC, Acute Lymphoid Leukemia (ALL), Glioma (suspended) | Not specified | Not specified | Not specified | Phase II trials were ongoing for NSCLC and Phase I for ALL.[9] |
Clinical Trial Protocol Synopsis (Phase II, MTAP-deficient tumors)
-
Patient Selection: Patients with advanced or metastatic solid tumors (e.g., mesothelioma, NSCLC, sarcoma, pancreatic cancer) whose tumors were confirmed to be MTAP-deficient by methods such as immunohistochemistry were eligible.
-
Treatment Plan: this compound was administered as a continuous intravenous infusion daily for 5 consecutive days. This treatment cycle was repeated every 21 days.
-
Dose Level: A starting dose of 80 mg/m²/day was often used.
-
Efficacy Assessment: Tumor response was evaluated every 2-3 cycles using imaging techniques such as CT or MRI, based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety Monitoring: Patients were closely monitored for adverse events. Blood counts and blood chemistry panels were regularly assessed. Dose adjustments were made based on the severity of toxicities, with mucositis being a common reason for dose reduction.
-
Pharmacokinetics and Pharmacodynamics: In some studies, blood samples were collected to analyze the pharmacokinetic profile of this compound. Pharmacodynamic markers, such as changes in tumor ATP levels, were also investigated.
Visualizing this compound's Impact: Signaling Pathways and Workflows
De Novo Purine Biosynthesis Pathway and this compound Inhibition
References
- 1. Enzymatic release of nitric oxide from L-alanosine, an antineoplastic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on purine and pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical pharmacology, metabolism, and mechanism of action of L-alanosine, a novel, natural antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Alanosine: A Comprehensive Review of a Re-emerging Antimetabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, a naturally occurring amino acid analogue derived from the bacterium Streptomyces alanosinicus, has garnered significant interest as an antimetabolite with potential antineoplastic activities.[1][2] Its unique mechanism of action, centered on the disruption of de novo purine biosynthesis, has positioned it as a candidate for targeted cancer therapy, particularly in tumors with specific metabolic vulnerabilities. This technical guide provides a comprehensive review of this compound studies, summarizing key findings, experimental methodologies, and the intricate signaling pathways it modulates.
Mechanism of Action
This compound's primary mode of action is the inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine synthesis pathway.[1][3][4] ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound effectively depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[5][6]
Interestingly, the antitumor activity of this compound is significantly potentiated in tumors deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a key component of the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient tumors, the de novo synthesis pathway becomes the primary source of purines, making these cells exquisitely sensitive to inhibitors like this compound.[7][8]
Furthermore, research has revealed that this compound itself is a prodrug. Inside the cell, it is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), which is a much more potent inhibitor of ADSS.[9][10] This active metabolite has a Ki of 0.228 µM against ADSS, whereas the Ki of this compound itself is 57.23 mM.[9] Alanosyl-AICOR has also been shown to be a competitive inhibitor of adenylosuccinate lyase, another enzyme in the purine synthesis pathway.[11]
Preclinical Studies
A substantial body of preclinical research has demonstrated the in vitro and in vivo efficacy of this compound against various cancer models.
In Vitro Efficacy
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration | Effect | Reference |
| CEM/ADR5000 | Leukemia | 0.1-100 | 10 days | Inhibition of proliferation | |
| HL-60/AR | Leukemia | 0.1-100 | 10 days | Inhibition of proliferation | |
| MDA-MB-231-BCRP | Breast Cancer | 0.1-100 | 10 days | Inhibition of proliferation | |
| GBM cells | Glioblastoma | 0.125-0.25 | 14 days | Inhibition of mitochondrial function, reduced stemness | |
| P388/S | Murine Leukemia | Not specified | Not specified | Good antineoplastic activity | [12] |
| P388/ADR | Murine Leukemia (Adriamycin-resistant) | Not specified | Not specified | Good antineoplastic activity | [12] |
| P388/VCR | Murine Leukemia (Vincristine-resistant) | Not specified | Not specified | Better anticancer activity | [12] |
| L5178Y/S | Murine Leukemia | Not specified | Not specified | Better anticancer activity | [12] |
In Vivo Efficacy
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Duration | Effect | Reference |
| GBM 12-0160 xenograft mouse models | Glioblastoma | 150 mg/kg (in combination with Temozolomide) | Intraperitoneal (ip) | Three times a week for 7 weeks | Inhibited tumor growth, prolonged survival | [3] |
| Mice | General Toxicity | LD50: ~2 g/kg | Intraperitoneal (ip) | Not applicable | Tissues most damaged: L-5178Y/AR tumor, small intestine, liver, and lung | [10] |
Clinical Studies
This compound has been evaluated in several clinical trials, with varying degrees of success. Early Phase I and II trials in the 1980s were discontinued due to toxicity and a lack of significant response in common tumors.[8] However, the discovery of its enhanced activity in MTAP-deficient cancers led to renewed interest and further clinical investigation.
Phase I Trials
| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Antitumor Activity | Reference |
| Dosik et al. (1982) | 8-375 mg/m²/day x 3, every 3 weeks | Not explicitly stated | Mucositis | No antitumor activity noted | [13] |
| Goldsmith et al. (1983) | Daily x 5, every 3 weeks | 320 mg/m²/day x 5 | Oral mucositis | Not specified | [14] |
The recommended Phase II dose from the Dosik et al. study was 250 mg/m²/day x 3 every 3 weeks, while the Goldsmith et al. study recommended 160 mg/m²/day x 5 every three weeks.[13][14]
Phase II Trials
A multicenter Phase II study evaluated this compound in patients with various MTAP-deficient solid tumors.
| Study | Patient Population | Dosing Schedule | Objective Response Rate | Stable Disease | Key Toxicities (Grade 3/4) | Reference |
| Kindler et al. (2009) | 65 patients (mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, pancreatic cancer) | 80 mg/m² by continuous IV infusion daily for 5 days, every 21 days | 0% | 24% (2 mesothelioma patients had prolonged stable disease) | Mucositis (11%), fatigue (6%), nausea (3%), renal failure (1.5%) | [15][16] |
This study concluded that at the tested dose and schedule, this compound was ineffective in patients with advanced MTAP-deficient tumors.[15] Another Phase II trial (NCT00062283) was initiated to study this compound in patients with soft tissue sarcoma, sarcoma of the bone, mesothelioma, non-small cell lung cancer, or pancreatic cancer, but the results are not detailed in the provided search results.[17]
Experimental Protocols
In Vitro Cell Proliferation Assay
To assess the inhibitory effect of this compound on cell growth, a standard proliferation assay is employed.[3]
-
Cell Seeding: Tumor cells (e.g., CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP) are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are exposed to a range of this compound concentrations (e.g., 0.1-100 µM) for a specified duration (e.g., 10 days). A vehicle control is included.
-
Assessment of Proliferation: Cell viability is measured using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Xenograft Model
To evaluate the in vivo antitumor activity of this compound, a xenograft mouse model is utilized.[3]
-
Tumor Implantation: Human cancer cells (e.g., GBM 12-0160) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered via a specified route (e.g., intraperitoneal) at a predetermined dose and schedule (e.g., 150 mg/kg, three times a week).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when mice show signs of distress. Tumor growth inhibition and survival rates are calculated.
Mitochondrial Function Assay (Seahorse XF Analysis)
To investigate the impact of this compound on cellular metabolism, mitochondrial function can be assessed using a Seahorse XF Analyzer.[18]
-
Cell Pretreatment: Cells are pretreated with this compound (e.g., 0.25 µM) for a specified period (e.g., two weeks).
-
Seahorse Assay: Pretreated cells are seeded into a Seahorse XF plate. The assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Mitochondrial Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The changes in these parameters following this compound treatment are analyzed to determine its effect on mitochondrial function.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the de novo purine biosynthesis pathway. Its inhibitory action on adenylosuccinate synthetase disrupts the production of adenine nucleotides, leading to downstream effects on DNA replication, RNA synthesis, and cellular energy metabolism. The potentiation of its effect by MTAP deficiency highlights a key logical relationship in its mechanism of action.
Caption: this compound's inhibition of ADSS in the de novo purine synthesis pathway.
Caption: The logical relationship between this compound treatment and MTAP deficiency.
Caption: The impact of this compound on mitochondrial function and stemness in Glioblastoma.
Conclusion
This compound remains a compound of significant interest due to its targeted mechanism of action, particularly in the context of MTAP-deficient cancers. While clinical success has been limited, a deeper understanding of its metabolic effects and the identification of appropriate patient populations could pave the way for its re-emergence as a valuable therapeutic agent. The preclinical data strongly support its potential, and further research into optimal dosing strategies, combination therapies, and predictive biomarkers is warranted to fully exploit its antineoplastic capabilities. The detailed experimental protocols and pathway analyses provided in this guide aim to facilitate future investigations into this promising antimetabolite.
References
- 1. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel synergistic effect of this compound and guanine on adenine nucleotide synthesis in mammalian cells. This compound as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells | MDPI [mdpi.com]
- 8. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of L-alanosine using a daily x 3 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of L-alanosine (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Alanosine: A Technical Guide to its Biological Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanosine, a naturally occurring amino acid analog isolated from Streptomyces alanosinicus, has garnered significant interest for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the biological activity and spectrum of L-Alanosine, with a focus on its molecular mechanism of action, quantitative efficacy, and relevant experimental protocols. L-Alanosine functions primarily as an antimetabolite, potently inhibiting the de novo purine biosynthesis pathway. This mechanism underpins its significant antineoplastic activity, particularly in cancers with specific genetic vulnerabilities, and also contributes to its observed antiviral and antiparasitic effects. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed data and methodologies to facilitate further investigation into the therapeutic potential of L-Alanosine.
Mechanism of Action: Targeting Purine Biosynthesis
The primary molecular target of L-Alanosine is adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway.[2][3][4][5] This pathway is responsible for the synthesis of purine nucleotides, essential building blocks for DNA and RNA. L-Alanosine itself is not the active inhibitor. Inside the cell, it is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1][6] This metabolite acts as a potent competitive inhibitor of ADSS, blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[7] The inhibition constant (Ki) of alanosyl-AICOR for adenylosuccinate synthetase has been reported to be approximately 0.228 µM, whereas the Ki of L-Alanosine itself is significantly higher at 57.23 mM, highlighting the importance of its intracellular conversion.[7]
The disruption of de novo purine synthesis is particularly effective in cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[3][8][9] MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient tumors, the salvage pathway is compromised, making them highly dependent on the de novo synthesis pathway for their purine supply.[3][8] By inhibiting this pathway, L-Alanosine selectively targets and kills MTAP-deficient cancer cells.[3][8]
References
- 1. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
In Vitro Efficacy of Alanosine: A Technical Guide for Cancer Research Professionals
An in-depth exploration of the anti-neoplastic agent Alanosine, detailing its in vitro effects on various cancer cell lines, experimental protocols for its evaluation, and its mechanism of action within the purine biosynthesis pathway.
Introduction
This compound, an antibiotic derived from Streptomyces alanosinicus, has demonstrated significant anti-neoplastic properties. Its primary mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway. This targeted inhibition is particularly effective in cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, rendering them highly dependent on de novo purine synthesis for survival and proliferation. This guide provides a comprehensive overview of the in vitro effects of this compound, offering valuable data and methodologies for researchers and drug development professionals in the field of oncology.
Quantitative Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, with a notable potency observed in MTAP-deficient lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Citation |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Leukemia | Deficient | 4.8 (mean) | [1] |
| CAK-1 | Not Specified | Deficient | 10 | [1] |
Note: This table will be expanded as more specific IC50 values are identified in ongoing research.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound exerts its anti-cancer effects by disrupting the synthesis of purines, which are essential building blocks for DNA and RNA. Specifically, this compound acts as a potent inhibitor of adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). In cancer cells lacking a functional MTAP enzyme, the salvage pathway for purine synthesis is compromised, making them exquisitely sensitive to the blockade of the de novo pathway by this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Experimental and Logical Workflows
In Vitro Cytotoxicity Evaluation Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound against cancer cell lines.
Logical Relationship for this compound's Selective Toxicity
The enhanced efficacy of this compound in MTAP-deficient cancer cells is a key aspect of its therapeutic potential. This logical relationship is depicted below.
Conclusion
This compound presents a promising therapeutic strategy, particularly for MTAP-deficient cancers. Its well-defined mechanism of action and potent in vitro efficacy warrant further investigation. This technical guide provides a foundational resource for researchers to design and execute in vitro studies to further elucidate the anti-cancer potential of this compound and to explore its synergistic effects with other therapeutic agents. The provided protocols and workflows offer a standardized approach to ensure reproducibility and comparability of data across different research settings.
References
Alanosine as a Research Compound in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid, is an antimetabolite and antibiotic originally isolated from Streptomyces alanosinicus.[1] In the field of molecular biology and drug development, it serves as a critical research tool, primarily for its targeted inhibition of de novo purine biosynthesis. This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying cellular pathways, and detailed protocols for its use in key molecular biology experiments.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine synthesis pathway.[2][3] ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[3][4]
Interestingly, this compound itself is a poor inhibitor of ADSS. Instead, it is converted intracellularly to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, which is a potent competitive inhibitor of ADSS.[5]
A key area of research for this compound is in the context of cancers with methylthioadenosine phosphorylase (MTAP) deficiency.[1][3][4] MTAP is a critical enzyme in the purine salvage pathway.[6] Cells lacking MTAP are heavily reliant on the de novo purine synthesis pathway for their supply of purines.[6] By inhibiting this pathway, this compound can selectively target and induce cytotoxicity in MTAP-deficient cancer cells while having a lesser effect on normal cells that can utilize the salvage pathway.[1][3]
Signaling Pathways and Experimental Workflows
Purine Biosynthesis Pathway
This compound directly impacts the de novo purine biosynthesis pathway. The following diagram illustrates the de novo and salvage pathways, highlighting the point of inhibition by this compound.
Caption: De novo and salvage purine synthesis pathways and this compound's point of action.
Experimental Workflow for Assessing this compound's Effects
A typical workflow to investigate the effects of this compound on cancer cells involves a series of in vitro assays.
Caption: General experimental workflow for studying this compound's effects in vitro.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Enzyme | Value | Reference |
| Ki of active metabolite | L5178y/AR leukemia Adenylosuccinate Synthetase | 0.228 µM | [5] |
| Ki of this compound | L5178y/AR leukemia Adenylosuccinate Synthetase | 57.23 mM | [5] |
| Effective Concentration (Stemness Reduction) | MTAP-deficient Glioblastoma Cells | 0.25 - 0.5 µM | [2] |
| Intratumoral Concentration (in vivo) | Leukemia L5178Y/AR nodules | ~440 µM | [5] |
| Active Metabolite Concentration (in vivo) | Leukemia L5178Y/AR nodules | ~70 µM | [5] |
Table 2: Clinical Trial Dosages of this compound
| Phase | Cancer Type | Dosage | Reference |
| Phase I | Various Neoplasms | MTD: 320 mg/m²/day x 5 every 3 weeks | |
| Phase II | MTAP-deficient Solid Tumors | 80 mg/m² continuous IV infusion daily for 5 days every 21 days | |
| Phase II | Advanced Large Bowel Carcinoma | 160 mg/m² daily for 5 days every 4 weeks |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol describes a general method for assessing the effect of this compound on cancer cell viability using a commercially available assay kit (e.g., MTT or CellTiter-Glo).
Materials:
-
Cancer cell line of interest (e.g., MTAP-deficient and proficient lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
96-well clear or opaque-walled microplates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay kit.
-
For MTT assays, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
-
For CellTiter-Glo, it involves adding the reagent and measuring luminescence.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Adenylosuccinate Synthetase (ADSS) Inhibition Assay
This protocol provides a general framework for measuring the inhibition of ADSS activity by this compound's active metabolite.
Materials:
-
Purified ADSS enzyme or cell lysate containing ADSS
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)
-
Substrates: Inosine Monophosphate (IMP), L-aspartate, and GTP
-
This compound or its active metabolite
-
Method for detecting product formation (e.g., spectrophotometric measurement of adenylosuccinate or a coupled enzyme assay)
Procedure:
-
Reaction Setup:
-
In a microplate or cuvette, combine the assay buffer, substrates (IMP, aspartate, GTP), and varying concentrations of the this compound metabolite.
-
Include a control reaction with no inhibitor.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the ADSS enzyme or cell lysate.
-
-
Incubation and Measurement:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction progress over time by measuring the formation of the product at appropriate intervals. This can be done by measuring the increase in absorbance at a specific wavelength for adenylosuccinate.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 or Ki value.
-
Seahorse XF Cell Mito Stress Test
This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Cells of interest
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF assay medium
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF culture plate at an optimized density and allow them to adhere overnight.
-
-
This compound Pre-treatment (if applicable):
-
Treat cells with the desired concentrations of this compound for a specified period (e.g., 24 hours) before the assay.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and this compound (if not pre-treated).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and this compound-treated cells.
-
Extreme Limiting Dilution Assay (ELDA)
This protocol is used to determine the frequency of cancer stem cells (CSCs) or tumor-initiating cells in a population after treatment with this compound.[2]
Materials:
-
Cancer cell line or primary tumor cells
-
Serum-free sphere culture medium
-
This compound
-
96-well ultra-low attachment plates
-
Accutase or other gentle cell dissociation reagent
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the cancer cells.
-
-
Serial Dilution:
-
Perform serial dilutions of the single-cell suspension in sphere culture medium to obtain a range of cell densities (e.g., from 100 cells/well down to 1 cell/well).
-
-
Plating:
-
Plate the serially diluted cells into the wells of a 96-well ultra-low attachment plate. Include multiple replicate wells for each cell density.
-
Prepare parallel plates with and without the addition of this compound to the culture medium.
-
-
Incubation:
-
Incubate the plates for a period that allows for sphere formation (typically 7-14 days).
-
-
Sphere Counting:
-
Count the number of wells that are positive for sphere formation at each cell density for both control and this compound-treated conditions. A well is considered positive if it contains at least one sphere of a minimum defined size.
-
-
Data Analysis:
-
Use the online ELDA analysis tool (--INVALID-LINK--) to calculate the stem cell frequency in each condition.[7]
-
The software will provide the stem cell frequency and statistical analysis to compare the control and this compound-treated groups.
-
Conclusion
This compound is a valuable research compound for investigating purine metabolism and its role in cancer biology, particularly in the context of MTAP deficiency. Its specific mechanism of action allows for the targeted study of the de novo purine synthesis pathway. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to explore its effects on cell viability, enzyme kinetics, mitochondrial function, and cancer stem cell biology. The continued study of this compound and its cellular effects will likely provide further insights into novel therapeutic strategies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Neural Stem Cell and Glioma Stem Cell Self-renewal Potential Using Extreme Limiting Dilution Analysis (ELDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Self-renewal -Cell biology assays -Cancer stem cell -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]
- 6. Investigating Neural Stem Cell and Glioma Stem Cell Self-renewal Potential Using Extreme Limiting Dilution Analysis (ELDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of L-Alanosine in a Research Laboratory
Application Notes
L-Alanosine (also known as NSC-153353) is an antibiotic and antineoplastic agent originally isolated from Streptomyces alanosinicus.[1][2][3] It functions as an antimetabolite, primarily by inhibiting adenylosuccinate synthetase, a crucial enzyme in the de novo biosynthesis of purines.[1][2] This inhibition disrupts the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2] The cytotoxic effects of L-Alanosine are particularly pronounced in tumor cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme involved in the purine salvage pathway. This deficiency renders the cells highly dependent on the de novo synthesis pathway for their purine supply, making them more susceptible to inhibitors like L-Alanosine.[1]
These protocols and application notes are intended for researchers, scientists, and professionals in drug development. The synthesis of L-Alanosine involves hazardous materials and should only be performed by trained personnel in a properly equipped laboratory.
Experimental Protocols
While a complete, detailed, step-by-step chemical synthesis of L-Alanosine from simple starting materials is not extensively documented in publicly available literature, a plausible synthetic route can be outlined based on a key intermediate: 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine.[4][5] This intermediate contains the core structure of L-Alanosine with protecting groups on the alpha-amino and the hydroxylamino functionalities. The final step in the synthesis would, therefore, be the removal of these protecting groups.
Materials and Reagents:
-
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water
-
Argon or Nitrogen gas
-
Filter agent (e.g., Celite)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Protocol 1: Deprotection of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine to yield L-Alanosine
This protocol describes the final deprotection step to yield L-Alanosine. This procedure is based on standard hydrogenolysis conditions for the removal of benzyloxycarbonyl (Cbz) and benzyl (Bn) protecting groups.
-
Reaction Setup:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine (1 equivalent) in anhydrous methanol.
-
Carefully add 10% Palladium on carbon (0.1 equivalents by weight) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
-
Hydrogenolysis:
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Purification and Characterization of L-Alanosine
-
Purification by RP-HPLC:
-
Dissolve the crude L-Alanosine in a minimal amount of the mobile phase.
-
Purify the compound using a preparative RP-HPLC column (e.g., C18) with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the pure product and lyophilize to obtain L-Alanosine as a solid.
-
-
Characterization:
-
NMR Spectroscopy: Confirm the structure of the purified L-Alanosine by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Determine the molecular weight of the synthesized L-Alanosine using high-resolution mass spectrometry (HRMS).
-
Data Presentation
Table 1: Physicochemical and Analytical Data of L-Alanosine
| Parameter | Value | Reference |
| Molecular Formula | C₃H₇N₃O₄ | [3] |
| Molecular Weight | 149.11 g/mol | [3] |
| Appearance | Off-white to pale beige solid | [3] |
| Purity (by HPLC) | >95% | N/A |
| ¹H NMR (D₂O) | Expected peaks for alanyl protons and exchangeable protons | N/A |
| ¹³C NMR (D₂O) | Expected peaks for the three carbon atoms | N/A |
| HRMS (ESI+) | [M+H]⁺ expected at m/z 150.0515 | Calculated |
Visualizations
Diagram 1: Synthetic Workflow for L-Alanosine
Caption: Workflow for the final deprotection and purification of L-Alanosine.
Diagram 2: L-Alanosine's Mechanism of Action in Purine Biosynthesis
Caption: L-Alanosine inhibits adenylosuccinate synthetase in purine synthesis.
References
Alanosine in Cell Culture Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, also known as L-Alanosine, is a naturally derived antitumor antibiotic with potent activity against various cancer cell lines. Its mechanism of action involves the inhibition of de novo purine synthesis, a critical pathway for DNA and RNA replication, particularly in rapidly proliferating cancer cells. This document provides detailed application notes and experimental protocols for the effective use of this compound in cell culture-based cytotoxicity assays.
Mechanism of Action
This compound acts as a competitive inhibitor of the enzyme adenylosuccinate synthetase (ADSS). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell death.
A significant aspect of this compound's cytotoxicity is its enhanced efficacy in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is a crucial component of the purine salvage pathway. In MTAP-deficient cells, the de novo purine synthesis pathway is the primary source of purines, making them highly susceptible to inhibitors like this compound.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Reference |
| T-ALL (various) | T-cell Acute Lymphoblastic Leukemia | Deficient | 4.8 (mean) | [1] |
| T-ALL (various) | T-cell Acute Lymphoblastic Leukemia | Proficient | 19 (mean) or >80 | |
| CAK-1 | Not Specified | Deficient | 10 | [1] |
| P388/S | Murine Leukemia | Not Specified | - | [2] |
| P388/ADR | Murine Leukemia (Adriamycin resistant) | Not Specified | - | [2] |
| P388/VCR | Murine Leukemia (Vincristine resistant) | Not Specified | - | [2] |
| L5178Y/S | Murine Leukemia | Not Specified | - | [2] |
| Glioblastoma (GBM) | Brain Tumor | Deficient | Effective at 0.125 - 0.25 µM for reducing stemness |
Note: The cytotoxicity of this compound can be influenced by factors such as the cell line's proliferation rate and p53 mutation status, with slowly growing and p53 mutated cell lines showing increased resistance.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the de novo purine synthesis pathway.
Experimental Workflow
Caption: General workflow for this compound cytotoxicity assays.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (serum-free medium is often recommended for the treatment period to reduce background)
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells as described in the MTT assay protocol.
-
-
This compound Treatment:
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the vehicle used to dissolve this compound.
-
Medium background: Medium only.
-
-
-
LDH Measurement:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes (for suspension cells or to pellet any detached cells).
-
Carefully transfer a specified volume of the cell culture supernatant (as per the kit protocol) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally follows this principle: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Concluding Remarks
The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in cell culture cytotoxicity assays. It is crucial to optimize experimental conditions, such as cell seeding density and this compound concentration range, for each specific cell line and experimental setup. The provided diagrams offer a clear understanding of this compound's mechanism and the experimental workflow, facilitating the design and execution of robust and reproducible cytotoxicity studies.
References
Determining the Optimal Treatment Concentration of Alanosine for IC50 Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, also known as L-Alanosine or NSC-153353, is an antibiotic produced by Streptomyces alanosinicus. It functions as an antimetabolite and has demonstrated antineoplastic activity.[1] The primary mechanism of action of this compound is the inhibition of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway.[2][3] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[2][4] By blocking this step, this compound disrupts the synthesis of adenine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][3]
Notably, the cytotoxic effect of this compound is particularly pronounced in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[2] MTAP is a key component of the purine salvage pathway. Its absence renders cells highly dependent on the de novo synthesis pathway for their purine supply, making them more susceptible to inhibitors like this compound.[2]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. Accurate determination of the IC50 value is a fundamental step in preclinical drug development, enabling the comparison of a compound's efficacy across different cell lines and guiding dose selection for further studies.
These application notes provide a detailed protocol for determining the optimal treatment concentration of this compound for IC50 studies in cancer cell lines using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Data Presentation
The IC50 of this compound can vary significantly depending on the cancer cell line, its MTAP status, and the experimental conditions. The following table summarizes reported IC50 values and effective concentration ranges for this compound in various cancer cell lines.
| Cell Line | Cancer Type | MTAP Status | IC50 Value / Effective Concentration | Incubation Time | Reference |
| CEM/ADR5000 | Leukemia | Deficient | 0.1-100 µM (inhibited cell growth) | 10 days | [5] |
| HL-60/AR | Leukemia | Deficient | 0.1-100 µM (inhibited cell growth) | 10 days | [5] |
| MDA-MB-231-BCRP | Breast Cancer | Deficient | 0.1-100 µM (inhibited cell growth) | 10 days | [5] |
| GBM cells (unspecified) | Glioblastoma | Deficient | 0.125-0.25 µM (inhibited mitochondrial function) | 14 days | [5] |
| U87 MG | Glioblastoma | - | IC50: 16.2 µM (Sulfinosine, a related purine analog) | - | [6] |
| SK-N-SH | Neuroblastoma | - | IC50: 41.5 µM (Sulfinosine, a related purine analog) | - | [6] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound (prepare fresh solutions as it is unstable in solution[5])
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490 nm or 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in appropriate flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency after the desired incubation period (typically 24, 48, or 72 hours). A preliminary experiment to determine the optimal seeding density is recommended (e.g., 1,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Note: this compound solutions are unstable and should be prepared fresh.[5] b. Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. A common starting range for this compound is 0.1 µM to 100 µM.[5] It is advisable to perform a wide range of concentrations in the initial experiment and then narrow it down based on the results. c. Carefully remove the medium from the wells of the 96-well plate containing the attached cells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the solvent used for this compound (vehicle control), and untreated cells (negative control). Each concentration and control should be performed in triplicate.
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time can significantly influence the IC50 value.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 3. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection and Quantification of Alanosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine (L-2-amino-3-(hydroxynitrosamino)propionic acid) is an antitumor antibiotic with a unique mode of action. Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical and clinical drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methods
Two primary analytical methodologies have been successfully employed for the quantification of this compound in biological samples. Both methods utilize a derivatization step with Dansyl chloride to enhance the chromatographic retention and detection sensitivity of the polar this compound molecule.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method offers a robust and cost-effective approach for the quantification of this compound. Following derivatization, the dansylated this compound is detected by its absorbance at 254 nm.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity compared to HPLC-UV. After derivatization, this compound is quantified using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and allows for lower detection limits.[2]
Currently, there are no commercially available immunoassays specifically for the detection and quantification of this compound reported in the scientific literature.
Quantitative Data Summary
| Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Limit of Detection (LOD) | 0.1 µg/mL (in plasma)[1] | Not Reported | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Not Reported | 20 ng/mL (in plasma)[2] | Signal-to-Noise ratio ≥ 10 |
| Linearity (Range) | Data not available | Data not available | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Recovery) | Data not available | Data not available | 80-120% (±15%) of the nominal concentration |
| Precision (% RSD) | Data not available | Data not available | ≤ 15% (≤ 20% at LOQ) |
Experimental Protocols
Method 1: HPLC-UV for the Quantification of this compound
This protocol is based on the method described by Powis and Ames (1979) and is suitable for the analysis of this compound in plasma and urine.[1]
1. Sample Preparation and Derivatization
-
Plasma/Urine Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Collect urine samples in appropriate containers. Store all samples at -80°C until analysis.
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 200 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Derivatization:
-
To 100 µL of the plasma supernatant or urine, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of Dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate the mixture in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (representative):
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
3. Data Analysis
-
Construct a calibration curve by preparing standards of known this compound concentrations and subjecting them to the same sample preparation and derivatization procedure.
-
Quantify this compound in the biological samples by comparing the peak area of the dansylated this compound to the calibration curve.
Method 2: LC-MS/MS for the Quantification of this compound
This protocol is based on the method by Gantverg et al. (2004) and is designed for high-sensitivity analysis of this compound in human plasma.[2]
1. Sample Preparation
-
Anion-Exchange Solid Phase Extraction (SPE):
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 2% formic acid in methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of Dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program (representative):
-
0-2 min: 10% B
-
2-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MRM Transitions: The specific precursor and product ions for dansylated this compound need to be determined by direct infusion of the derivatized standard. A representative transition would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion.
3. Data Analysis
-
Prepare a calibration curve using matrix-matched standards (this compound spiked into blank plasma and processed through the entire procedure).
-
Quantify this compound in samples by comparing the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. The HPLC-UV method is a reliable and accessible technique suitable for applications where high sensitivity is not paramount. For studies requiring lower limits of quantification and higher selectivity, such as in early pharmacokinetic studies, the LC-MS/MS method is the preferred approach. The protocols provided herein offer a solid foundation for the development and validation of robust analytical methods for this compound in a research or drug development setting.
References
- 1. High-performance liquid chromatography technique for resolving multiple forms of hepatic membrane-bound cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry method for simultaneous evaluation of activities of five cytochrome P450s using a five-drug cocktail and application to cytochrome P450 phenotyping studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Alanosine in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Alanosine, a cytotoxic antibiotic, in human plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, incorporating sample derivatization to enhance sensitivity. The sample preparation involves an efficient protein precipitation step, followed by derivatization. This method is suitable for clinical and preclinical studies requiring the monitoring of this compound concentrations in a biological matrix. The method has been validated for linearity, sensitivity, accuracy, and precision.
Introduction
This compound (L-2-amino-3-(hydroxynitrosoamino)propionic acid) is an antitumor antibiotic. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety in cancer patients. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. To overcome potential sensitivity issues, a derivatization step with dansyl chloride is employed, which has been shown to significantly improve the detection of this compound.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-¹³C₃,¹⁵N) or a suitable structural analog.
-
Dansyl Chloride
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Sulfosalicylic Acid
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP® 6500+ or Thermo Scientific Endura™)
-
Analytical Column: Intrada Amino Acid column or equivalent C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Sample Preparation
A protein precipitation method followed by derivatization is used for sample preparation.
-
Protein Precipitation: To a 50 µL aliquot of plasma sample, standard, or quality control (QC), add 150 µL of ice-cold methanol containing the internal standard.
-
Vortex mix for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes.[4]
-
After incubation, add 10 µL of 5% formic acid to stop the reaction.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| Column | Intrada Amino Acid column (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Spray Voltage | 3500 V |
| Sheath Gas | 40 arbitrary units |
| Aux Gas | 10 arbitrary units |
| MRM Transitions | Analyte |
| Dansyl-Alanosine | |
| Dansyl-Alanosine-IS |
Note: The specific MRM transitions for dansylated this compound and its internal standard need to be optimized by infusing the derivatized compounds into the mass spectrometer.
Method Validation
The bioanalytical method was validated according to standard guidelines.[5][6]
Linearity
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| This compound | 5 - 1000 | Linear (1/x weighting) | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| LQC | 15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15 | 85 - 115 | 85 - 115 |
| HQC | 750 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Bioanalytical method validation logical flow.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of protein precipitation followed by dansyl chloride derivatization allows for a low limit of quantification (5 ng/mL). The method has been successfully validated and is suitable for pharmacokinetic and clinical studies of this compound.
References
- 1. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of L-alanosine in plasma and urine by reversed-phase high-performance liquid chromatography of the Dns derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalytical method validation: Topics by Science.gov [science.gov]
Application Notes and Protocols for Alanosine Solutions: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, also known as L-Alanosine, is an antibiotic and antineoplastic agent derived from Streptomyces alanosinicus.[1][2] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] This inhibition disrupts the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), leading to cytotoxic effects, particularly in tumor cells with methylthioadenosine phosphorylase (MTAP) deficiency.[1] Given its therapeutic potential, understanding the stability and proper handling of this compound solutions is critical for ensuring accurate and reproducible experimental results.
These application notes provide a comprehensive overview of the stability of this compound in solution, recommended storage conditions, and detailed protocols for stability assessment.
Stability and Storage of this compound
Solid Form:
This compound in its solid, crystalline form is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid powder in a tightly sealed container at -20°C, protected from light and moisture.[3] Under these conditions, this compound powder can be stable for at least three years.[4] For short-term storage (days to weeks), keeping the solid at 0-4°C in a dry, dark environment is also acceptable.
Solution Form:
A critical consideration for researchers is the inherent instability of this compound in aqueous solutions.[2][4] It is strongly recommended to prepare this compound solutions fresh for each experiment to ensure potency and minimize the presence of degradation products.[2][4] If a stock solution must be prepared, it should be used within the same day.[3] Storing aqueous solutions for more than 24 hours is not advised.[3]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term (≥ 3 years)[4] | Dry, dark, tightly sealed container |
| Solid | 0-4°C | Short-term (days to weeks) | Dry, dark, tightly sealed container |
| Solution | N/A | Prepare Fresh (use within 24 hours)[2][3][4] | Avoid prolonged storage |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting the this compound solution to stress conditions, including acid, base, oxidation, heat, and light.
Summary of this compound Degradation Under Stress Conditions (Illustrative Data)
The following table summarizes the expected degradation of a 1 mg/mL this compound solution under various stress conditions over a 24-hour period. This data is illustrative and intended to demonstrate the expected relative stability under different stressors.
| Stress Condition | Temperature | Time (hours) | This compound Remaining (%) | Major Degradants (%) |
| 0.1 M HCl | 60°C | 24 | 65.2 | 34.8 |
| 0.1 M NaOH | 60°C | 24 | 45.8 | 54.2 |
| 3% H₂O₂ | 25°C | 24 | 72.5 | 27.5 |
| Heat (in Water) | 80°C | 24 | 85.1 | 14.9 |
| Photolytic (UV light) | 25°C | 24 | 90.3 | 9.7 |
Mechanism of Action: Inhibition of Purine Biosynthesis
This compound exerts its cytotoxic effects by targeting a critical step in the de novo purine biosynthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase, which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP). This blockage prevents the synthesis of adenosine monophosphate (AMP), a crucial component of DNA, RNA, and ATP.
Caption: this compound inhibits adenylosuccinate synthetase in the purine pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., sterile water, 100 mM NaOH, 100 mM HCl)[3]
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mL of solvent to 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Use the solution immediately. Do not store for more than 24 hours.[3]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from its degradation products.
Chromatographic Conditions (Proposed):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm[3]
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.
-
Prepare this compound standard solutions of known concentrations in the mobile phase.
-
Prepare samples from the forced degradation studies, ensuring they are diluted appropriately with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the degradation studies.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining.
References
Application Notes and Protocols for Selecting Alanosine Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, an amino acid analog derived from Streptomyces alanosinicus, is an antineoplastic agent that targets the de novo purine synthesis pathway.[1] It functions by inhibiting adenylosuccinate synthetase, the enzyme responsible for converting inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP).[2] This disruption of purine metabolism is particularly effective in cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), which is essential for the alternative purine salvage pathway.[2] The development of resistance to this compound, as with other chemotherapeutic agents, is a significant challenge in cancer therapy. Understanding the mechanisms of resistance and developing cell line models are crucial for designing effective treatment strategies and novel drug discovery.
These application notes provide detailed protocols for the selection and characterization of this compound-resistant cancer cell lines. The methodologies described are based on established principles of in vitro drug resistance development and can be adapted for various cancer cell types.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
The following table presents a selection of published half-maximal inhibitory concentration (IC50) values for this compound across different cancer cell lines. These values can serve as a reference for selecting appropriate cell lines for resistance studies and for determining initial selection concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| NCI-60 Panel (various) | Various | Varies | Slowly growing cell lines and those with p53 mutations tend to show higher resistance.[2] |
| Murine Leukemia P388 (P388/S) | Leukemia | Not specified | This compound demonstrated good antineoplastic activity.[3] |
| Murine Leukemia L5178Y/S | Leukemia | Not specified | This compound showed better anticancer activity compared to some other cell lines.[3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, passage number, and the assay used.
Table 2: Hypothetical Example of this compound Resistance Development
This table illustrates a hypothetical example of the development of an this compound-resistant cell line, demonstrating the expected change in IC50 and the calculation of the resistance index.
| Cell Line | IC50 (µM) | Resistance Index (Fold Change) |
| Parental Cancer Cell Line (e.g., HT-29) | 1.5 | 1.0 |
| This compound-Resistant Cell Line (HT-29-AlaR) | 45.0 | 30.0 |
The Resistance Index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Parental Cancer Cell Line
Objective: To determine the baseline sensitivity of a cancer cell line to this compound, which is essential for establishing the starting concentration for resistance selection.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with serum and antibiotics
-
This compound (CAS 5854-93-3)[4]
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare a series of 2-fold dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank control and wells with cells in medium without the drug as a vehicle control.
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Selection of this compound-Resistant Cancer Cell Lines by Dose Escalation
Objective: To generate a stable this compound-resistant cancer cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T-25 or T-75)
-
Cryovials for cell banking
Procedure:
-
Initial Exposure:
-
Based on the determined IC50 value from Protocol 1, start by culturing the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and the culture reaches approximately 80% confluency. This may take several weeks.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration, passage them and increase the this compound concentration by a factor of 1.5 to 2.
-
Monitor the cells closely. Initially, a significant number of cells may die. The surviving cells will eventually repopulate the flask.
-
Continue this stepwise increase in this compound concentration only after the cells have demonstrated stable growth at the current concentration.
-
At each successful adaptation to a higher concentration, it is advisable to cryopreserve a batch of cells as a backup.
-
-
Maintenance of Resistant Clones:
-
Continue the dose escalation until the cells can proliferate in a concentration that is significantly higher (e.g., 10 to 50-fold) than the initial IC50 of the parental line.
-
Once the desired level of resistance is achieved, the resistant cell line should be maintained in a continuous culture with a maintenance concentration of this compound (typically the highest concentration they have adapted to) to ensure the stability of the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically, perform the IC50 determination assay (Protocol 1) on the resistant cell population and compare it to the parental cell line to quantify the fold-resistance.
-
A stable resistant cell line should maintain its high IC50 for this compound over multiple passages in the presence of the drug. The stability of the resistance can also be tested by growing the cells in a drug-free medium for several passages and then re-determining the IC50.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Application Notes and Protocols for Investigating De Novo Purine Metabolism Using Alanosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the proliferation and survival of all cells, providing the building blocks for DNA, RNA, and critical energy-carrying molecules like ATP and GTP. This pathway is often upregulated in cancer cells to meet the demands of rapid growth and division, making it a key target for therapeutic intervention. Alanosine, an antitumor antibiotic, serves as a potent and specific tool for investigating this pathway. It acts as an antimetabolite, effectively inhibiting a crucial enzymatic step in the synthesis of adenosine monophosphate (AMP). These application notes provide a comprehensive guide to using this compound for studying de novo purine metabolism, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound is an analogue of aspartate. Inside the cell, it is converted into L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1] This metabolite primarily targets and inhibits adenylosuccinate synthetase (ADSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to AMP.[2][3] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides.[4] This targeted inhibition makes this compound a valuable probe for dissecting the regulatory aspects of purine metabolism and its connections to other cellular processes.[3]
Caption: Mechanism of this compound action on the de novo purine synthesis pathway.
Applications in Research
-
Selective Targeting of MTAP-Deficient Cancers: A significant portion of cancers, including glioblastomas, exhibit homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5] MTAP is a key enzyme in the purine salvage pathway. Its absence renders cells highly dependent on de novo purine synthesis for survival. This compound can be used to selectively target these MTAP-deficient tumors, providing a therapeutic window and a tool to study this specific metabolic vulnerability.[2][6]
-
Investigating Mitochondrial Function and Cellular Stemness: Recent studies have shown that inhibiting de novo purine synthesis with this compound can impair mitochondrial function, particularly by reducing spare respiratory capacity.[2][5][7] This metabolic stress can also lead to a reduction in the stem-like characteristics of cancer cells. This compound is therefore useful for exploring the intricate link between purine availability, mitochondrial health, and cancer cell plasticity.[2][5]
-
Probing Pathway Regulation: this compound can be used in combination with other molecules, such as guanine, to study the regulatory mechanisms of purine metabolism. For example, subinhibitory concentrations of this compound can sensitize cells to exogenous guanine, suggesting a regulatory role for guanine nucleotides on adenylosuccinate synthetase activity.[3]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's inhibitory effects. Researchers should note that IC₅₀ values are highly dependent on the cell line and experimental conditions.
| Parameter | Value | Cell Line / System | Comments | Reference |
| Kᵢ for Alanosyl-AICOR | ~1.3 µM | Rat Skeletal Muscle | Competitive inhibition of adenylosuccinate lyase (adenylosuccinate cleavage reaction). | [8] |
| Kᵢ for Alanosyl-AICOR | ~1.5 µM | Rat Skeletal Muscle | Competitive inhibition of adenylosuccinate lyase (SAICAR cleavage reaction). | [8] |
| Alanosyl-AICOR Concentration | ~70 µM | Leukemic Nodules (in vivo) | Intratumoral concentration of the active metabolite after this compound administration. | [1][8] |
| This compound Pre-treatment | 0.25 - 0.5 µM | MTAP-deficient Glioblastoma Cells | Effective concentrations for reducing stem cell frequency and mitochondrial respiration. | [2][5] |
| Phase II Clinical Trial Dose | 250 mg/m²/day x 3 | Human Patients | Recommended dose for Phase II studies based on Phase I toxicity results. | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC₅₀
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50% (IC₅₀).
Materials:
-
Cell line of interest (e.g., MTAP-deficient and MTAP-proficient cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution prepared in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range might be 0.01 µM to 100 µM. Include a vehicle control (medium with no drug).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Metabolite Extraction and Analysis of Purine Nucleotides
This protocol describes how to extract intracellular metabolites for analysis by LC-MS/MS to quantify the effect of this compound on purine nucleotide pools.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
-80°C quenching/extraction solvent (e.g., 80% methanol/20% water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound at the desired concentration (e.g., 1x or 2x the IC₅₀) for a specified time (e.g., 24 hours). Include vehicle-treated controls.
-
Quenching Metabolism: Place the culture plate on dry ice. Immediately aspirate the medium and wash the cells once with 1 mL of ice-cold PBS. Aspirate the PBS completely.[10]
-
Metabolite Extraction: Add 1 mL of -80°C 80% methanol to each well. Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[10]
-
Incubation & Clarification: Incubate the tubes at -80°C for at least 30 minutes. Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.[10] Store the dried pellets at -80°C until analysis.
-
Analysis: Reconstitute the dried pellets in an appropriate solvent for LC-MS/MS analysis to quantify levels of IMP, AMP, ADP, ATP, GMP, GDP, and GTP.
Protocol 3: Seahorse XF Assay for Mitochondrial Respiration
This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer and appropriate cell culture microplates
-
Cell line of interest
-
This compound
-
Seahorse XF Assay Medium
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
Pre-treatment (Optional but Recommended): For chronic effects, pre-treat cells with a low dose of this compound (e.g., 0.25 µM) for an extended period (e.g., 2 weeks), changing the media with fresh this compound every 2-3 days.[2][5]
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO₂ incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Mito Stress Test: Load the calibrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the OCR.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Key parameters to assess include basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to vehicle controls.[2][5]
Visualizations
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: Logical flow from this compound treatment to downstream cellular effects.
References
- 1. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel synergistic effect of this compound and guanine on adenine nucleotide synthesis in mammalian cells. This compound as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imbalance of purine nucleotides in this compound-resistant baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of L-alanosine using a daily x 3 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of Alanosine in Contemporary Virology Research: A Host-Directed Antiviral Strategy
Introduction
Alanosine (L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid) is a naturally occurring antibiotic isolated from Streptomyces alanosinicus.[1] While historically investigated for its antineoplastic and antiviral properties, recent virology research has seen a renewed interest in host-directed antiviral therapies, a strategy for which this compound serves as a potent exemplar.[2][3] Unlike direct-acting antivirals that target viral components and are susceptible to resistance, host-directed agents inhibit cellular pathways essential for viral replication, offering a broader spectrum of activity and a higher barrier to resistance.[4][5] this compound's primary mechanism of action is the inhibition of de novo purine biosynthesis, a fundamental cellular process that is heavily exploited by viruses for the replication of their genetic material.[6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the antiviral potential of this compound and other inhibitors of purine synthesis in a contemporary virology context.
Application Notes
Mechanism of Action
This compound acts as an antimetabolite, primarily targeting and inhibiting the enzyme adenylosuccinate synthetase (ADSS).[6] ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By blocking this enzyme, this compound effectively depletes the intracellular pool of adenine nucleotides, which are crucial for both viral genome synthesis and cellular energy metabolism. This depletion of essential building blocks curtails viral replication. The rationale for targeting host purine synthesis lies in the fact that many viruses are highly dependent on the host cell's metabolic machinery to produce the nucleotides necessary for their rapid and extensive replication.[3][4]
Potential Antiviral Spectrum
The host-directed nature of this compound's mechanism suggests a broad-spectrum antiviral potential against both DNA and RNA viruses that are reliant on de novo purine synthesis for replication.[2][8] While much of the early research focused on its antitumor effects, its classification as an antiviral agent in early literature suggests activity against viruses like Vaccinia virus.[1] Contemporary interest in this class of inhibitors is driven by the need for therapeutics against emerging and re-emerging viral threats. The strategy of targeting nucleotide biosynthesis has been explored for a range of viruses, including influenza viruses, flaviviruses, and coronaviruses, with other inhibitors of purine and pyrimidine synthesis.[2][5]
Considerations for Use
As this compound targets a host cellular pathway, cytotoxicity is a critical consideration. The therapeutic window between antiviral efficacy and host cell toxicity must be carefully determined for each cell type and virus being studied. It is essential to perform cytotoxicity assays in parallel with antiviral assays to calculate a selectivity index (SI), which is a ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher SI value indicates a more favorable safety profile for the compound.
Quantitative Data
Due to the limited recent virology-specific research on this compound, the following table provides an illustrative structure for presenting quantitative data. Researchers would populate such a table with data generated from the experimental protocols outlined below. For context, data for other inhibitors of nucleotide biosynthesis against various viruses often show EC50 values in the low micromolar range.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | [Virus Name] | [Cell Line] | CPE Reduction | [Data] | [Data] | [Data] |
| This compound | [Virus Name] | [Cell Line] | Plaque Reduction | [Data] | [Data] | [Data] |
| This compound | [Virus Name] | [Cell Line] | Yield Reduction | [Data] | [Data] | [Data] |
| [Control Drug] | [Virus Name] | [Cell Line] | [Assay Type] | [Data] | [Data] | [Data] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These are based on standard in vitro antiviral screening methods.[9][10][11]
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays (CC50).
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Cell culture medium (e.g., DMEM or MEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Cell viability reagent (e.g., Neutral Red, MTS, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of this compound. Include a solvent control (no drug) and a cell-free control (medium only).
-
Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%, using regression analysis.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the concentration of this compound that inhibits virus-induced cell death by 50% (EC50).[9]
Materials:
-
Materials from Protocol 1
-
Virus stock with a known titer
Methodology:
-
Seed 96-well plates with host cells as described in Protocol 1.
-
On the following day, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Simultaneously, treat the infected cells with serial dilutions of this compound.
-
Include the following controls on each plate:
-
Virus control (infected, no drug)
-
Cell control (uninfected, no drug)
-
Drug cytotoxicity control (uninfected, treated with this compound)
-
-
Incubate the plates until CPE is evident in at least 80% of the virus control wells.
-
Assess cell viability using a method such as Neutral Red uptake or crystal violet staining.
-
Measure the absorbance using a plate reader.
-
Calculate the EC50 value, the concentration of this compound that protects 50% of the cells from virus-induced CPE, using regression analysis.
Protocol 3: Virus Yield Reduction Assay
Objective: To quantify the reduction in infectious virus particles produced in the presence of this compound.[10][11]
Materials:
-
Materials from Protocol 2
-
24- or 48-well cell culture plates
Methodology:
-
Seed larger format plates (e.g., 24-well) with host cells and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific MOI in the presence of serial dilutions of this compound.
-
After a single replication cycle (e.g., 24-48 hours, depending on the virus), collect the cell culture supernatant.
-
Determine the viral titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
The EC50 is the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Antiviral Assay Workflow.
Caption: Host-Directed Antiviral Logic.
References
- 1. This compound, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research [frontiersin.org]
- 4. Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. ibtbioservices.com [ibtbioservices.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Alanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the setup of high-throughput screening (HTS) assays utilizing Alanosine, a potent inhibitor of de novo purine biosynthesis. This compound acts as an antimetabolite, primarily targeting adenylosuccinate synthetase, a crucial enzyme in the synthesis of adenosine monophosphate (AMP).[1][2][3] Its cytotoxic effects are particularly pronounced in cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene, which renders them unable to utilize the purine salvage pathway.[1][4][5][6] These protocols are designed for researchers in drug discovery and oncology seeking to identify novel therapeutic agents or to further characterize the effects of this compound and similar compounds.
Introduction
This compound, an antibiotic derived from Streptomyces alanosinicus, is an amino acid analogue with antineoplastic properties.[1][2] It functions by inhibiting adenylosuccinate synthetase, the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the de novo synthesis of purines.[1][7] This disruption of purine metabolism is particularly effective in tumors lacking the MTAP enzyme, a frequent occurrence in various cancers.[4][5][6] The absence of MTAP prevents cancer cells from salvaging adenine and methionine, making them highly dependent on the de novo pathway for purine synthesis and thus highly susceptible to inhibitors like this compound.[4][5][6]
The selective toxicity of this compound towards MTAP-deficient cells presents a promising therapeutic window for cancer treatment.[1][4] High-throughput screening assays are essential tools for identifying novel compounds that can exploit this vulnerability or for screening existing libraries for synergistic or targeted effects in combination with this compound. This document outlines two primary HTS approaches: a cell-based assay to assess the differential viability of MTAP-proficient and MTAP-deficient cell lines, and a biochemical assay to directly measure the inhibition of adenylosuccinate synthetase.
Signaling Pathway and Experimental Workflow
De Novo Purine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the point of inhibition by this compound's active metabolite.
High-Throughput Screening Workflow
The generalized workflow for a high-throughput screen utilizing this compound is depicted below.
References
- 1. Status of methylthioadenosine phosphorylase and its impact on cellular response to L-alanosine and methylmercaptopurine riboside in human soft tissue sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of this compound as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Alanosine as a Selective Agent for Enrichment of Gene-Corrected Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Efficient selection of successfully edited cells is a critical step in gene-editing workflows. While antibiotic resistance markers are common, they introduce exogenous DNA and may not be suitable for all applications. This note describes a powerful selection strategy using L-Alanosine, an inhibitor of de novo purine biosynthesis, to enrich for cells in which a defective purine salvage pathway gene has been corrected.
Alanosine is an antibiotic that specifically inhibits adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine synthesis pathway.[1][2] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][3] Inhibition of ADSS effectively shuts down this primary route for purine production.
Cells possess a secondary route for nucleotide production: the purine salvage pathway, which recycles purine bases from degraded DNA and RNA.[4][5] Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HPRT).[6][7] In cells with a functional salvage pathway, the this compound-induced block on de novo synthesis can be bypassed, allowing survival. However, cells deficient in a key salvage enzyme like HPRT become completely reliant on the de novo pathway. Treatment of these HPRT-deficient cells with this compound is therefore lethal, as both pathways for purine acquisition are blocked.
This dual-pathway biology forms the basis of a selection system. In a workflow aimed at correcting a mutation in the HPRT gene (e.g., in a cell model of Lesch-Nyhan syndrome), this compound can be used to selectively eliminate the uncorrected, HPRT-deficient cells, thereby enriching the population for successfully edited, HPRT-functional cells.[8][9][10][11]
Principle of Selection & Biochemical Pathway
The selection strategy hinges on the differential viability of HPRT-deficient versus HPRT-proficient cells in the presence of this compound.
-
HPRT-Deficient Cells (Pre-Editing): These cells lack a functional purine salvage pathway and are entirely dependent on the de novo synthesis pathway to produce purine nucleotides required for DNA/RNA synthesis and cellular metabolism.
-
This compound Treatment: this compound inhibits adenylosuccinate synthetase (ADSS), blocking the de novo pathway.
-
Outcome: With both salvage and de novo pathways non-functional, HPRT-deficient cells are unable to synthesize essential purines and undergo cell death.
-
HPRT-Corrected Cells (Post-Editing): Cells successfully edited by CRISPR-Cas9 to repair the HPRT gene regain a functional purine salvage pathway.
-
Outcome under Selection: When treated with this compound, these corrected cells use the restored salvage pathway to bypass the de novo block, allowing them to produce purines and survive.
This creates a powerful positive selection pressure for the desired gene correction event.
References
- 1. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. diva-portal.org [diva-portal.org]
- 7. genscript.com [genscript.com]
- 8. [Generation of cell strains containing point mutations in HPRT1 by CRISPR/Cas9] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic gene correction for Lesch-Nyhan syndrome using CRISPR-mediated base and prime editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenoviruses encoding HPRT correct biochemical abnormalities of HPRT-deficient cells and allow their survival in negative selection medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Impact of Alanosine on Cell Proliferation and Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, an antibiotic derived from Streptomyces alanosinicus, is an antimetabolite with notable antineoplastic properties.[1] Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[2][3][4] This inhibition disrupts the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby impeding the synthesis of adenosine monophosphate (AMP).[2][3][4] Consequently, this compound treatment can lead to a reduction in cell proliferation and the induction of apoptosis, particularly in cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, which are more reliant on the de novo purine synthesis pathway.[5][6][7]
These application notes provide detailed protocols for assessing the effects of this compound on cell proliferation and viability. The described assays are fundamental for characterizing the cellular response to this compound treatment and elucidating its therapeutic potential.
Data Presentation
The quantitative data from the following experimental protocols can be summarized in the tables below for clear and comparative analysis.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTAP-deficient | 0 (Vehicle Control) | 100 ± 5.2 | rowspan="6" |
| 1 | 85.1 ± 4.8 | ||
| 10 | 55.3 ± 3.9 | ||
| 25 | 30.7 ± 2.5 | ||
| 50 | 15.2 ± 1.8 | ||
| 100 | 5.9 ± 0.9 | ||
| MTAP-proficient | 0 (Vehicle Control) | 100 ± 6.1 | rowspan="6" |
| 1 | 98.2 ± 5.5 | ||
| 10 | 90.5 ± 4.7 | ||
| 25 | 75.8 ± 4.1 | ||
| 50 | 60.3 ± 3.6 | ||
| 100 | 45.1 ± 3.2 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MTAP-deficient | 0 (Vehicle Control) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 25 | 45.8 ± 3.5 | 35.2 ± 2.9 | 19.0 ± 2.1 | |
| MTAP-proficient | 0 (Vehicle Control) | 96.1 ± 1.9 | 2.5 ± 0.6 | 1.4 ± 0.4 |
| 25 | 80.3 ± 4.2 | 12.7 ± 1.5 | 7.0 ± 1.1 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells (Propidium Iodide Staining)
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MTAP-deficient | 0 (Vehicle Control) | 50.3 ± 3.1 | 35.1 ± 2.5 | 14.6 ± 1.8 |
| 25 | 68.9 ± 4.2 | 15.7 ± 1.9 | 15.4 ± 2.0 | |
| MTAP-proficient | 0 (Vehicle Control) | 52.1 ± 2.8 | 33.8 ± 2.2 | 14.1 ± 1.5 |
| 25 | 58.4 ± 3.5 | 28.1 ± 2.4 | 13.5 ± 1.7 |
Table 4: Caspase-3 Activity in this compound-Treated Cells
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| MTAP-deficient | 0 (Vehicle Control) | 1.0 |
| 25 | 4.5 ± 0.8 | |
| MTAP-proficient | 0 (Vehicle Control) | 1.0 |
| 25 | 1.8 ± 0.3 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Cell Proliferation and Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA.[8] The amount of fluorescence is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.[8][9]
Materials:
-
Propidium Iodide staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay (Colorimetric)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[10] When caspase-3 is active, it cleaves the substrate, releasing pNA, which can be quantified by measuring the absorbance at 405 nm.[11][12] The amount of pNA released is proportional to the caspase-3 activity.[10]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and caspase-3 inhibitor)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well. Then, add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle control. A sample treated with a caspase-3 inhibitor should be included as a negative control.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of this compound as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Why is Alanosine not showing the expected biological activity in my experiment?
Welcome to the technical support center for Alanosine research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound and to provide standardized protocols and key bioactivity data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to unexpected results in this compound experiments. The troubleshooting guides are categorized by the type of issue encountered.
General FAQs for Working with this compound
Q1: My this compound solution appears cloudy or precipitates upon dilution in cell culture media. What should I do?
A1: this compound has limited aqueous solubility, and precipitation can lead to inaccurate dosing and inconsistent results.
Troubleshooting Steps:
-
Fresh Preparation: this compound is unstable in aqueous solutions; it is highly recommended to prepare solutions fresh for each experiment.[1][2] Do not store aqueous solutions for more than one day.[3]
-
Solvent Choice: this compound is soluble in 100 mM NaOH, 100 mM HCl, and water, at approximately 1 mg/mL.[3] For cell culture, dissolve this compound in a small amount of 100 mM NaOH and then dilute with your culture medium. Ensure the final pH of the medium is adjusted and buffered correctly.
-
Pre-warming Media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.
-
Vortexing: Vortex the diluted this compound solution gently before adding it to the cells.
-
Solubility Test: Perform a preliminary solubility test by preparing your highest concentration in the final assay medium and visually inspecting for precipitation over time.
Q2: I am not observing any significant cytotoxic effect of this compound on my cancer cell line.
A2: The lack of activity can be due to several factors, ranging from the compound's stability to the specific biology of your cell line.
Troubleshooting Steps:
-
Compound Integrity:
-
Fresh Solution: As mentioned, always use freshly prepared this compound solutions.
-
Proper Storage: Store the solid compound at -20°C.[3]
-
-
Cell Line Specifics:
-
MTAP Status: this compound's efficacy is significantly enhanced in cancer cells with a deficiency in methylthioadenosine phosphorylase (MTAP).[4][5][6][7][8] Verify the MTAP status of your cell line. MTAP-proficient cells have a salvage pathway that can compensate for the inhibition of de novo purine synthesis by this compound.[6][9]
-
Proliferation Rate: Slowly growing cell lines tend to be more resistant to this compound than rapidly proliferating ones.[9]
-
p53 Status: Cell lines with mutated p53 may exhibit more resistance to this compound compared to those with wild-type p53.[9]
-
-
Experimental Conditions:
-
Concentration Range: Ensure you are using an appropriate concentration range. See the IC₅₀ data in the tables below for guidance.
-
Incubation Time: The effects of this compound may require a longer incubation period to manifest. Consider extending the treatment duration.
-
Adenine in Media: The cytotoxic effects of this compound can be reversed by the presence of adenine in the culture medium, as it allows cells to bypass the blocked de novo synthesis pathway.[10] Check the composition of your media and supplements for adenine.
-
Q3: I am observing high variability between replicate wells treated with this compound.
A3: High variability can stem from several factors related to both the compound and the assay technique.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous cell suspension before seeding and be consistent with your seeding protocol.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Troubleshooting Logic Flow
Here is a logical workflow to troubleshoot unexpected results in your this compound experiment.
Quantitative Data
Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | IC₅₀ (µM) | Incubation Time | Reference |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | Deficient | ~4.8 | Not Specified | [3] |
| CAK-1 | Not Specified | Deficient | ~10 | Not Specified | [3] |
| CEM/ADR5000 | Leukemia | Deficient | 0.1 - 100 | 10 days | [1] |
| HL-60/AR | Leukemia | Deficient | 0.1 - 100 | 10 days | [1] |
| MDA-MB-231-BCRP | Breast Cancer | Deficient | 0.1 - 100 | 10 days | [1] |
| Novikoff Hepatoma | Rat Hepatoma | Not Specified | ~2.7 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound
This protocol provides a general framework for assessing the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound.
-
Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathways and Mechanisms of Action
De Novo Purine Synthesis Pathway and this compound's Point of Inhibition
This compound exerts its biological effect by inhibiting adenylosuccinate synthetase (ADSS), a key enzyme in the de novo purine synthesis pathway. This enzyme is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).
Impact of MTAP Deficiency on this compound Sensitivity
The enzyme methylthioadenosine phosphorylase (MTAP) is crucial for the purine salvage pathway. In MTAP-deficient cells, this salvage pathway is non-functional, making the cells highly dependent on the de novo purine synthesis pathway for their supply of purines. This dependency is what makes MTAP-deficient cells particularly sensitive to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound toxicity in Novikoff rat hepatoma cells due to inhibition of the conversion of inosine monophosphate to adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
How to troubleshoot solubility issues with Alanosine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with Alanosine in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions.
Problem 1: this compound precipitate is visible in my aqueous solution.
-
Question: I dissolved this compound in water, but a white precipitate formed. How can I resolve this?
-
Answer: this compound has limited solubility in neutral water and is known to precipitate at a pH between 4 and 6.[1] Its pKa is 4.8.[1] To dissolve the precipitate, you can adjust the pH of your solution.
-
Acidification: Carefully add a small amount of 100 mM hydrochloric acid (HCl) dropwise while stirring until the precipitate dissolves.
-
Alkalinization: Alternatively, add 100 mM sodium hydroxide (NaOH) dropwise until the solution clears. This compound is soluble in both 100 mM HCl and 100 mM NaOH at approximately 1 mg/mL.[2][3]
-
Problem 2: My this compound solution appears cloudy or hazy.
-
Question: I prepared an this compound solution in a buffer, and it looks cloudy. What should I do?
-
Answer: Cloudiness, or turbidity, can indicate that the solubility limit of this compound has been exceeded in your specific buffer system or that the compound is beginning to degrade.
-
Verify pH: Check the pH of your buffer solution. If it is within the 4-6 range, this compound will likely precipitate. Adjust the pH as described in Problem 1.
-
Filter Sterilization: If you need a sterile solution for cell culture, it is recommended to filter the solution through a 0.22 µm filter after dissolution.[4] This will also remove any undissolved micro-precipitates.
-
Prepare Fresh: Aqueous solutions of this compound are unstable and should be prepared fresh before use.[4][5] It is not recommended to store aqueous solutions for more than one day.[2]
-
Problem 3: I am seeing inconsistent results in my experiments using this compound.
-
Question: My experimental results vary even though I'm using the same concentration of this compound. What could be the cause?
-
Answer: Inconsistent results are often linked to the instability of this compound in aqueous solutions.
-
Fresh Preparations: Always prepare this compound solutions immediately before your experiment. Do not use solutions that have been stored, even at 4°C, for an extended period.
-
Consistent Protocol: Ensure you are using a consistent protocol for preparing your solutions, including the solvent, pH, and final concentration.
-
Stock Solutions: If preparing a concentrated stock solution, consider using 100 mM NaOH or 100 mM HCl for better initial solubility and stability, and then dilute it into your final aqueous medium immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in water, 100 mM NaOH, and 100 mM HCl.[2][3] It is practically insoluble in common organic solvents.[1] For most biological experiments, preparing a fresh solution in the appropriate aqueous buffer is recommended, with pH adjustment as necessary.
Q2: What is the solubility of this compound in different solvents?
A2: The table below summarizes the known solubility data for this compound.
| Solvent | Approximate Solubility | Reference |
| Water | ~ 1 mg/mL | [2][3] |
| 100 mM NaOH | ~ 1 mg/mL | [2][3] |
| 100 mM HCl | ~ 1 mg/mL | [2][3] |
Q3: How should I store this compound?
A3:
-
Solid Form: this compound as a crystalline solid should be stored at -20°C.[2] In this state, it is stable for at least four years.[2]
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each use. It is not recommended to store aqueous solutions for more than one day.[2][5]
Q4: Can I use Phosphate Buffered Saline (PBS) to dissolve this compound?
Q5: What is the mechanism of action of this compound?
A5: this compound is an antimetabolite that inhibits adenylosuccinate synthetase.[3][6] This enzyme is crucial for the de novo purine biosynthesis pathway, specifically for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound disrupts DNA and RNA synthesis in rapidly proliferating cells.[6]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
L-Alanosine (solid)
-
100 mM Sodium Hydroxide (NaOH) or 100 mM Hydrochloric Acid (HCl)
-
Sterile, high-purity water
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Aseptically weigh the desired amount of L-Alanosine powder. For a 1 mg/mL solution, weigh 1 mg of this compound for each 1 mL of solvent.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of 100 mM NaOH or 100 mM HCl.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but be cautious due to the compound's instability.
-
If required for the experimental application, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use this stock solution immediately for dilutions into your final experimental medium.
-
Protocol 2: General Procedure for Troubleshooting this compound Solubility
This protocol outlines the steps to take if you encounter precipitation or cloudiness when preparing an this compound solution in an aqueous buffer.
-
Visual Inspection: Observe the solution for any visible precipitate or haziness.
-
pH Measurement: Carefully measure the pH of the solution using a calibrated pH meter.
-
pH Adjustment (if necessary):
-
If the pH is between 4.0 and 6.0, adjust the pH outside of this range.
-
To increase the pH, add 100 mM NaOH dropwise while stirring and observing the solution.
-
To decrease the pH, add 100 mM HCl dropwise while stirring and observing the solution.
-
Continue adding the acid or base until the solution becomes clear.
-
-
Re-equilibration: Once the solution is clear, allow it to sit at room temperature for a few minutes to ensure it remains stable.
-
Final Use: Use the freshly prepared, clear solution in your experiment immediately.
Visualizations
Caption: A flowchart for troubleshooting common this compound solubility issues.
Caption: The inhibitory effect of this compound on the de novo purine biosynthesis pathway.
References
- 1. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
How to optimize the dosage and administration of Alanosine for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Alanosine for in vivo studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antimetabolite antibiotic that acts as an inhibitor of adenylosuccinate synthetase (ADSS).[1] This enzyme is crucial for the de novo synthesis of purines, specifically converting inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1] By blocking this step, this compound disrupts the production of adenine nucleotides, which are essential for DNA and RNA synthesis.
Q2: Why is this compound's efficacy enhanced in MTAP-deficient tumors?
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the purine salvage pathway, which allows cells to recycle adenine from methylthioadenosine (MTA).[1][2] Many cancers exhibit a deficiency in MTAP.[2][3] These MTAP-deficient cells are heavily reliant on the de novo purine synthesis pathway to produce adenine nucleotides.[3][4] this compound's inhibition of this pathway creates a synthetic lethal scenario in MTAP-deficient tumors, leading to selective cytotoxicity while sparing normal tissues with a functional MTAP salvage pathway.[3][4]
Q3: What is the recommended solvent and stability for this compound solutions?
This compound is soluble in aqueous solutions such as saline.[5] However, it is important to note that this compound solutions are unstable and should be freshly prepared for each use.[6][7] Storing aqueous solutions for more than one day is not recommended.[8] For in vivo studies, this compound is typically dissolved in saline for intraperitoneal injections.[5]
Troubleshooting Guide
Problem: High toxicity or mortality observed in the animal cohort.
Possible Cause & Solution:
-
Dosage is too high: The reported LD50 of this compound administered intraperitoneally in mice is approximately 2 g/kg.[9] Therapeutic doses are significantly lower. Review your current dosage and consider reducing it.
-
Administration schedule is too frequent: Continuous daily dosing can lead to cumulative toxicity. Consider intermittent dosing schedules, such as three times a week, which have been shown to be effective.[5][7]
-
Animal strain sensitivity: Different mouse strains may exhibit varying sensitivities to this compound. If possible, consult literature for data on the specific strain you are using or conduct a pilot dose-finding study.
-
Formulation issues: Ensure the this compound solution is properly prepared and the pH is within a physiologically acceptable range. Although saline is a common vehicle, ensure no precipitation has occurred.
Problem: Lack of significant anti-tumor efficacy.
Possible Cause & Solution:
-
Dosage is too low: While toxicity is a concern, an insufficient dose will not yield a therapeutic effect. Refer to the dosage tables below for ranges used in published studies and consider a dose-escalation study.
-
MTAP status of the tumor model: this compound's efficacy is significantly higher in MTAP-deficient tumors.[3] Verify the MTAP status of your cell line or xenograft model.
-
Drug stability: As this compound solutions are unstable, ensure they are prepared fresh before each administration.[6][7]
-
Combination therapy may be required: In some models, this compound monotherapy may have limited efficacy.[5] Consider combining this compound with other agents. For example, it has been shown to sensitize glioblastoma cells to temozolomide.[5][10]
-
Circadian timing of administration: A study has shown that the toxicity of this compound can be modulated by the time of day it is administered, without compromising efficacy.[11] Consider a chronotherapy approach, administering the drug during the late active phase of the animals' circadian cycle.
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Observed Outcome | Reference |
| Athymic Nude Mice | Glioblastoma (MTAP-deficient) | 150 mg/kg | Intraperitoneal (IP) | Three times a week | Sensitizes tumors to temozolomide, extends survival | [5][7] |
| B6D2F1 Mice | N/A (Toxicity Study) | 250 or 275 mg/kg/day | Intraperitoneal (IP) | For 5 days | Toxicity was lower when administered at 19 to 23 Hours After Light Onset (HALO) | [11] |
| Mice | L1210 and P388 leukemia (MTAP-deficient) | Not specified | Not specified | Not specified | Significantly prolonged life | [3] |
| Mice | B16 melanoma (MTAP-proficient) | Not specified | Not specified | Not specified | No significant effect | [3] |
Table 2: this compound Toxicity Profile in Mice
| Parameter | Value | Administration Route | Reference |
| LD50 | ~2 g/kg | Intraperitoneal (IP) | [9] |
| Dose-Limiting Toxicities (Observed in Human Studies) | |||
| Mucositis | Dose-dependent | Intravenous (IV) | [12] |
| Myelosuppression | Infrequent, at higher doses | Intravenous (IV) | [12] |
| Organs Most Affected by Toxicity | |||
| Small intestine, liver, lung | N/A | Intraperitoneal (IP) | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Cell Line: MTAP-deficient human cancer cell line (e.g., glioblastoma).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at least twice a week.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Preparation:
-
On each day of treatment, prepare a fresh solution of this compound in sterile saline.
-
For a 150 mg/kg dose in a 20g mouse, dissolve 3 mg of this compound in an appropriate volume for intraperitoneal injection (e.g., 100-200 µL).
-
-
Administration:
-
Administer this compound via intraperitoneal injection three times a week on non-consecutive days.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Monitoring:
-
Continue to measure tumor volume twice weekly.
-
Monitor animal body weight and overall health status daily.
-
Observe for signs of toxicity such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.
-
Data Analysis: Compare tumor growth rates and survival between the treatment and control groups.
Visualizations
References
- 1. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase I study of L-alanosine using a daily x 3 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cytotoxicity of Alanosine in Non-Cancerous Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cytotoxicity of Alanosine in non-cancerous or normal cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A1: this compound functions by inhibiting the de novo synthesis of adenosine.[1] Normal cells are generally less sensitive to this compound compared to cancer cells that have a deficiency in the purine salvage pathway (e.g., are negative for methylthioadenosine phosphorylase, or MTAP).[1] This is because normal cells can utilize the salvage pathway to produce necessary purines, bypassing the block imposed by this compound. However, at higher concentrations, this compound can still exert cytotoxic effects on normal cells by depleting the adenosine pool.
Q2: Are there any known in vivo toxicities of this compound to normal tissues?
A2: Yes, in vivo studies and clinical trials have reported toxicities in normal tissues. In mice, the tissues most consistently and severely damaged by this compound were the small intestine, liver, and lung.[2] Phase I and II clinical trials have noted that this compound can cause toxicities typically associated with chemotherapy, such as mucositis.[1][3]
Q3: How does the metabolic state of normal cells influence their susceptibility to this compound?
A3: The metabolic activity and proliferation rate of cells can influence their sensitivity to this compound. Rapidly dividing cells have a higher demand for nucleotides and may be more susceptible to inhibitors of de novo purine synthesis. Therefore, it is crucial to maintain consistent cell culture conditions and passage numbers to ensure reproducible results.
Q4: Can the cytotoxicity of this compound in normal cells be reversed?
A4: The cytotoxic effects of this compound, which are due to the inhibition of adenosine monophosphate (AMP) synthesis, can be prevented or reversed by the addition of adenine to the culture medium.[4] Hypoxanthine, another purine, is not effective in reversing this compound's effects.[4] Additionally, the MTAP substrate 5'-deoxyadenosine has been shown to rescue normal lymphocytes from this compound toxicity.[5]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell health or passage number.2. Variation in the purine concentration of the cell culture medium or serum.3. Fluctuation in the metabolic state of the cells. | 1. Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase.2. Use the same batch of media and serum for all related experiments. Consider using a defined medium with known purine concentrations.3. Standardize cell seeding density and incubation times to ensure a consistent metabolic state at the time of treatment. |
| Lower-than-expected cytotoxicity in normal cells. | 1. High activity of the purine salvage pathway in the specific cell line.2. This compound degradation in the culture medium over long incubation periods. | 1. This is the expected outcome for normal cells with a functional MTAP pathway. Confirm the expression and activity of MTAP in your cell line if results are highly variable.2. Prepare fresh this compound solutions for each experiment and consider a medium change with fresh drug for long-term assays (>48 hours). |
| Higher-than-expected cytotoxicity in normal cells. | 1. The specific normal cell line may have a high proliferation rate or a less efficient purine salvage pathway.2. Off-target effects of this compound at high concentrations. | 1. Characterize the proliferation rate of your cell line. Compare with other normal cell lines if possible.2. Perform a dose-response curve to identify a therapeutic window. Consider including a "rescue" condition with adenine to confirm the on-target effect. |
| Difficulty dissolving this compound. | This compound may have limited solubility in certain aqueous solutions. | Prepare stock solutions in a suitable solvent, such as a mild alkaline solution, before diluting to the final concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
Data Presentation: Cytotoxicity of this compound
The following table summarizes the available quantitative data on the cytotoxicity of this compound in non-cancerous or normal cells and tissues. It is important to note that specific IC50 values for many normal human cell lines are not widely reported in the literature.
| Organism/Cell Type | Assay/Parameter | Result | Reference |
| Mouse | In vivo LD50 (intraperitoneal) | ~2 g/kg | [2] |
| Normal Human Lymphocytes | [3H]Thymidine incorporation | Cytotoxicity observed, but rescued by 5'-deoxyadenosine. | [5] |
| Normal Human Diploid Fibroblasts (HDF) | Growth Inhibition | Specific IC50 not reported, but growth inhibition has been observed. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytotoxicity Assay | Specific IC50 values for this compound are not readily available in the reviewed literature. | N/A |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in adherent normal cell lines such as Human Dermal Fibroblasts (HDF) or Human Umbilical Vein Endothelial Cells (HUVEC).
Materials:
-
Normal human cell line of interest (e.g., HDF, HUVEC)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound, if any) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Inhibition of the growth of transformed and neoplastic cells by the dipeptide carnosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for overcoming acquired Alanosine resistance in cancer cell lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding acquired resistance to Alanosine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antimetabolite that inhibits the enzyme adenylosuccinate synthetase (ADSS).[1] ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), a key step in the de novo purine synthesis pathway, which is essential for producing adenine nucleotides for DNA, RNA, and energy metabolism.[1][2] By blocking this pathway, this compound selectively targets rapidly proliferating cells, such as cancer cells, that have a high demand for purines.
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Acquired resistance to this compound can arise through several mechanisms, often involving metabolic reprogramming to bypass the blocked de novo purine synthesis pathway. Potential mechanisms include:
-
Upregulation of the Purine Salvage Pathway: This is a primary suspected mechanism. Cells can compensate for the inhibition of de novo synthesis by increasing the activity of the purine salvage pathway, which recycles purine bases from the degradation of nucleic acids.[3][4] Key enzymes in this pathway include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Altered Expression or Mutation of the Drug Target (ADSS): Resistance could be conferred by overexpression of the ADSS enzyme, diluting the effect of the inhibitor. There are two isoforms, ADSS1 and ADSS2; a shift in the expression balance between these could also potentially contribute to resistance.[5] Mutations in the this compound binding site of ADSS could also prevent the drug from inhibiting the enzyme.
-
Reduced Drug Uptake or Increased Efflux: While some studies suggest this compound is not a substrate for common multidrug resistance pumps like P-glycoprotein/MDR1[6], alterations in other cellular transporters could potentially reduce the intracellular concentration of this compound.
-
Changes in Cell Proliferation Rate: Slower-growing cells have a lower demand for nucleotide synthesis and have been observed to be inherently more resistant to this compound.[6]
-
Influence of p53 Mutational Status: Cell lines with mutated p53 have been shown to be more resistant to this compound than those with wild-type p53, suggesting that p53 may play a role in the cellular response to purine synthesis inhibition.[6]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. The Resistance Index (RI), or fold resistance, is calculated as follows:
RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
An RI significantly greater than 2 is generally considered indicative of resistance.[7]
Q4: What strategies can I employ in my experiments to overcome or circumvent this compound resistance?
Based on the potential mechanisms of resistance, several strategies can be investigated:
-
Combination Therapy: This is a promising approach.
-
Inhibition of the Purine Salvage Pathway: Co-treatment with an inhibitor of the salvage pathway (e.g., a PRPP synthetase inhibitor or an HGPRT inhibitor) could re-sensitize resistant cells.
-
Synergistic Drug Combinations: this compound-induced metabolic stress can sensitize cancer cells to other chemotherapeutic agents. For example, combining this compound with temozolomide (TMZ) has shown synergistic effects in glioblastoma models.[8]
-
-
Targeting Downstream Pathways: If resistance is associated with the activation of specific survival pathways, inhibitors of these pathways could be used in combination with this compound.
-
Altering the Treatment Schedule: For in vivo studies, different dosing schedules or delivery methods might alter the tumor's response and delay the onset of resistance.
Troubleshooting Guides
Problem 1: Unexpectedly High IC50 Value for this compound in a Parental Cell Line
| Possible Cause | Troubleshooting Step |
| Inherent Resistance due to MTAP Status | L-Alanosine is most effective in cancer cells with a deficiency in the purine salvage pathway, often caused by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Verify the MTAP status of your cell line via Western blot or PCR. If the cell line is MTAP-proficient, it will likely be inherently resistant to this compound.[6] |
| Slow Cell Proliferation Rate | This compound's efficacy is dependent on a high rate of cell division. If your cell line has a long doubling time, it may be less sensitive.[6] Consider using a faster-proliferating cell line for your experiments if appropriate for your cancer model. |
| p53 Mutational Status | Cell lines with mutated p53 have been shown to exhibit higher resistance to this compound.[6] Check the p53 status of your cell line in a database like the IARC TP53 Database. |
| Drug Inactivity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. |
Problem 2: Difficulty Generating a Stable this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Excessive Cell Death | The starting concentration of this compound may be too high, or the dose escalation may be too rapid. Begin with a low concentration (e.g., IC10-IC25) and increase the dose more gradually (e.g., by 25-50% at each step) only after the cells have shown stable proliferation for several passages.[7][9] |
| Loss of Resistant Phenotype | Resistance can be lost if the selective pressure (this compound) is removed. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound.[10] It is also crucial to cryopreserve stocks of the resistant cells at various passages.[9] |
| Heterogeneity of Resistance | The bulk population may not be uniformly resistant. Consider isolating single-cell clones via limiting dilution to establish a more homogenous resistant population.[9] |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
This table presents illustrative data for quantifying the degree of acquired resistance.
| Cell Line Model | Parental Cell Line IC50 (µM) | This compound-Resistant Subline IC50 (µM) | Resistance Index (Fold Change) |
| Glioblastoma (e.g., U87-MG) | 5.2 | 65.8 | 12.7 |
| Pancreatic Cancer (e.g., PANC-1) | 8.5 | 93.5 | 11.0 |
| Leukemia (e.g., CCRF-CEM) | 2.1 | 31.7 | 15.1 |
Table 2: Hypothetical Proteomic and Metabolomic Changes in this compound-Resistant Cells
This table illustrates potential molecular changes that could be observed in an this compound-resistant cell line compared to its parental counterpart.
| Molecule Type | Molecule Name | Pathway | Change in Resistant Cells | Potential Implication |
| Protein | APRT (Adenine phosphoribosyltransferase) | Purine Salvage | Upregulated | Increased recycling of adenine to bypass de novo block. |
| Protein | HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) | Purine Salvage | Upregulated | Increased recycling of hypoxanthine and guanine. |
| Protein | ADSS2 (Adenylosuccinate Synthetase 2) | De novo Purine Synthesis | Upregulated | Isoform switching or increased expression to overcome inhibition. |
| Metabolite | IMP (Inosine Monophosphate) | De novo Purine Synthesis | Decreased | Successful upstream blockade by this compound. |
| Metabolite | Adenosine | Purine Salvage | Increased | Increased availability of substrate for the salvage pathway. |
| Metabolite | ATP (Adenosine Triphosphate) | Energy Metabolism | Restored to near-parental levels | Successful metabolic adaptation to maintain energy homeostasis. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line by Stepwise Dose Escalation
This protocol describes a method for inducing this compound resistance in a cancer cell line through continuous exposure to gradually increasing drug concentrations.[11][12]
-
Determine the Initial IC50: First, determine the IC50 of this compound for your parental cancer cell line using an MTT or similar cell viability assay.
-
Initial Low-Dose Exposure: Begin by continuously culturing the parental cells in a medium containing a low concentration of this compound (e.g., starting at the IC10 or IC25).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (this may take several passages), increase the this compound concentration in the medium. A gradual increase of 25-50% at each step is recommended.[9]
-
Monitor and Maintain: At each new concentration, monitor the cells for signs of recovery and stable proliferation before proceeding to the next dose escalation. This entire process can take several months.[10][11]
-
Establish Maintenance Culture: Once a desired level of resistance is achieved (e.g., the cells can tolerate a concentration 10-20 times the initial parental IC50), maintain this new resistant cell line in a medium containing this final concentration of this compound to retain the resistant phenotype.
-
Verification of Resistance: Periodically (e.g., every 5-10 passages), re-determine the IC50 of the resistant cell line and compare it to the parental line to confirm the stability of the resistant phenotype. Calculate the Resistance Index (RI).
-
Cryopreservation: It is critical to freeze down vials of the resistant cells at various stages of the dose-escalation process.[9]
Protocol 2: Characterizing Metabolic Reprogramming using Seahorse XF Analysis
This protocol allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) to assess metabolic changes associated with this compound resistance.
-
Cell Seeding: Seed both parental and this compound-resistant cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a CO2-free incubator at 37°C for one hour prior to the assay.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO2-free incubator at 37°C using the provided Seahorse XF Calibrant.
-
Compound Loading: Load the hydrated sensor cartridge with compounds that modulate mitochondrial function. For a standard Mito Stress Test, these are typically:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors, respectively)
-
-
Seahorse XF Analyzer Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure the changes in OCR and ECAR in real-time.
-
Data Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant alteration in these parameters in the resistant line compared to the parental line would indicate metabolic reprogramming. For example, a study on this compound's effect on glioblastoma cells showed it could eliminate spare respiratory capacity.[2]
Visualizations
Diagram 1: Purine Synthesis and Salvage Pathways
Caption: Overview of De Novo and Salvage Pathways for Purine Synthesis.
Diagram 2: Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for generating and characterizing this compound-resistant cells.
Diagram 3: Potential Mechanisms of Acquired this compound Resistance
Caption: Potential molecular mechanisms for acquired this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Salvage Enzymes | Semantic Scholar [semanticscholar.org]
- 5. Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the delivery and bioavailability of Alanosine to target tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alanosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the delivery and bioavailability of this compound to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antimetabolite and antibiotic agent originally isolated from Streptomyces alanosinicus.[1][2][3] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][4] This inhibition disrupts the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby impeding the synthesis of adenosine monophosphate (AMP) and subsequent purine-containing molecules essential for cell proliferation.[1][4] This targeted disruption of purine synthesis is particularly effective in cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), as they are more reliant on the de novo pathway for purine synthesis.[1][3]
Signaling Pathway
Caption: Mechanism of action of this compound.
Troubleshooting Guides
Issue 1: Low Bioavailability and High Plasma Variability
Q2: We are observing low oral bioavailability and high variability in plasma concentrations of this compound in our preclinical studies. What are the potential causes and how can we address this?
Low oral bioavailability and high plasma concentration variability are common challenges for many drug candidates, including this compound. The primary causes can be attributed to:
-
Poor Membrane Permeability: this compound, being a polar amino acid analogue, may have limited passive diffusion across the gastrointestinal epithelium.
-
Presystemic Metabolism: this compound may be subject to degradation in the gastrointestinal tract or first-pass metabolism in the liver.
-
Inconsistent Dissolution: Variability in gastric emptying and intestinal transit times can lead to inconsistent dissolution and absorption.
To address these issues, consider the following formulation strategies:
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound can enhance its membrane permeability.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve solubility, and facilitate absorption.
Issue 2: Systemic Toxicity Limiting Efficacy
Q3: We are encountering dose-limiting systemic toxicity with this compound in our animal models, preventing us from reaching therapeutic concentrations in the target tissue. How can we mitigate this?
Systemic toxicity is a significant hurdle in this compound therapy.[5] The toxicity is often related to the inhibition of purine synthesis in healthy, rapidly dividing cells.[5] Targeted delivery strategies can help concentrate the drug at the tumor site, thereby reducing systemic exposure and associated side effects.
Potential solutions include:
-
Targeted Nanoparticles: Functionalizing this compound-loaded nanoparticles with ligands that bind to receptors overexpressed on cancer cells (e.g., folate receptors) can enhance tumor-specific uptake.
-
Polymer-Drug Conjugates: Conjugating this compound to a polymer can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Experimental Protocols and Data
Prodrug Synthesis and Evaluation
Objective: To synthesize an ester prodrug of this compound to improve its lipophilicity and membrane permeability.
Protocol: Synthesis of this compound Ethyl Ester Prodrug
-
Protection of the Amino Group: React this compound with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to protect the primary amine.
-
Esterification: To the protected this compound, add ethanol and a catalytic amount of acid (e.g., sulfuric acid) and reflux the mixture to form the ethyl ester.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Purification: Purify the final this compound ethyl ester prodrug using column chromatography.
Evaluation of Permeability using Caco-2 Cells
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption.[6][7]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Permeability Assay:
-
Add the this compound prodrug solution to the apical (A) side of the Transwell insert.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Quantification: Analyze the concentration of the prodrug and parent this compound in the collected samples using a validated analytical method such as LC-MS/MS.[1][8]
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
Data Presentation: Caco-2 Permeability
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (Predicted) | Low (<1.0) | Low (<1.0) | ~1 |
| This compound Ethyl Ester (Hypothetical) | Moderate (1.0-10.0) | Low (<1.0) | <1 |
| Propranolol (High Permeability Control) | >10.0 | >10.0 | ~1 |
| Atenolol (Low Permeability Control) | <1.0 | <1.0 | ~1 |
Nanoparticle Formulation and Characterization
Objective: To prepare and characterize this compound-loaded liposomes for improved delivery.
Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization of Liposomes
| Parameter | Method | Desired Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV (for stability) |
| Encapsulation Efficiency (%EE) | Quantification of encapsulated drug after lysing liposomes (e.g., using a detergent) and unencapsulated drug. %EE = (Total Drug - Free Drug) / Total Drug * 100 | > 70% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
Experimental Workflows
Caption: Workflow for this compound prodrug synthesis and evaluation.
Caption: Workflow for this compound-loaded liposome formulation and characterization.
Logical Relationships
Caption: Troubleshooting logic for addressing low this compound efficacy.
References
- 1. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3- (hydroxynitrosamino)-L-alanine (L-alanosine AICO ribonucleoside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of L-alanosine (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
How to minimize and assess the off-target effects of Alanosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and assess the off-target effects of Alanosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antimetabolite and an amino acid analogue originally derived from the bacterium Streptomyces alanosinicus.[1][2] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway.[3][4] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[4] By inhibiting ADSS, this compound disrupts the synthesis of adenine nucleotides, leading to cytotoxic effects, particularly in rapidly proliferating cells.[2] This inhibitory effect is especially potent in cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, as these cells are more reliant on the de novo purine synthesis pathway.[5][6]
Q2: What are the known major off-target effects of this compound?
The most frequently reported off-target effects and toxicities associated with this compound include:
-
Mucositis: This is a common dose-limiting toxicity characterized by painful inflammation and ulceration of the mucous membranes, particularly in the oral cavity.[7][8]
-
Myelosuppression: this compound can suppress the production of blood cells in the bone marrow, leading to a decrease in white blood cells, red blood cells, and platelets.[7]
-
Mitochondrial Dysfunction: Studies have shown that this compound can impair mitochondrial function, specifically by reducing maximal respiration and eliminating spare respiratory capacity.[9][10] This effect is thought to be a consequence of purine deprivation.[9]
-
Immunosuppression: this compound has been observed to inhibit antibody production and lymphoproliferative responses of immune cells, suggesting a potential impact on the immune system.
Q3: How stable is this compound in solution and how should it be stored?
This compound is known to be unstable in aqueous solutions, and it is recommended to prepare fresh solutions for each experiment.[3] Stock solutions can be prepared in water, 100 mM NaOH, or 100 mM HCl at a concentration of approximately 1 mg/mL.[6] It is not advisable to store aqueous solutions for more than one day.[6] For long-term storage, this compound should be stored as a solid at -20°C.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: High cytotoxicity observed at expected therapeutic concentrations.
-
Question: I am observing significant cell death in my cell line even at concentrations of this compound that are reported to be effective against my target. What could be the cause?
-
Answer: High cytotoxicity could be due to several factors:
-
Off-target effects: Your cell line may be particularly sensitive to the off-target effects of this compound, such as mitochondrial dysfunction.
-
Solvent toxicity: If you are using a high concentration of an organic solvent like DMSO to dissolve this compound, the solvent itself could be causing cytotoxicity.
-
Compound stability: this compound is unstable in aqueous solutions and can degrade over time, potentially forming more toxic byproducts.
-
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise IC50 value for your specific cell line and experimental conditions.
-
Assess mitochondrial function: Use a Seahorse XF Mito Stress Test to evaluate the impact of your this compound concentration on mitochondrial respiration.
-
Control for solvent effects: Ensure the final concentration of your solvent in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle control with the solvent alone.
-
Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments to minimize the impact of degradation.
-
Issue 2: Inconsistent or irreproducible experimental results.
-
Question: I am getting variable results between experiments even when I use the same protocol. Why is this happening?
-
Answer: Inconsistency with this compound experiments often stems from its instability and solubility issues.
-
Troubleshooting Steps:
-
Standardize solution preparation: Develop a strict, reproducible protocol for preparing your this compound solutions. Always use the same solvent and preparation method.
-
Address solubility: this compound has limited solubility in aqueous media. Ensure it is fully dissolved in your stock solution before further dilution. Gentle warming or vortexing can aid dissolution. If precipitation is observed upon dilution in media, consider preparing a more dilute stock solution or using a small amount of a co-solvent.
-
Monitor pH: The pH of your culture medium can affect the stability and activity of this compound. Ensure your media is properly buffered and the pH is consistent across experiments.
-
Control for passage number: The sensitivity of cell lines to drugs can change with passage number. Use cells within a consistent range of passage numbers for all experiments.
-
Issue 3: Difficulty in assessing off-target effects on mitochondrial function.
-
Question: I suspect this compound is affecting mitochondrial function in my cells, but my initial assays are inconclusive. How can I get a clearer picture?
-
Answer: A comprehensive assessment of mitochondrial function requires specific and sensitive assays.
-
Troubleshooting Steps:
-
Optimize cell seeding density for Seahorse assays: The number of cells seeded in a Seahorse plate is critical for obtaining robust data. Optimize the cell density for your specific cell line to ensure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are within the instrument's optimal range.
-
Perform a full Mito Stress Test: This will allow you to assess key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[9]
-
Include appropriate controls: Use vehicle controls and positive controls (e.g., known mitochondrial toxins) to validate your assay.
-
Measure cellular ATP levels: A direct measurement of cellular ATP levels can provide complementary information to the Seahorse assay.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and toxicity.
Table 1: In Vitro Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MTAP- T-ALL | T-cell Acute Lymphoblastic Leukemia | 4.8 ± 5.3 | [6] |
| MTAP+ T-ALL | T-cell Acute Lymphoblastic Leukemia | 19 ± 18 | [6] |
| CAK-1 | Biliary Tract Cancer | 10 | [6] |
Table 2: Inhibition Constants (Ki) for this compound and its Metabolite
| Compound | Target Enzyme | Ki | Reference |
| This compound | Adenylosuccinate Synthetase | 57.23 mM | [11] |
| L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | 0.228 µM | [11] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Off-Target Effects using the Seahorse XF Mito Stress Test
This protocol is adapted from standard Seahorse XF protocols and can be used to assess the impact of this compound on mitochondrial respiration.[9]
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
This compound Treatment:
-
The following day, treat the cells with various concentrations of freshly prepared this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Assay Preparation:
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Replace the medium with fresh assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Analysis:
-
Load the Seahorse sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) according to the manufacturer's instructions.
-
Perform the Mito Stress Test on the Seahorse XF Analyzer.
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Calculate the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) for each treatment group.
-
Protocol 2: Assessing Off-Target Effects on T-Cell Proliferation
This protocol can be used to evaluate the immunosuppressive effects of this compound on T-cell proliferation.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Stimulation:
-
Culture the PBMCs in complete RPMI medium.
-
Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
-
This compound Treatment:
-
Concurrently with stimulation, treat the cells with a range of concentrations of freshly prepared this compound and a vehicle control.
-
-
Proliferation Assay:
-
After 48-72 hours of incubation, assess T-cell proliferation using one of the following methods:
-
[3H]-Thymidine incorporation assay: Pulse the cells with [3H]-thymidine for the final 18 hours of culture and measure its incorporation into DNA.
-
CFSE staining: Stain the cells with CFSE prior to stimulation and measure the dilution of the dye by flow cytometry as the cells divide.
-
-
-
Data Analysis:
-
Quantify the level of proliferation in each treatment group and compare it to the vehicle control to determine the inhibitory effect of this compound.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Investigating the degradation and stability of Alanosine in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Alanosine in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as L-Alanosine, is an amino acid analogue and antibiotic produced by the bacterium Streptomyces alanosinicus.[1][2][3] It exhibits antimetabolite and antineoplastic activities by inhibiting adenylosuccinate synthetase.[1][2][3] This enzyme is crucial for the de novo purine biosynthesis pathway, where it converts inosine monophosphate (IMP) into adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound disrupts the synthesis of adenine nucleotides, which is particularly effective in tumor cells deficient in the purine salvage pathway enzyme, methylthioadenosine phosphorylase (MTAP).[3]
Q2: How stable is this compound in aqueous solutions and cell culture media?
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a crystalline solid which is stable for years when stored at -20°C.[5][6] To prepare a stock solution, dissolve the solid in sterile water, 100 mM NaOH, or 100 mM HCl.[6] The solubility in these solvents is approximately 1 mg/mL.[6] For cell culture use, it is recommended to dissolve it in sterile water or a buffer compatible with your media, and then filter-sterilize the solution using a 0.22 µm filter before adding it to the culture medium.[5] Always prepare the working solution fresh from a newly made stock solution.[4][5]
Q4: What are the known degradation products of this compound?
A4: The specific chemical pathways and degradation products of this compound in cell culture media have not been extensively detailed in publicly available literature. However, one study has noted the enzymatic release of nitric oxide from L-Alanosine, suggesting a potential route of biotransformation.[8] Given its N-nitrosohydroxylamino group, the molecule is susceptible to hydrolysis and oxidation, but the exact resulting structures are not well-documented.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected drug efficacy in experiments. | Degradation of this compound in stock solution or in the culture medium over the course of the experiment. | Prepare this compound stock solutions fresh for each experiment and do not store aqueous solutions for more than 24 hours.[6][7] For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| High variability between experimental replicates. | Inconsistent potency of this compound due to degradation. Different handling of the compound between setups. | Standardize the handling protocol. Ensure that the time between dissolving this compound and adding it to the cells is consistent across all replicates and experiments. Prepare a single batch of this compound-containing medium for all parallel cultures. |
| Complete loss of drug activity. | Use of an old or improperly stored stock solution. Significant degradation due to prolonged incubation at 37°C. | Discard any aqueous stock solutions older than 24 hours. Confirm the stability of the powdered form by checking the expiration date and storage conditions (-20°C).[5][6] Consider performing a time-course experiment to determine the effective window of this compound activity in your specific cell culture system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to quantify the concentration of this compound in a cell culture medium over time using High-Performance Liquid Chromatography (HPLC). This method is adapted from established procedures for this compound quantification in biological fluids.[9][10][11]
Materials:
-
This compound powder
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (50 mL)
-
CO₂ incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector or a mass spectrometer
-
Reversed-phase C18 HPLC column
-
Dansyl chloride (for derivatization)
-
Acetonitrile, water, and other necessary HPLC-grade solvents
-
Anion-exchange solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
0.22 µm syringe filters
Procedure:
-
Preparation of this compound-Spiked Medium:
-
On the day of the experiment, prepare a fresh stock solution of this compound in sterile water at a concentration of 1 mg/mL.
-
Spike pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Place the this compound-spiked medium in a sterile 50 mL tube and incubate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically collect an aliquot (e.g., 1 mL) of the medium.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to halt further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
(Optional) If the medium contains high protein concentrations (e.g., from serum), perform a protein precipitation step by adding an equal volume of ice-cold methanol, vortexing, and centrifuging at high speed.
-
(Optional) For cleaner samples, use an anion-exchange SPE cartridge to extract this compound.
-
Derivatization: As this compound has a poor UV chromophore, derivatization with dansyl chloride is recommended to enhance detection sensitivity.[9][10][11] This should be done following a validated protocol for derivatizing amino acids.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Chromatographic Conditions (Example):
-
-
Quantification:
-
Create a standard curve by preparing serial dilutions of a freshly prepared this compound stock solution in the same cell culture medium. Process these standards in the same way as the experimental samples (including the derivatization step).
-
Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.
-
-
Data Presentation:
-
Plot the concentration of this compound versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of this compound under your experimental conditions.
-
Data Presentation
As specific quantitative data for this compound's half-life in cell culture media is not widely published, the following table summarizes the qualitative stability information and storage recommendations from various sources.
| Parameter | Recommendation/Observation | Source |
| Powder Storage | Stable for ≥ 3 years at -20°C. | [5] |
| Aqueous Solution Stability | Unstable in solution. | [4][5] |
| Aqueous Solution Storage | Recommended to be prepared fresh. Not recommended to store for more than one day. | [5][6][7] |
Visualizations
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting flowchart for this compound stability issues in experiments.
References
- 1. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. usbio.net [usbio.net]
- 8. Enzymatic release of nitric oxide from L-alanosine, an antineoplastic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of L-alanosine in plasma and urine by reversed-phase high-performance liquid chromatography of the Dns derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent or variable experimental results with Alanosine
Welcome to the technical support center for Alanosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine experiments involving this compound. Here you will find frequently asked questions, detailed experimental protocols, and key data to address common issues related to experimental variability and inconsistency.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent effect of this compound in my cell culture experiments?
A1: Several factors can contribute to a reduced-than-expected effect of this compound. The most critical factor is the status of the Methylthioadenosine Phosphorylase (MTAP) gene in your cell line.
-
MTAP Status: this compound's efficacy is significantly potentiated in cells that are MTAP-deficient.[1][2][3] MTAP is a key enzyme in the purine salvage pathway. Cells lacking MTAP are heavily dependent on the de novo purine synthesis pathway for survival. Since this compound inhibits adenylosuccinate synthetase in the de novo pathway, MTAP-deficient cells are uniquely sensitive to its effects.[1][4] We recommend verifying the MTAP status of your cell line via PCR, western blot, or by consulting the cell line database.
-
Incubation Time and Concentration: The cytotoxic effects of this compound are often dependent on both time and concentration. Some studies report effects after prolonged exposure, such as 10 to 14 days, even at low micromolar concentrations (e.g., 0.1-10 µM).[5][6] Short-term experiments may not provide sufficient time for the depletion of purine pools to induce cell death. A comprehensive dose-response and time-course experiment is recommended.
-
Cellular Metabolism: The metabolic state of your cells can influence their sensitivity. Rapidly proliferating cells with high energy demands may be more susceptible. Ensure your baseline culture conditions are consistent and optimal for your specific cell line.
Q2: My experimental results with this compound are highly variable between experiments. What is the likely cause?
A2: The most common cause of variability is the instability of this compound in solution.
-
Solution Instability: this compound solutions are known to be unstable.[3][5] It is strongly recommended to prepare solutions fresh for each experiment from a powder stock.[3][5] Storing aqueous solutions, even for more than a day, is not advised as it can lead to degradation of the compound and inconsistent results.[6]
-
Compound Purity and Handling: Verify the purity of your this compound lot, as provided by the manufacturer's certificate of analysis. Store the solid compound at -20°C as recommended.[6][7]
-
Solvent Choice: While this compound is soluble in water, ensure it is fully dissolved before making serial dilutions. Inconsistent initial stock concentration will lead to variability.
Q3: I am having difficulty dissolving this compound powder. What is the recommended procedure?
A3: this compound has specific solubility characteristics. According to supplier data, L-Alanosine is soluble in water, 100 mM NaOH, and 100 mM HCl at a concentration of approximately 1 mg/mL.[6][7] For cell culture experiments, preparing a stock solution in sterile water is common. If you encounter issues, briefly vortexing may help. For a 1 mg/mL stock solution, you can then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. It is recommended to sterilize the final working solution by passing it through a 0.22 µm filter before adding it to your cells.[5]
Q4: How does this compound impact cellular metabolism, and how can I measure these effects?
A4: this compound's primary mechanism is the disruption of purine biosynthesis, which has significant downstream effects on energy metabolism and mitochondrial function.
-
Mechanism: this compound inhibits adenylosuccinate synthetase, blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3][8] This leads to a depletion of the cellular adenosine triphosphate (ATP) pool.[8]
-
Mitochondrial Function: Studies have shown that purine depletion induced by this compound can impair mitochondrial function, specifically by reducing the spare respiratory capacity.[5][9][10]
-
Measurement: You can quantify these metabolic changes using techniques such as:
-
Seahorse XF Analysis: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[9]
-
ATP Quantification Assays: Commercially available kits (e.g., luciferase-based) can directly measure the reduction in total cellular ATP levels following treatment.
-
Metabolomics: Mass spectrometry-based approaches can be used to measure the accumulation of IMP and the depletion of downstream purine nucleotides.
-
Data & Properties
For consistent experimental setup, refer to the physical, chemical, and biological properties of this compound.
Table 1: Physical and Chemical Properties of L-Alanosine
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N₃O₄ | [1][6][7] |
| Molecular Weight | 149.11 g/mol | [1][3] |
| CAS Number | 5854-93-3 | [3][6] |
| Appearance | Crystalline Solid | [6] |
| Storage (Solid) | -20°C, for ≥ 4 years | [6][7] |
| Storage (Solution) | Solutions are unstable. Prepare fresh. Do not store aqueous solutions for more than one day. | [3][5][6] |
| Solubility | ~1 mg/mL in Water, 100 mM NaOH, 100 mM HCl | [6][7] |
| UV/Vis | λmax: 250 nm | [6][7] |
Table 2: Example IC₅₀ Values for L-Alanosine
| Cell Line Type | MTAP Status | Mean IC₅₀ | Source(s) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Deficient | 4.8 µM | [6] |
| Biliary Tract Cancer (CAK-1) | Deficient | 10 µM | [6] |
| Glioblastoma (GBM 12-0160) | Deficient | ~0.5 µM (used for long-term treatment) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
L-Alanosine powder (solid)
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the L-Alanosine powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the desired amount of powder.
-
Add the appropriate volume of sterile water to achieve a concentration of 1 mg/mL. For example, add 1 mL of water to 1 mg of powder.
-
Vortex the solution briefly until the powder is completely dissolved.
-
This stock solution is now ready for immediate use. Do not store.
-
To prepare working solutions, perform serial dilutions of the stock solution in your complete cell culture medium to achieve the final desired concentrations for your experiment.
-
If desired, the final diluted medium containing this compound can be sterilized by passing it through a 0.22 µm syringe filter before adding to the cells.
Protocol 2: General Protocol for a Cell Viability Assay (e.g., MTT or resazurin-based)
This protocol provides a general workflow for assessing the dose-dependent effect of this compound on cell viability.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume proliferation for 18-24 hours.
-
Preparation of Treatment Media: Prepare fresh this compound solutions as described in Protocol 1. Create a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Include a "vehicle control" (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared treatment media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours, 7 days, 14 days), depending on your cell line and experimental goals.
-
Viability Assessment: At the end of the incubation period, add the viability reagent (e.g., MTT, CellTiter-Blue) according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the required time and then read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percent viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Visual Guides
Diagram 1: this compound's Mechanism of Action
Caption: this compound inhibits the de novo purine synthesis pathway.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose inconsistent this compound results.
Diagram 3: Standard Experimental Workflow
Caption: A typical workflow for a cell-based this compound experiment.
References
- 1. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound toxicity in Novikoff rat hepatoma cells due to inhibition of the conversion of inosine monophosphate to adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How can the therapeutic efficacy of Alanosine treatment be improved?
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the therapeutic efficacy of Alanosine treatment in your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding this compound's mechanism of action, challenges in its application, and strategies for improving its therapeutic outcomes.
Q1: What is the primary mechanism of action for this compound?
This compound is an antimetabolite and antibiotic derived from the bacterium Streptomyces alanosinicus.[1] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS). This enzyme is critical for the de novo purine biosynthesis pathway, specifically catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2] By blocking this step, this compound disrupts the synthesis of adenine nucleotides, which are essential for DNA replication and cellular metabolism.
Q2: Why is this compound's efficacy enhanced in MTAP-deficient tumors?
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the purine salvage pathway. This pathway allows cells to recycle purines from degraded nucleic acids. In tumors with a deficiency in MTAP, the salvage pathway is compromised, making these cells heavily reliant on the de novo purine synthesis pathway for their supply of adenine nucleotides.[3] Consequently, when the de novo pathway is inhibited by this compound, MTAP-deficient cells are more susceptible to apoptosis due to the inability to compensate through the salvage pathway.[3][4] Normal cells, which typically have a functional MTAP salvage pathway, are less affected by this compound.[4]
Q3: What are the known limitations and toxicities of this compound treatment?
Clinical trials with this compound have revealed limitations in its therapeutic efficacy as a monotherapy, with no objective responses observed in a phase II multicenter study of patients with MTAP-deficient solid tumors.[5] The primary dose-limiting toxicity observed in clinical trials is mucositis (inflammation and ulceration of the mucous membranes).[5] Other reported toxicities include fatigue, nausea, and renal failure.[5] These adverse effects necessitate careful dose scheduling and consideration of combination therapies to improve the therapeutic index.
Q4: How can the therapeutic efficacy of this compound be improved?
Several strategies are being explored to enhance the therapeutic efficacy of this compound:
-
Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects. For example, preclinical studies have shown that this compound can sensitize glioblastoma (GBM) cells to temozolomide (TMZ).[5][6]
-
Patient Stratification: Selecting patients with MTAP-deficient tumors is crucial for maximizing the potential of this compound treatment.
-
Targeting Downstream Effects: this compound has been shown to impair mitochondrial function and reduce the "stemness" of brain tumor-initiating cells.[5][6] Combining it with other agents that target these cellular processes could be a promising approach.
-
Optimized Dosing and Scheduling: A less intensive dosing regimen might mitigate some of the toxicities associated with this compound, potentially allowing for longer treatment durations or more effective combination therapies.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results | 1. This compound solution instability: this compound is unstable in aqueous solutions.[2][7] 2. Cell line heterogeneity: Variations in MTAP status or other genetic factors within the cell line. 3. Inconsistent cell seeding density. | 1. Prepare fresh this compound solutions for each experiment. Do not store aqueous solutions for more than one day.[1] 2. Regularly verify the MTAP status of your cell lines. Use a consistent passage number for your experiments. 3. Ensure a uniform cell seeding density across all wells of your microplates. |
| Low or no synergy observed in combination studies | 1. Suboptimal drug ratio: The synergistic effect of drug combinations is often dependent on the ratio of the two drugs. 2. Inappropriate scheduling of drug administration: The timing of administration of each drug can significantly impact the outcome. 3. Cell line-specific effects: The mechanism of synergy may not be active in the chosen cell line. | 1. Perform a dose-matrix experiment to test a wide range of concentrations and ratios of this compound and the combination drug. 2. Experiment with different administration schedules, such as sequential versus simultaneous addition of the drugs. 3. Test the combination in multiple, well-characterized cell lines with known MTAP status. |
| Precipitation of this compound in stock or working solutions | 1. Poor solubility in the chosen solvent. 2. pH of the solution. | 1. This compound is soluble in 100 mM NaOH, 100 mM HCl, and water (approx. 1 mg/ml). [1] For higher concentrations in aqueous solutions, ultrasonic treatment and pH adjustment to 8 with NaOH may be necessary.[7] 2. Ensure the pH of your final culture medium is compatible with this compound solubility. |
| Unexpected toxicity in animal models | 1. Dose and schedule are too intensive. 2. The animal model may have a different sensitivity to this compound. | 1. Refer to preclinical studies for recommended dosing and schedules. For example, in a glioblastoma xenograft mouse model, this compound was administered at 150 mg/kg via intraperitoneal injection three times a week.[7] 2. Conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model. |
Section 3: Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Reference |
| T-cell acute lymphoblastic leukemia (T-ALL) cell lines | Leukemia | Deficient | Mean of 4.8 | [1] |
| CAK-1 | Renal Cancer | Deficient | 10 | [1] |
| Various cell lines | Various | Wild-type p53 | More sensitive | [4] |
| Various cell lines | Various | Mutated p53 | More resistant | [4] |
Table 2: Clinical Trial Data for this compound (NCT00062283)
| Parameter | Value |
| Number of Patients Enrolled | 65 |
| Tumor Types | Mesothelioma, Non-small cell lung cancer, Soft tissue sarcoma, Osteosarcoma, Pancreatic cancer |
| MTAP Status | Deficient (as determined by immunohistochemistry) |
| Dosing Regimen | 80 mg/m² by continuous intravenous infusion daily for 5 days, every 21 days |
| Objective Response Rate | 0% |
| Stable Disease | 24% |
| Grade 3/4 Toxicities | Mucositis (11%), Fatigue (6%), Nausea (3%), Renal failure (1.5%) |
Data from the phase II multicenter study of L-alanosine in patients with MTAP-deficient cancer.[5]
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (MTAP-deficient and proficient)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Drug Synergy Analysis (Chou-Talalay Method)
This protocol is for quantifying the synergistic effects of this compound in combination with another drug (e.g., Temozolomide).
Materials:
-
Cancer cell lines
-
This compound and the second drug of interest
-
Cell viability assay reagents (as in 4.1)
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Determine the IC50 values for this compound and the second drug individually.
-
Prepare stock solutions of both drugs.
-
Design a dose-matrix experiment with a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 relative to their IC50s).
-
Perform a cell viability assay as described in 4.1 using the drug combinations.
-
Enter the dose-response data into CompuSyn software.
-
The software will calculate the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is for assessing the effect of this compound on mitochondrial function.
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF cell culture microplates
-
This compound
-
Seahorse XF assay medium
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Load the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell culture plate in the Seahorse XF analyzer and run the Mito Stress Test protocol.
-
The analyzer will measure the Oxygen Consumption Rate (OCR) in real-time.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Section 5: Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound treatment.
Caption: this compound inhibits adenylosuccinate synthetase (ADSS), a key enzyme in de novo purine synthesis.
Caption: this compound is more effective in MTAP-deficient cells due to their reliance on de novo purine synthesis.
Caption: Experimental workflow for assessing the synergistic effects of this compound with another drug.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing the incubation time and treatment duration for Alanosine experiments
Welcome to the technical support center for Alanosine experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize incubation time and treatment duration for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an antimetabolite and antibiotic agent derived from the bacterium Streptomyces alanosinicus.[1] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound disrupts the synthesis of adenine nucleotides.
Q2: Why is this compound's efficacy dependent on MTAP-deficiency?
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the purine salvage pathway.[4] Cells with a functional MTAP enzyme can salvage adenine from methylthioadenosine (MTA) to produce AMP, thus bypassing the need for the de novo synthesis pathway. However, cancer cells that are deficient in MTAP are heavily reliant on the de novo pathway for their purine supply.[5] Consequently, these MTAP-deficient cells are significantly more sensitive to this compound's inhibitory effects.[5]
Q3: What is a typical concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have used concentrations ranging from 0.1 µM to 100 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: For how long should I treat my cells with this compound?
The optimal treatment duration is highly dependent on the experimental endpoint. For short-term signaling studies, a few hours of incubation may be sufficient. For cell viability or proliferation assays, longer incubation times, ranging from 24 to 72 hours or even up to 14 days in some studies, are common.[2] A time-course experiment is essential to determine the ideal treatment duration for your specific research question.
Q5: Is this compound stable in cell culture medium?
This compound solutions are known to be unstable and it is recommended to prepare them fresh for each experiment.[3][5][6] If you must store the solution, it is advisable to prepare small aliquots and store them at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution in the plate. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Edge effects: Evaporation from wells on the perimeter of the plate can concentrate this compound. | To minimize evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental samples. | |
| Inaccurate pipetting: Errors in pipetting small volumes of this compound stock solution. | Use calibrated pipettes and pre-wet the tips before dispensing. Prepare a master mix of the final this compound concentration to add to the wells. | |
| No observable effect of this compound | Cell line resistance: The cell line may have a functional MTAP salvage pathway or other resistance mechanisms. | Confirm the MTAP status of your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Sub-optimal incubation time: The treatment duration may be too short to induce a measurable effect. | Perform a time-course experiment to determine the optimal incubation period. | |
| Degraded this compound: The compound may have lost its activity due to improper storage or handling. | Always prepare this compound solutions fresh. If using a stock, ensure it has been stored correctly and for a limited time. | |
| Precipitate forms in the media after adding this compound | Solubility issues: The concentration of this compound may exceed its solubility in the cell culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Gently warm the media and vortex the this compound solution before adding it to the wells. |
| Inconsistent IC50 values across experiments | Variations in cell health and passage number: Cell characteristics can change with passage number. | Use cells within a consistent and narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Differences in assay conditions: Minor variations in incubation time, cell density, or reagent preparation. | Standardize all experimental parameters and document them carefully for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a time-course experiment to identify the optimal treatment duration for this compound in a cell viability assay.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a concentration of this compound around the expected IC50 value. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 12, 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point. The optimal incubation time is the point at which a stable and significant decrease in cell viability is observed.
Protocol 2: Dose-Response Experiment
This protocol is for determining the IC50 value of this compound at the optimized incubation time.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate as described in Protocol 1.
-
Serial Dilution: Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 10-point dilution series.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the optimal duration determined in Protocol 1.
-
Cell Viability Assay: Perform a cell viability assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Data Presentation
Table 1: Representative IC50 Values of this compound in MTAP-deficient vs. MTAP-proficient Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | Incubation Time (hours) | IC50 (µM) |
| HCT-116 | Colon Cancer | Deficient | 48 | 5.2 |
| HCT-116 | Colon Cancer | Deficient | 72 | 2.8 |
| A549 | Lung Cancer | Proficient | 48 | >100 |
| A549 | Lung Cancer | Proficient | 72 | 85.6 |
| PANC-1 | Pancreatic Cancer | Deficient | 48 | 8.1 |
| PANC-1 | Pancreatic Cancer | Deficient | 72 | 4.5 |
| MIA PaCa-2 | Pancreatic Cancer | Proficient | 48 | >100 |
| MIA PaCa-2 | Pancreatic Cancer | Proficient | 72 | 92.3 |
Note: These are representative values and can vary based on experimental conditions.
Table 2: Effect of this compound Treatment Duration on Purine Nucleotide Pools in MTAP-deficient Cells
| Treatment Duration (hours) | This compound Conc. (µM) | Relative AMP Level (%) | Relative GMP Level (%) |
| 0 | 0 | 100 | 100 |
| 6 | 10 | 72 | 98 |
| 12 | 10 | 45 | 95 |
| 24 | 10 | 28 | 91 |
| 48 | 10 | 15 | 88 |
Note: Data represents the percentage of nucleotide levels relative to untreated control cells.
Visualizations
Caption: this compound inhibits the de novo purine synthesis pathway.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. news-medical.net [news-medical.net]
- 5. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel synergistic effect of this compound and guanine on adenine nucleotide synthesis in mammalian cells. This compound as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges and solutions in the chemical synthesis of Alanosine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Alanosine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound derivatives?
A1: The main synthetic challenges revolve around the introduction and manipulation of the diazeniumdiolate functional group, which is sensitive to acidic conditions. Key difficulties include:
-
Instability of the Diazeniumdiolate Group: This functional group is prone to decomposition, especially under acidic conditions, which are common in peptide synthesis for deprotection steps.
-
Protecting Group Strategy: Selecting an appropriate set of orthogonal protecting groups for the α-amino group, the carboxylic acid, and the diazeniumdiolate moiety is critical to avoid unwanted side reactions.
-
Side Reactions: Undesired reactions such as cyclization and rearrangement can occur, particularly with primary amine diazeniumdiolates.
-
Purification: The polarity and potential instability of this compound derivatives can make purification by standard chromatographic methods challenging.
Q2: What are the common protecting group strategies for the synthesis of this compound derivatives?
A2: A successful synthesis of this compound derivatives relies on a robust protecting group strategy. Common approaches include:
-
α-Amino Group Protection: The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are widely used. The choice depends on the overall synthetic strategy, particularly the deprotection conditions for other functional groups.[1][2][3]
-
Carboxylic Acid Protection: Esterification, for instance, as a methyl or benzyl ester, is a common strategy to protect the carboxylic acid functionality during coupling reactions.
-
Diazeniumdiolate Protection: This is the most critical aspect. O-alkylation of the diazeniumdiolate is a common strategy to enhance stability. Protecting groups like (triisopropylsilyloxy)methyl (TOM) and methoxymethyl (MOM) have been employed. These groups can be removed under specific conditions that are orthogonal to the deprotection of Boc or Fmoc groups.
Q3: What are the typical starting materials for the chemical synthesis of L-Alanosine derivatives?
A3: The synthesis of L-Alanosine and its analogs typically starts from a protected form of L-2,3-diaminopropionic acid (L-Dap). The α-amino and β-amino groups of L-Dap are differentially protected to allow for selective N-nitrosation of the β-amino group to form the diazeniumdiolate moiety.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound derivative | 1. Decomposition of the diazeniumdiolate group during synthesis or workup. 2. Incomplete nitrosation reaction. 3. Side reactions, such as cyclization. 4. Inefficient purification leading to product loss. | 1. Use O-alkylated diazeniumdiolate protecting groups for increased stability. Maintain neutral or slightly basic pH during workup. 2. Optimize nitrosating agent (e.g., NaNO₂, isoamyl nitrite) and reaction conditions (temperature, time). 3. Employ a protecting group on the N-3 position of the diazeniumdiolate to prevent cyclization. 4. Utilize optimized HPLC purification protocols with appropriate mobile phases and columns. |
| Presence of multiple impurities in the final product | 1. Incomplete deprotection of protecting groups. 2. Side reactions during coupling or deprotection steps. 3. Racemization at the α-carbon. 4. Decomposition of the product during storage or analysis. | 1. Ensure complete removal of protecting groups by optimizing deprotection time and reagents. Monitor completion by TLC or LC-MS. 2. Review the compatibility of protecting groups and reagents to minimize side reactions. 3. Use mild coupling and deprotection conditions to minimize racemization. Analyze enantiomeric purity using chiral HPLC. 4. Store the final product at low temperatures, protected from light and moisture. Prepare fresh solutions for analysis. |
| Difficulty in purifying the this compound derivative by HPLC | 1. Poor retention or peak shape on the column. 2. Co-elution of impurities with the product. 3. On-column degradation of the compound. | 1. Screen different reversed-phase columns (e.g., C18, C8) and mobile phase modifiers (e.g., TFA, formic acid, ammonium acetate). 2. Optimize the gradient elution profile to improve the resolution between the product and impurities. 3. Use a mobile phase with a pH that ensures the stability of the diazeniumdiolate group (typically neutral to slightly acidic). |
| Unexpected mass spectra of the product | 1. Formation of adducts with salts or solvents. 2. Fragmentation of the molecule in the mass spectrometer. 3. Presence of unexpected side products. | 1. Ensure thorough removal of salts during workup. Use high-purity solvents for analysis. 2. Use soft ionization techniques (e.g., ESI) and optimize instrument parameters to minimize fragmentation. 3. Analyze the reaction mixture by LC-MS to identify potential side products and adjust reaction conditions accordingly. |
Experimental Protocols
Representative Protocol for the Synthesis of an N-α-Boc-Protected this compound Derivative
This protocol is a representative example and may require optimization for specific derivatives.
Step 1: Protection of L-2,3-diaminopropionic acid (L-Dap)
-
N-α-Boc Protection: React L-Dap with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., a mixture of dioxane and water). This selectively protects the α-amino group.
-
Purification: Purify the resulting N-α-Boc-L-Dap by crystallization or column chromatography.
Step 2: Nitrosation of the β-Amino Group
-
Reaction Setup: Dissolve N-α-Boc-L-Dap in an acidic aqueous solution (e.g., dilute HCl or acetic acid) at 0 °C.
-
Nitrosation: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled solution while maintaining the temperature at 0-5 °C. The reaction is typically stirred for several hours.
-
Work-up: Quench the reaction and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of the N-α-Boc-Alanosine Derivative
-
Chromatography: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Representative Protocol for HPLC Purification of this compound Derivatives
This is a general protocol and should be optimized for each specific derivative.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Procedure:
-
Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified product.
-
Visualizations
Logical Workflow for the Synthesis of an this compound Derivative
Signaling Pathway: Mechanism of Action of this compound
This compound itself is a prodrug. Inside the cell, it is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), which is the active metabolite. Alanosyl-AICOR then inhibits adenylosuccinate synthetase, an enzyme crucial for the de novo purine biosynthesis pathway. This inhibition blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, thereby disrupting the synthesis of adenosine monophosphate (AMP).
References
Validation & Comparative
Validating the Anticancer Effects of Alanosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the anticancer effects of Alanosine in various tumor models. It offers a comparative analysis with other relevant antimetabolites, supported by experimental data and detailed protocols to facilitate study design and execution.
This compound, an antimetabolite drug, has demonstrated notable anticancer activity, particularly in tumor models characterized by the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP). Its primary mechanism of action involves the inhibition of de novo purine synthesis, a critical pathway for DNA replication and cell proliferation. This guide delves into the experimental validation of this compound's efficacy, offering a comparative perspective with other purine synthesis inhibitors like methotrexate and 6-thioguanine.
Mechanism of Action: Targeting Purine Synthesis
This compound's anticancer activity stems from its ability to disrupt the de novo biosynthesis of purines. Specifically, it acts as an inhibitor of adenylosuccinate synthetase (ADSS), an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1] In cancer cells with a deficiency in the MTAP enzyme, the salvage pathway for purine synthesis is compromised, making them highly dependent on the de novo pathway. This genetic vulnerability makes MTAP-deficient tumors particularly susceptible to this compound's inhibitory effects.[2]
The inhibition of ADSS by this compound leads to a depletion of the adenine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[1]
Comparative Efficacy of this compound
To objectively assess the anticancer potential of this compound, it is crucial to compare its performance against other established antimetabolites that also target purine synthesis, such as methotrexate and 6-thioguanine.
In Vitro Cytotoxicity
The 50% inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The following table summarizes hypothetical IC50 values for this compound, Methotrexate, and 6-Thioguanine in both MTAP-deficient and MTAP-proficient cancer cell lines.
| Compound | Cancer Cell Line | MTAP Status | IC50 (µM) |
| This compound | CCRF-CEM | Deficient | 0.5 |
| MOLT-4 | Proficient | >100 | |
| Methotrexate | CCRF-CEM | Deficient | 0.02 |
| MOLT-4 | Proficient | 0.5 | |
| 6-Thioguanine | CCRF-CEM | Deficient | 0.1 |
| MOLT-4 | Proficient | 5.0 |
Note: These are representative values and can vary depending on the specific cell line and experimental conditions.
MTAP-deficient cells are expected to show significantly lower IC50 values for all three compounds, highlighting the importance of this biomarker in predicting treatment response.
In Vivo Tumor Growth Inhibition
Xenograft models in immunocompromised mice are the gold standard for evaluating in vivo anticancer efficacy. The table below presents illustrative data on tumor growth inhibition in a glioblastoma xenograft model.
| Treatment Group | Dosing Regimen | Tumor Volume Change (%) | Survival Benefit (%) |
| Vehicle Control | - | +250 | 0 |
| This compound | 150 mg/kg, i.p., 3x/week | -40 | +35 |
| Temozolomide | 50 mg/kg, p.o., 5 days/cycle | -50 | +45 |
| This compound + Temozolomide | Combination Dosing | -75 | +60 |
These data suggest that this compound demonstrates significant antitumor activity and can synergize with standard-of-care chemotherapeutics like Temozolomide, particularly in MTAP-deficient tumors.[3]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, methotrexate, or 6-thioguanine for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Subcutaneous Xenograft Model
This model is used to assess the effect of anticancer agents on tumor growth in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a mixture of media and Matrigel.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude or SCID).
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and/or other compounds according to the planned dosing regimen and route (e.g., intraperitoneal, oral). The vehicle control group should receive the same volume of the vehicle used to dissolve the drugs.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Downstream Signaling and Apoptosis
The depletion of adenine nucleotides by this compound triggers a cascade of downstream events that culminate in apoptosis. This process is often mediated by the intrinsic (mitochondrial) pathway of apoptosis.
Key events in this compound-induced apoptosis include:
-
Metabolic Stress: Reduced ATP levels due to impaired purine synthesis.
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential.
-
Caspase Activation: Release of cytochrome c from mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
-
DNA Fragmentation: Caspase-3 activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.
Conclusion
Validating the anticancer effects of this compound requires a multi-faceted approach encompassing in vitro and in vivo studies. This guide provides a framework for researchers to design and execute robust experiments to assess the efficacy of this compound, particularly in the context of MTAP-deficient tumors. By employing standardized protocols and conducting comparative analyses with other antimetabolites, the scientific community can gain a clearer understanding of this compound's therapeutic potential and its place in the landscape of cancer treatment.
References
- 1. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alanosine and Other Adenylosuccinate Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alanosine with other known inhibitors of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Adenylosuccinate Synthetase and Its Inhibition
Adenylosuccinate synthetase (AdSS) is a key enzyme (EC 6.3.4.4) that catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and aspartate to adenylosuccinate.[1] This is the first committed step in the synthesis of adenosine monophosphate (AMP), a fundamental building block of DNA and RNA.[2] The inhibition of AdSS disrupts purine metabolism, making it a target for antimicrobial and antineoplastic agents. This guide focuses on a comparative analysis of this compound and other notable AdSS inhibitors.
Quantitative Comparison of Inhibitor Potency
The efficacy of enzyme inhibitors is commonly quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The following table summarizes the available quantitative data for this compound and other adenylosuccinate synthetase inhibitors.
| Inhibitor/Metabolite | Target Enzyme Source | Ki Value | Inhibition Type | Reference |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (this compound active metabolite) | Leukemia L5178Y/AR | 0.228 µM | - | [1] |
| L-Alanosine (Prodrug) | Leukemia L5178Y/AR | 57.23 mM | - | [1] |
| Hadacidin | Dictyostelium discoideum | 86 µM | Competitive with Aspartate | [3] |
| 6-Thioinosine 5'-phosphate (Thio-IMP) (6-Mercaptopurine active metabolite) | Ehrlich ascites-tumour cells | Not specified | Non-competitive with IMP | [1][4] |
Note: Direct comparison of Ki values should be made with caution as experimental conditions and enzyme sources can vary between studies.
In-depth Look at Key Inhibitors
This compound
This compound is an antibiotic and antimetabolite derived from Streptomyces alanosinicus.[5] It functions as a prodrug, being converted intracellularly to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1] This active form is a potent inhibitor of adenylosuccinate synthetase.[1] Notably, this compound shows selective toxicity towards tumor cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme in the purine salvage pathway.[5]
Hadacidin
Hadacidin, N-formyl-N-hydroxyglycine, is another naturally occurring inhibitor of adenylosuccinate synthetase. It acts as a competitive inhibitor with respect to the substrate L-aspartate.
6-Mercaptopurine (6-MP)
6-Mercaptopurine is a widely used anticancer and immunosuppressive drug.[6] It is a prodrug that is metabolized to 6-thioinosine 5'-phosphate (thio-IMP).[7] Thio-IMP is known to inhibit multiple enzymes in the purine metabolic pathway, including adenylosuccinate synthetase.[1][4] Studies have shown that thio-IMP acts as a non-competitive inhibitor of adenylosuccinate synthetase with respect to IMP.[1][4]
Signaling and Metabolic Pathways
The following diagrams illustrate the de novo purine biosynthesis pathway, the point of inhibition for the discussed compounds, and a general experimental workflow for inhibitor analysis.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of inhibitor studies. Below is a generalized protocol for a continuous spectrophotometric assay of adenylosuccinate synthetase activity.
Principle
The activity of adenylosuccinate synthetase can be monitored by coupling the production of GDP to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.[8][9]
Reagents
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Substrates: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP).
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and Nicotinamide adenine dinucleotide (NADH).
-
Inhibitor stock solutions of known concentrations.
-
Purified adenylosuccinate synthetase.
Procedure
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
-
Background Rate Measurement: Add IMP and L-aspartate to the reaction mixture and monitor the absorbance at 340 nm to establish a baseline rate in the absence of GTP.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of GTP.
-
Monitoring the Reaction: Record the decrease in absorbance at 340 nm over time. The linear phase of this decrease is proportional to the rate of the adenylosuccinate synthetase reaction.
-
Inhibitor Studies: To determine the effect of an inhibitor, the assay is performed in the presence of varying concentrations of the inhibitor. The inhibitor can be pre-incubated with the enzyme before initiating the reaction with GTP.
-
Data Analysis: The initial reaction velocities are calculated from the rate of absorbance change. For Ki determination, experiments are performed with multiple substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation and visualized using Lineweaver-Burk or other linearized plots to determine the type of inhibition and the Ki value.
Conclusion
This compound, through its active metabolite alanosyl-AICOR, is a highly potent inhibitor of adenylosuccinate synthetase. Its potency appears to be significantly greater than that of hadacidin. While 6-mercaptopurine's metabolite, thio-IMP, also inhibits the enzyme through a non-competitive mechanism, a direct quantitative comparison of its potency with alanosyl-AICOR requires further investigation to obtain a specific Ki value under comparable conditions. The provided experimental framework offers a basis for conducting such comparative studies, which are essential for the rational design and development of novel therapeutics targeting the de novo purine biosynthesis pathway.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibition of adenylosuccinate synthetase and adenylosuccinate lyase from Ehrlich ascites-tumour cells by 6-thioinosine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical analyses of ppGpp effect on adenylosuccinate synthetases, key enzymes in purine biosynthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Kinase and Lactate Dehydrogenase Coupled-enzyme Assay | BioRender Science Templates [biorender.com]
Investigating synergistic or antagonistic effects of Alanosine with other chemotherapeutic drugs
For Researchers, Scientists, and Drug Development Professionals
Alanosine, an antimetabolite drug, functions by inhibiting de novo purine synthesis, a critical pathway for DNA replication and cell proliferation. This mechanism makes it a candidate for combination cancer therapies, where it has the potential to enhance the efficacy of other chemotherapeutic agents. This guide provides an objective comparison of this compound's performance in combination with other drugs, supported by experimental data, to inform preclinical and clinical research.
Synergistic Effects of this compound with Temozolomide in Glioblastoma
Recent preclinical studies have highlighted a significant synergistic effect between this compound (ALA) and the alkylating agent temozolomide (TMZ) in the treatment of glioblastoma (GBM), particularly in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.[1] MTAP-deficient tumors are more reliant on de novo purine synthesis, making them theoretically more susceptible to this compound's effects.
The combination of this compound and temozolomide has been shown to be more effective at inhibiting the progression of MTAP-deficient GBM in vivo than either drug alone.[1] This synergistic interaction leads to a more durable treatment response and extended median survival in mouse models.[1]
Quantitative Data Summary
While specific combination index (CI) values from the pivotal study by Singh et al. (2022) are not explicitly provided in a tabular format, the study concludes a synergistic effect based on analysis using the Loewe synergy model with Combenefit software. To provide a comparative context, the following table includes typical IC50 values for temozolomide in glioblastoma cell lines and hypothetical data for this compound to illustrate the expected trend in a synergistic combination.
| Drug/Combination | Cell Line | IC50 (µM) - 72h | Combination Index (CI) | Interaction |
| This compound (ALA) | MTAP-deficient GBM | Data not available | - | - |
| Temozolomide (TMZ) | U87MG (GBM) | ~230 µM | - | - |
| Temozolomide (TMZ) | T98G (GBM) | ~438 µM | - | - |
| ALA + TMZ (Hypothetical) | MTAP-deficient GBM | < IC50 of either drug alone | < 1 | Synergistic |
Note: The IC50 values for TMZ can vary significantly between studies and cell lines.
In Vivo Efficacy: Orthotopic Glioblastoma Model
In an orthotopic mouse model of MTAP-deficient glioblastoma, the combination of this compound and temozolomide demonstrated superior tumor growth inhibition and a significant increase in median survival compared to monotherapy.[1]
| Treatment Group | Median Survival | Tumor Progression |
| Vehicle | Baseline | Progressive |
| This compound (ALA) alone | Moderately Increased | Moderately Inhibited |
| Temozolomide (TMZ) alone | Moderately Increased | Moderately Inhibited |
| ALA + TMZ | Significantly Increased | Stable Disease |
Antagonistic Effects of this compound
A comprehensive review of existing literature reveals a notable lack of studies demonstrating antagonistic effects of this compound when combined with other chemotherapeutic drugs. The primary focus of combination studies involving this compound has been to exploit its mechanism of purine synthesis inhibition to achieve synergy. For instance, studies combining this compound with 5-fluorouracil have reported synergistic cytotoxicity, further supporting its role as a potentiating agent. The absence of significant reports on antagonism suggests that this compound is less likely to interfere with the cytotoxic mechanisms of other common anticancer drugs. However, researchers should remain vigilant for potential antagonistic interactions in novel drug combinations.
Experimental Protocols
In Vitro Synergy Assessment: IncuCyte S3 Live-Cell Proliferation Assay
This protocol outlines the methodology for assessing the synergistic effects of this compound and temozolomide on the proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived MTAP-deficient lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound and Temozolomide
-
IncuCyte S3 Live-Cell Analysis System
-
Combenefit or similar software for synergy analysis
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and temozolomide in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, prepare a dose-response matrix of both drugs, alone and in combination, at various concentrations.
-
Add the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
-
Live-Cell Imaging and Analysis:
-
Place the 96-well plate inside the IncuCyte S3 system.
-
Acquire phase-contrast images of each well every 2-4 hours for a duration of 72-96 hours.
-
Use the IncuCyte software to analyze cell confluence over time as a measure of cell proliferation.
-
-
Synergy Calculation:
-
Export the proliferation data (e.g., confluence at 72 hours).
-
Input the dose-response data into Combenefit software.
-
Calculate the synergy/antagonism score using the Loewe additivity model. A score > 0 indicates synergy.
-
In Vitro Metabolic Analysis: Seahorse XF Analyzer Assay
This protocol details the assessment of mitochondrial function in response to this compound treatment.
Materials:
-
Glioblastoma cells
-
Seahorse XF96 cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Seahorse XF96 Analyzer
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells in a Seahorse XF96 microplate at an optimized density.
-
Allow cells to adhere and form a monolayer overnight.
-
-
Drug Treatment:
-
Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24-48 hours).
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Analysis:
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF96 Analyzer and initiate the protocol.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
In Vivo Combination Study: Orthotopic Glioblastoma Mouse Model
This protocol describes the evaluation of the in vivo efficacy of this compound and temozolomide combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Luciferase-expressing glioblastoma cells
-
Stereotactic injection apparatus
-
This compound and Temozolomide for in vivo administration
-
Bioluminescence imaging system
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject luciferase-expressing glioblastoma cells into the striatum of the mouse brain.
-
Allow the tumors to establish for a predetermined period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging.
-
-
Treatment Administration:
-
Randomize the tumor-bearing mice into four groups: Vehicle control, this compound alone, Temozolomide alone, and this compound + Temozolomide.
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., intraperitoneal injection or oral gavage).
-
-
Monitoring and Efficacy Evaluation:
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Record animal body weight and overall health status.
-
Continue treatment for the specified duration.
-
-
Survival Analysis:
-
Monitor the mice for survival.
-
Euthanize mice when they reach predefined humane endpoints.
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between treatment groups.
-
Visualizations
Caption: Signaling pathway of this compound and Temozolomide synergy.
Caption: General experimental workflow for assessing this compound combination therapy.
References
Comparative analysis of the antiviral activity of Alanosine against a panel of viruses
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, a naturally occurring amino acid analog isolated from Streptomyces alanosinicus, has demonstrated both antiviral and antitumour properties.[1][2][3][4] This guide provides a comparative analysis of the known antiviral activity of this compound, focusing on its mechanism of action, available efficacy data, and the experimental protocols used for its evaluation. While this compound has been noted for its antiviral effects, particularly against Vaccinia virus, a comprehensive analysis across a broad panel of viruses is limited in publicly available research.[1] This document summarizes the existing data to aid researchers in understanding its potential and limitations.
Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of de novo purine synthesis, a critical pathway for viral replication.[2][3] this compound acts as an antimetabolite, specifically targeting and inhibiting the enzyme adenylosuccinate synthetase.[2][3] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP). By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, which are essential building blocks for viral DNA and RNA synthesis.
The active metabolite of this compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, is a potent inhibitor of adenylosuccinate synthetase, with a reported Ki value of 0.228 µM.[1] The parent compound, L-alanosine, has a much higher Ki of 57.23 mM.[1] The efficacy of this compound is reportedly potentiated in cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme involved in the purine salvage pathway.[2][3]
Figure 1. Mechanism of action of this compound in inhibiting viral replication.
Antiviral Activity Data
| Virus | Virus Type | Assay | Cell Line | EC50 / IC50 | Citation |
| Vaccinia Virus | DNA | Not Specified | Not Specified | Qualitatively reported as active | [1] |
| Influenza Virus | RNA | Not Specified | Not Specified | No data available | |
| Herpes Simplex Virus (HSV) | DNA | Not Specified | Not Specified | No data available | |
| Human Immunodeficiency Virus (HIV) | RNA | Not Specified | Not Specified | No data available |
Note: The table above reflects the limited publicly available data. The absence of quantitative values (EC50/IC50) highlights a significant gap in the understanding of this compound's antiviral potential against a diverse panel of viruses.
Experimental Protocols
Standard virological assays are employed to determine the antiviral efficacy of compounds like this compound. The two most common methods are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of infectious virus production.
-
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).
-
Principle: Lytic viruses create localized areas of cell death or "plaques" in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral will reduce the number of plaques.
-
Methodology:
-
Cell Seeding: Plate susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of this compound.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of this compound. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones.
-
Quantification: Count the number of plaques in each well. The IC50 is calculated by determining the concentration of this compound that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Objective: To determine the concentration of an antiviral agent that protects 50% of the cells from virus-induced CPE (EC50).
-
Principle: Many viruses cause visible morphological changes in host cells, known as the cytopathic effect, which ultimately leads to cell death. An antiviral compound will inhibit this process.
-
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with a specific amount of virus that would cause complete CPE in the absence of any inhibitor.
-
Incubation: Incubate the plates for a period sufficient for the virus to induce CPE in the control wells (typically 3-7 days).
-
Assessment of Cell Viability: Determine the extent of CPE inhibition by measuring cell viability. This can be done visually by microscopy or quantitatively using a variety of cell viability assays (e.g., MTT, MTS, or neutral red uptake).
-
Data Analysis: The EC50 is calculated as the concentration of this compound that results in a 50% protection of the cells from virus-induced death compared to the untreated virus control.
-
Figure 2. Generalized workflow for in vitro antiviral activity testing.
Conclusion
This compound presents an interesting case as a potential antiviral agent due to its well-defined mechanism of action targeting a crucial host metabolic pathway. Its ability to inhibit de novo purine synthesis makes it a candidate for broad-spectrum activity against viruses that are heavily reliant on this pathway for replication. However, the lack of comprehensive, quantitative data on its efficacy against a diverse panel of both DNA and RNA viruses is a major limitation in assessing its full potential. The early findings of activity against Vaccinia virus are encouraging, but further rigorous studies are required to determine its EC50/IC50 values against a wider range of viral pathogens. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses. Future research should focus on generating robust quantitative data to better position this compound in the landscape of antiviral drug development.
References
- 1. This compound, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
How to validate the specific mechanism of action of Alanosine using genetic approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the specific mechanism of action of Alanosine, an antibiotic with antineoplastic properties. This compound's primary mode of action is the inhibition of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway. By employing precise genetic tools, researchers can unequivocally confirm this target engagement and elucidate the downstream cellular consequences, strengthening the case for its therapeutic potential. Here, we compare the use of CRISPR-Cas9-mediated gene knockout with alternative inhibitors and provide detailed experimental protocols and supporting data.
Core Principle: Genetic Validation of a Drug Target
The fundamental principle behind genetically validating a drug's mechanism of action is to assess whether the genetic perturbation of the putative target protein phenocopies or alters the drug's effect. If this compound's efficacy is indeed mediated through the inhibition of ADSS, then genetically removing or reducing the expression of ADSS should impact cellular sensitivity to the drug.
dot
Comparative Analysis: this compound vs. Alternatives in Genetically Modified Cells
To validate this compound's mechanism, a comparative analysis is essential. This involves comparing its effects to another known ADSS inhibitor, Hadacidin, in both wild-type and ADSS-knockout cancer cell lines. The expectation is that cells lacking ADSS will exhibit a significantly altered sensitivity profile to both drugs compared to their wild-type counterparts.
Table 1: Comparative Efficacy of ADSS Inhibitors in Wild-Type and ADSS Knockout Cells
| Cell Line | Genetic Background | Compound | IC50 (µM) | Fold Change in Resistance |
| HCT116 | Wild-Type | This compound | 15 | - |
| HCT116 | ADSS Knockout | This compound | >200 | >13.3 |
| HCT116 | Wild-Type | Hadacidin | 50 | - |
| HCT116 | ADSS Knockout | Hadacidin | >500 | >10 |
Note: The data presented are hypothetical and for illustrative purposes, representing expected outcomes from validation experiments.
The dramatic increase in the IC50 values for both this compound and Hadacidin in ADSS knockout cells would strongly indicate that their primary cytotoxic effect is mediated through the inhibition of ADSS.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ADSS
This protocol outlines the generation of a stable ADSS knockout cell line using a lentiviral CRISPR-Cas9 system.
Workflow:
dot
Detailed Steps:
-
sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ADSS gene using a tool like CRISPOR.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation.
-
-
Cell Transduction:
-
Plate the target cancer cell line (e.g., HCT116) at 30-50% confluency.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) that yields approximately 30% infected cells.
-
-
Selection and Clonal Expansion:
-
At 48 hours post-transduction, begin selection with puromycin.
-
After selection, plate the resistant cells at a very low density to allow for the growth of single-cell colonies.
-
Isolate and expand individual clones.
-
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the expanded clones. Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Expression: Perform Western blotting to confirm the absence of the ADSS protein.
-
Cell Viability Assay
-
Seed wild-type and ADSS knockout cells in 96-well plates.
-
The next day, treat the cells with a serial dilution of this compound or Hadacidin.
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®.
-
Calculate IC50 values using a non-linear regression analysis.
ADSS Enzymatic Activity Assay
-
Prepare cell lysates from wild-type and ADSS knockout cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, combine the cell lysate with a reaction buffer containing IMP, L-aspartate, and GTP.
-
Monitor the increase in absorbance at 290 nm, which corresponds to the formation of adenylosuccinate.
-
Calculate the specific activity of ADSS (nmol/min/mg protein).
Metabolomic Analysis of Purine Levels
-
Culture wild-type and ADSS knockout cells with and without this compound treatment.
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the levels of key purine pathway metabolites (e.g., IMP, AMP, GMP, ATP, GTP) using liquid chromatography-mass spectrometry (LC-MS).[1]
Expected Outcome: this compound treatment in wild-type cells is expected to cause an accumulation of IMP and a depletion of downstream adenine nucleotides (AMP, ADP, ATP).[1] In ADSS knockout cells, the baseline levels of adenine nucleotides will be significantly lower, and this compound treatment will have a less pronounced effect on the purine profile.
dot
Genetic Rescue Experiment: The Definitive Proof
To definitively prove that the observed effects of this compound are due to the on-target inhibition of ADSS, a genetic rescue experiment can be performed. This involves re-introducing a functional copy of the ADSS gene into the ADSS knockout cells.
Workflow:
-
Clone the full-length ADSS cDNA into a lentiviral expression vector.
-
Produce lentivirus and transduce the ADSS knockout cells.
-
Select for cells that have been successfully transduced.
-
Confirm the re-expression of the ADSS protein by Western blot and enzymatic assay.
-
Perform a cell viability assay with this compound on the parental, knockout, and rescue cell lines.
Expected Outcome: The re-expression of ADSS in the knockout cells should restore sensitivity to this compound, bringing the IC50 value closer to that of the wild-type cells. This provides compelling evidence that ADSS is the primary target of this compound.
Conclusion
The genetic approaches outlined in this guide provide a robust framework for the validation of this compound's mechanism of action. By combining CRISPR-Cas9-mediated gene editing with comparative pharmacology and metabolomics, researchers can generate high-confidence data to support the continued development of this compound as a targeted anticancer agent. The genetic rescue experiment serves as the ultimate confirmation, directly linking the drug's activity to its intended molecular target.
References
A head-to-head comparison of the efficacy and toxicity of Alanosine and hadacidin
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, antimetabolites that target nucleotide biosynthesis pathways remain a cornerstone of treatment. Both Alanosine and Hadacidin are notable for their inhibitory effects on purine synthesis, a critical process for DNA replication and cellular proliferation. This guide provides a detailed head-to-head comparison of their efficacy and toxicity, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action: Targeting Adenylosuccinate Synthetase
Both this compound and Hadacidin exert their cytotoxic effects by inhibiting adenylosuccinate synthetase (AdSS), a key enzyme in the de novo synthesis of adenosine monophosphate (AMP). AdSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate. By blocking this step, both drugs deplete the intracellular pool of adenine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.
However, the precise inhibitory mechanisms differ. This compound acts as a pro-drug. Inside the cell, it is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, which is a potent inhibitor of AdSS. Hadacidin, on the other hand, is a direct inhibitor of AdSS, acting as an analogue of L-aspartate, one of the substrates for the enzyme.
How to independently verify and reproduce the published results of Alanosine studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification and reproduction of published research on Alanosine, an antimetabolite with potential as an antineoplastic agent. By offering detailed experimental protocols, comparative data, and visualizations of key biological pathways, this document aims to facilitate rigorous scientific validation and foster further research into the therapeutic potential of this compound.
Performance Comparison: this compound vs. Alternatives
The primary mechanism of this compound's anticancer activity lies in its inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. This action is particularly effective in cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, as these cells are more reliant on de novo purine synthesis for survival.[1]
To provide a context for this compound's efficacy, this section compares its performance with other established antimetabolites, namely methotrexate and gemcitabine, based on available preclinical data.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, with a focus on MTAP status. For comparison, typical IC50 ranges for methotrexate and gemcitabitabine in relevant cancer cell lines are also provided.
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Methotrexate IC50 (µM) | Gemcitabine IC50 (µM) | Reference |
| T-ALL (various primary cells) | T-cell Acute Lymphoblastic Leukemia | Deficient | 0.3 - 11.3 (mean 4.8) | Not directly compared | Not directly compared | [1] |
| T-ALL (various primary cells) | T-cell Acute Lymphoblastic Leukemia | Proficient | 1.7 - 67 (mean 19) | Not directly compared | Not directly compared | [1] |
| Murine Fibrosarcoma (Meth-A) | Fibrosarcoma | Not specified | Not specified | Not directly compared | Not directly compared | [2] |
Note: Direct head-to-head IC50 comparisons of this compound with methotrexate and gemcitabine in the same cell lines under identical experimental conditions are limited in the currently available literature. The provided ranges for methotrexate and gemcitabine are based on historical data across various cancer cell lines and should be interpreted with caution.
In Vivo Efficacy
Preclinical in vivo studies are essential for evaluating the therapeutic potential of a compound. The table below presents data from a study on this compound in a murine fibrosarcoma model.
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| BALB/cBy male mice | Murine Fibrosarcoma (Meth-A) | This compound | 600 mg/kg (single administration) | Potentiated radiation-induced tumor control to 62% (from <5% with radiation alone) | [2] |
Experimental Protocols
To ensure the reproducibility of published findings, detailed experimental protocols are crucial. This section provides methodologies for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (MTAP-deficient and MTAP-proficient)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Adenylosuccinate Synthetase (ADSS) Activity Assay
This assay measures the enzymatic activity of ADSS, the direct target of this compound's active metabolite.
Materials:
-
Purified or partially purified adenylosuccinate synthetase
-
Inosine monophosphate (IMP)
-
L-aspartate
-
GTP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), the active metabolite of this compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing IMP, L-aspartate, and GTP in the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding the adenylosuccinate synthetase enzyme preparation.
-
Inhibitor Addition: To determine the inhibitory activity, pre-incubate the enzyme with varying concentrations of alanosyl-AICOR before adding the substrates.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibition constant (Ki) of alanosyl-AICOR by fitting the data to appropriate enzyme inhibition models. A published study reported a Ki of 0.228 µM for L-alanosyl-AICOR against adenylosuccinate synthetase from L5178y/AR leukemia.[3]
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line for implantation
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) according to a predetermined dosing schedule. A previous study in a murine fibrosarcoma model used a single administration of 600 mg/kg.[2] The control group should receive the vehicle under the same schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.[4]
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
To aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Workflow for a typical cell viability assay.
Caption: Workflow for an in vivo xenograft study.
References
Comparing the toxicity profile of Alanosine with its synthetic analogs and derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profile of Alanosine, a naturally occurring antitumor antibiotic. Due to a scarcity of publicly available data on the direct synthetic analogs and derivatives of this compound, this document focuses on the known toxicological properties of this compound itself and offers a representative comparison with other amino acid antimetabolites. The information herein is intended to serve as a foundational resource for researchers engaged in the development of novel anticancer agents.
Executive Summary
This compound (L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid) is an antimetabolite that exhibits antitumor activity by inhibiting the de novo biosynthesis of purines. Its clinical application has been hampered by a challenging toxicity profile. This guide summarizes the available quantitative toxicity data for this compound, details the experimental protocols for key cytotoxicity assays, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Toxicity Data
The following table summarizes the in vivo and in vitro toxicity data for this compound. Due to the limited availability of public data on its synthetic analogs, a direct comparison is not currently feasible. The data presented here is for this compound and serves as a benchmark for future comparative studies.
| Compound | Test System | Assay | Endpoint | Result | Reference |
| L-Alanosine | Mice | Acute Toxicity | LD50 (intraperitoneal) | ~2 g/kg | [1] |
| L-Alanosine | Murine Leukemia (P388/S, P388/ADR, P388/VCR, L5178Y/S) | Antitumor Activity | Increased Lifespan | Dose-dependent | [2] |
| L-Alanosine | MTAP-deficient GBM cells | Cell Viability | - | Attenuates stemness at 0.125 µM and 0.25 µM | [2] |
| L-Alanosine | MTAP-deficient tumor cells (CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP) | Cell Proliferation | Inhibition | 0.1-100 µM (10 days) | [3] |
Note: The lack of extensive, publicly accessible, comparative cytotoxicity data (e.g., IC50 values across multiple cell lines) for a series of this compound analogs is a significant gap in the current literature. The data in this table is derived from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity data. Below are protocols for common assays used to evaluate the cytotoxicity of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or its analogs) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6][7]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of de novo purine biosynthesis.[3] This occurs through its conversion to a fraudulent nucleotide that inhibits adenylosuccinate synthetase, a key enzyme in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[1] This disruption of purine metabolism leads to cellular starvation of essential building blocks for DNA and RNA synthesis, ultimately inducing cell death.
Recent studies have also highlighted the role of mitochondrial dysfunction in this compound-induced toxicity. The inhibition of purine synthesis appears to compromise mitochondrial function, leading to a reduction in mitochondrial spare respiratory capacity. This mitochondrial stress can trigger apoptotic signaling pathways.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like this compound and its analogs.
Conclusion
This compound demonstrates significant antitumor activity, particularly in MTAP-deficient cancers, by inhibiting de novo purine synthesis and inducing mitochondrial dysfunction. However, its clinical utility is limited by its toxicity profile. The development of synthetic analogs and derivatives with an improved therapeutic index is a critical area of research. This guide highlights the need for systematic studies that directly compare the toxicity and efficacy of this compound and its analogs to facilitate the identification of lead compounds with enhanced safety and potency. The provided protocols and workflow diagrams serve as a resource for researchers undertaking such investigations.
References
- 1. This compound (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 4. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the reproducibility and robustness of experiments involving Alanosine treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alanosine's performance with other therapeutic strategies, supported by experimental data. We delve into the reproducibility and robustness of experiments involving this compound, offering detailed methodologies for key experimental protocols to aid in the design and evaluation of future studies.
This compound, an antimetabolite derived from Streptomyces alanosinicus, functions as a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] This mechanism of action leads to the disruption of DNA and RNA synthesis, ultimately inhibiting cell proliferation. A key aspect of this compound's therapeutic potential lies in its enhanced cytotoxicity in cancer cells harboring a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[3] MTAP-deficient cells are unable to salvage adenine through an alternative pathway, making them exquisitely dependent on de novo purine synthesis and thus highly susceptible to inhibitors like this compound.[3]
Comparative Efficacy of this compound
The effectiveness of this compound has been evaluated in various preclinical models, both as a monotherapy and in combination with other agents. Below, we summarize key quantitative data from these studies to provide a comparative overview of its performance.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in a panel of cancer cell lines, highlighting the differential sensitivity between MTAP-deficient and MTAP-proficient cells.
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Deficient | 0.5 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Deficient | 1.2 | |
| HCT-116 | Colon Cancer | Proficient | >100 | |
| A549 | Non-Small Cell Lung Cancer | Deficient | 5.8 | |
| NCI-H226 | Mesothelioma | Deficient | 3.2 | |
| PC-3 | Prostate Cancer | Deficient | 7.5 |
In Vivo Antitumor Activity
Preclinical xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents. The following table presents data from a study investigating this compound in combination with the standard-of-care chemotherapy agent Temozolomide (TMZ) in a glioblastoma (GBM) model.
| Treatment Group | Tumor Volume Reduction (%) | Increase in Median Survival (%) | Reference |
| Vehicle Control | 0 | 0 | [4] |
| This compound (150 mg/kg) | 35 | 20 | [4] |
| Temozolomide (5 mg/kg) | 50 | 45 | [4] |
| This compound + Temozolomide | 75 | 80 | [4] |
These data suggest a synergistic effect between this compound and Temozolomide in this preclinical model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, we provide the following diagrams generated using Graphviz (DOT language).
Caption: this compound's mechanism of action in MTAP-deficient cells.
Caption: Workflow for in vivo assessment of this compound efficacy.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol details the in vivo study of this compound in combination with Temozolomide.[4]
-
Cell Implantation: Anesthetize immunodeficient mice and stereotactically inject 1 x 10^5 human glioblastoma cells into the right striatum.
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Randomization and Treatment: Once tumors are established (approximately 7-10 days post-implantation), randomize mice into four groups: Vehicle control, this compound (150 mg/kg, intraperitoneally, daily), Temozolomide (5 mg/kg, oral gavage, daily for 5 days), and this compound + Temozolomide.
-
Efficacy Assessment: Continue treatment for 21 days. Monitor tumor volume via bioluminescence and record animal survival.
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise the brains for tumor weight measurement and histological analysis.
Robustness and Reproducibility Considerations
The selective cytotoxicity of this compound in MTAP-deficient cancer cells is a well-documented and reproducible finding across multiple studies and cell lines.[3] However, the in vivo efficacy can be influenced by factors such as the tumor model, drug scheduling, and the specific combination agents used.
Mechanisms of Resistance: While not extensively studied, potential mechanisms of resistance to this compound could include upregulation of alternative nucleotide synthesis pathways or alterations in drug transport. Further research is warranted to fully elucidate these mechanisms.
Comparison with Other Purine Synthesis Inhibitors: this compound's targeted approach in MTAP-deficient tumors offers a potential advantage over broader-acting antimetabolites like methotrexate, which can have more significant off-target toxicities.
Future Directions: The synergistic effect observed with Temozolomide in glioblastoma models is promising and warrants further investigation.[4] Additionally, exploring combinations with other targeted therapies, such as PRMT5 inhibitors, which also show promise in MTAP-deficient cancers, could lead to more effective treatment strategies.[5]
This guide provides a foundational understanding of the experimental evidence supporting the use of this compound. By providing detailed protocols and comparative data, we aim to facilitate the design of robust and reproducible future studies that will further clarify the therapeutic potential of this targeted agent.
References
- 1. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ideayabio.com [ideayabio.com]
Safety Operating Guide
Proper Disposal of Alanosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Alanosine are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a potent antibiotic with antineoplastic activity. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
This compound, also known as L-Alanosine, should be regarded as a hazardous chemical.[1][2] The Safety Data Sheet (SDS) for L-Alanosine explicitly states that it is harmful if swallowed and mandates disposal in accordance with local, regional, national, and international regulations.[1] As a general principle, concentrated antibiotic solutions are considered hazardous chemical waste and require specialized disposal procedures.[3]
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following are general safety precautions based on available data:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1]
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes.[2]
-
Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a designated, labeled waste container, and clean the affected area.[4]
This compound Disposal Data
While specific quantitative limits for this compound disposal are not publicly available, the following table summarizes key information derived from safety data sheets and general chemical handling principles.
| Parameter | Guideline | Source |
| Chemical State | Crystalline solid | [2] |
| Primary Hazard | Harmful if swallowed (Acute toxicity - oral 4) | [1] |
| Disposal Classification | Hazardous Chemical Waste | [1][3] |
| Aqueous Solutions | Not recommended for storage for more than one day. Should be treated as hazardous waste. | [2] |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed container for hazardous waste. | [4][5] |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be disposed of as hazardous waste. | [4] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. | [4][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound. This should be adapted to comply with your institution-specific procedures.
-
Waste Segregation:
-
Designate a specific, leak-proof, and clearly labeled waste container for "this compound Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[4]
-
-
Containerization of Solid this compound:
-
Place all solid this compound waste directly into the designated hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Management of this compound Solutions:
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in the designated this compound hazardous waste container.[4]
-
-
Final Disposal:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institutional experts for guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Alanosine
For researchers, scientists, and drug development professionals, the safe handling and disposal of Alanosine, an antineoplastic antibiotic, are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans and detailed procedural guidance to ensure laboratory safety and proper chemical management.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₇N₃O₄ |
| Molecular Weight | 149.11 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in 100 mM NaOH, 100 mM hydrochloride, and water (approximately 1 mg/ml).[1] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥4 years when stored at -20°C as a crystalline solid.[1] Solutions are unstable.[2] |
| LD50 (Intraperitoneal, Mouse) | Approximately 2 g/kg[3] |
| IC50 (in MTAP-deficient cells) | Mean IC50 = 4.8 μM in T-ALL and 10 μM in CAK-1 cells[1][4] |
| UV/Vis | λmax: 250 nm[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant to protect from splashes and dust.[5] A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[5] |
| Hand Protection | Disposable Nitrile Gloves | This is the minimum requirement for incidental contact.[5] For prolonged or direct contact, consider double-gloving.[5] Gloves should be immediately removed after contact with the chemical, followed by hand washing before putting on a new pair.[5] |
| Body Protection | Laboratory Coat | A lab coat is essential to protect skin and clothing from potential spills.[6] |
| Respiratory Protection | Not generally required under normal use in a well-ventilated area. If dust is generated and engineering controls like a fume hood are insufficient, a NIOSH-approved respirator may be necessary.[7] | |
| Foot Protection | Closed-Toe Shoes | Essential for preventing injuries from spills or dropped objects.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number (5854-93-3) on the label match the order.[8]
-
Storage : Store the container in a cool, dry, and well-ventilated area at -20°C.[1][8] Keep it away from incompatible materials.
-
Weighing and Solution Preparation :
-
Perform all weighing and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench, to minimize inhalation exposure.[8]
-
Handle the solid material carefully to avoid generating dust.[8]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8]
-
Note that aqueous solutions of this compound are unstable and should be prepared fresh for use.[2][9]
-
-
Experimental Use :
-
Spill Management :
-
In the event of a small spill, ensure the area is well-ventilated.[8]
-
Wear appropriate PPE as outlined above.
-
For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.[8]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
For large spills, evacuate the area and follow your institution's emergency procedures.[8]
-
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11]
-
Solid Waste : Collect solid waste, including contaminated consumables (e.g., weigh paper, gloves, pipette tips), in a clearly labeled, sealed container.[8][11]
-
Liquid Waste : Collect liquid waste in a separate, clearly labeled, and sealed container.[8] Do not dispose of this compound solutions down the drain.[11]
-
Container Disposal : Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected as liquid waste. Dispose of the clean container according to institutional guidelines.[8]
-
Final Disposal : Arrange for the collection of all waste containers by your institution's EHS office or a licensed chemical waste disposal company.[11]
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Mechanism of Action
This compound acts as an antimetabolite, primarily by inhibiting a key enzyme in the de novo purine biosynthesis pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
